Methyl Hydrazine-d3 Sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sulfuric acid;trideuteriomethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPXUIZYHXEZ-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514690 | |
| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70609-01-7 | |
| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl Hydrazine-d3 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Modern Analytical Science
In the landscape of quantitative analysis, particularly within the realms of pharmacology, toxicology, and environmental science, the demand for precision and accuracy is paramount. Stable isotope-labeled internal standards are fundamental to achieving this, and Methyl Hydrazine-d3 Sulfate represents a critical tool in this analytical arsenal. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its practical application in sensitive analytical methodologies.
Methylhydrazine is a compound of significant interest due to its use as a high-energy fuel in military applications and as a chemical intermediate.[1] However, it is also recognized as a mutagen and a suspected human carcinogen, necessitating precise quantification in various matrices.[2] this compound, with its three deuterium atoms, serves as an ideal internal standard for the quantification of methylhydrazine. Its chemical behavior is nearly identical to the unlabeled analyte, yet it is distinguishable by its mass, allowing for the correction of matrix effects and variations in sample processing and instrument response in mass spectrometry-based assays.[3]
Physicochemical Properties and Characterization
This compound is the deuterated analog of Methyl Hydrazine Sulfate. The incorporation of three deuterium atoms on the methyl group results in a predictable mass shift, which is the cornerstone of its utility in isotope dilution mass spectrometry.
| Property | Value | Source |
| Chemical Name | (methyl-d3)hydrazine sulfate | [4] |
| Synonyms | MHS-d3, (Methyl-d3)hydrazine Monosulfate, (Methyl-d3)hydrazinium Sulfate | [4][5][6] |
| CAS Number | 70609-01-7 | [4][5][6] |
| Molecular Formula | CH₅D₃N₂O₄S | [4][5] |
| Molecular Weight | 147.17 g/mol | [4][5][6] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in DMSO (heated), Methanol, and Water | [6] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of the non-deuterated Methylhydrazine Sulfate in D₂O shows a singlet at approximately 2.865 ppm corresponding to the methyl protons.[7] For this compound, this peak would be absent due to the substitution of protons with deuterium. The remaining protons on the hydrazine moiety would be observable.
-
¹³C NMR: The carbon-13 NMR spectrum would show a signal for the deuterated methyl carbon, which would likely appear as a multiplet due to coupling with deuterium, and at a slightly different chemical shift compared to the non-deuterated analog.
-
Mass Spectrometry: The key characteristic of this compound is its mass spectrum. The molecular ion and its fragments will be shifted by +3 m/z units compared to the unlabeled methylhydrazine, providing the basis for its use as an internal standard in mass spectrometric analyses.[8]
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be conceptually adapted from established methods for its non-deuterated analog, primarily through the methylation of a hydrazine derivative with a deuterated methylating agent. A common and effective strategy involves the use of deuterated dimethyl sulfate ((CD₃)₂SO₄) or iodomethane-d3 (CD₃I).[9][10]
A plausible synthetic route, based on the Thiele procedure for the non-deuterated compound, is as follows:[11]
Causality in Experimental Choices:
-
Choice of Deuterated Reagent: Dimethyl sulfate-d6 is often preferred due to its reactivity and commercial availability.[9] Iodomethane-d3 is another excellent option.[10] The choice depends on factors like reaction scale, cost, and desired isotopic purity.
-
Use of Benzalazine: The initial formation of benzalazine serves to protect one of the amino groups of hydrazine, directing the methylation to the other nitrogen atom and preventing the formation of multiply methylated byproducts.
-
Hydrolysis Step: The hydrolysis of the quaternary adduct is a crucial step to release the free methylhydrazine-d3, which is then protonated by the sulfate counterion to form the stable salt.
Application in Quantitative Analysis: A Validated GC-MS Protocol
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of methylhydrazine. Due to the reactive nature of methylhydrazine, derivatization is often employed prior to chromatographic analysis to improve stability and chromatographic performance.[2]
Below is a detailed, step-by-step methodology for the analysis of methylhydrazine in a sample matrix, adapted from a validated GC-MS method.[2][12]
Experimental Protocol: Quantification of Methylhydrazine using this compound Internal Standard and GC-MS
1. Preparation of Standards and Reagents:
-
Methylhydrazine Stock Solution (1 mg/mL): Accurately weigh and dissolve methylhydrazine sulfate in 0.1 M hydrochloric acid.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the methylhydrazine stock solution into the matrix of interest (e.g., control plasma, water).
-
Derivatizing Agent: Acetone is used as both a solvent and a derivatizing agent.[2]
2. Sample Preparation:
-
To 100 µL of sample (calibration standard, quality control sample, or unknown sample), add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of acetone to the sample.
-
Vortex the mixture for 1 minute to ensure complete mixing and derivatization of both the analyte and the internal standard to their respective hydrazones.
-
Centrifuge the sample at 10,000 x g for 5 minutes to precipitate any proteins or particulate matter.
-
Transfer the supernatant to a GC vial for analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Methylhydrazone (analyte): m/z 86[2]
-
Methyl-d3-hydrazone (internal standard): m/z 89
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (m/z 86) to the peak area of the internal standard (m/z 89) against the concentration of the calibration standards.
-
Determine the concentration of methylhydrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Trustworthiness of the Protocol:
This protocol incorporates a self-validating system through the use of a stable isotope-labeled internal standard. The co-extraction and co-analysis of this compound with the unlabeled analyte ensures that any variability introduced during sample preparation or injection is accounted for, leading to a highly reliable and accurate quantification. The use of SIM mode in the mass spectrometer enhances the selectivity and sensitivity of the method.[2]
Safety and Handling
Methylhydrazine and its derivatives are hazardous chemicals and must be handled with appropriate safety precautions.[1]
-
Toxicity: Methylhydrazine is highly toxic and a suspected human carcinogen.[2] It can cause severe irritation to the skin, eyes, and respiratory tract.[1]
-
Handling: All work with this compound should be conducted in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Conclusion
This compound is an indispensable tool for researchers requiring precise and accurate quantification of methylhydrazine. Its synthesis, while requiring careful handling of hazardous materials, is achievable through established chemical principles. The application of this isotopically labeled standard in validated analytical methods, such as the GC-MS protocol detailed in this guide, provides a robust and trustworthy approach to trace-level analysis. As the demand for high-quality quantitative data in drug development and safety assessment continues to grow, the importance of well-characterized internal standards like this compound will only increase.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13000177, this compound. Retrieved from [Link]
- Fortin, D. T., & Chen, R. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. Retrieved from [Link]
- Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.
-
ResearchGate. (2014). Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS. Retrieved from [Link]
-
PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by Zwitterionic Hydrophilic Interaction Liquid Chromatography with Amperometric Detection. Retrieved from [Link]
- Google Patents. (n.d.). CN109020849B - Preparation method of deuterated dimethyl sulfoxide.
- Google Patents. (n.d.). CN116041139A - Method for separating deuterated methyl iodide.
- Google Patents. (n.d.). CN109503418A - A kind of preparation process of methyl hydrazine.
-
Organic Syntheses. (n.d.). Hydrazine, methyl-, sulfate. Retrieved from [Link]
-
PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]
-
MDPI. (2020). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]
-
WIPO Patentscope. (2021). 113214043 Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of dimethyl sulfate. Retrieved from [Link]
-
DTIC. (1978). Hydrazine and Monomethylhydrazine Measurement in Water and Air Using the Scan Method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Bloom Tech. (2023). How do you make iodomethane d3?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). NIOSH Method 3510: Monomethylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing dimethyl sulfate by low-concentration sulfur trioxide.
-
National Center for Biotechnology Information. (2024). Development and validation of bioanalytical methods to support clinical study of disitamab vedotin. Retrieved from [Link]
Sources
- 1. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. theclinivex.com [theclinivex.com]
- 7. Methylhydrazine sulfate (302-15-8) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfate-d6 D 99atom 15199-43-6 [sigmaaldrich.com]
- 10. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Deuterium in Modern Drug Discovery
An In-depth Technical Guide to (Methyl-d3)hydrazine Monosulfate for Advanced Pharmaceutical Research
This guide provides an in-depth technical overview of (Methyl-d3)hydrazine monosulfate, a critical isotopically labeled building block for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its application, the validation of its quality, and the protocols essential for its safe and effective use.
(Methyl-d3)hydrazine monosulfate is the sulfate salt of methylhydrazine where the three hydrogen atoms of the methyl group have been replaced with deuterium (d3). This isotopic substitution is not a trivial alteration; it is a strategic modification that leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes, particularly the Cytochrome P450 family.[1] This seemingly subtle change can significantly improve a drug candidate's metabolic profile, potentially leading to:
-
Enhanced Half-Life: Reduced rate of metabolism can prolong the drug's presence in the body.[1]
-
Improved Safety Profile: By blocking or slowing certain metabolic pathways, the formation of potentially toxic metabolites can be minimized.
-
Increased Oral Bioavailability: Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.
Beyond its use in modifying drug candidates, (Methyl-d3)hydrazine monosulfate serves as an invaluable tool in pharmacokinetic (PK) studies as a stable isotope-labeled internal standard (SIL-IS) for quantifying its non-labeled analogue via mass spectrometry. Its primary documented application is as a key intermediate in the synthesis of pyrazole-3-carboxamide derivatives, which have been investigated as potent 5-HT2B receptor antagonists.[2][3][4]
Core Physicochemical & Structural Properties
The foundational data for (Methyl-d3)hydrazine monosulfate is summarized below. Accurate knowledge of these properties is paramount for designing synthetic routes, developing analytical methods, and ensuring proper handling and storage.
| Property | Data | Reference(s) |
| Chemical Name | (Methyl-d3)hydrazine monosulfate | [2][5] |
| Synonyms | Methyl Hydrazine-d3 Sulfate, MHS-d3, (Methyl-d3)hydrazinium Sulfate | [2][3][5] |
| CAS Number | 70609-01-7 | [2][3][5] |
| Molecular Formula | CH₅D₃N₂O₄S | [2][3][6] |
| Molecular Weight | 147.17 g/mol | [2][3][5] |
| Appearance | White to Off-White Solid | [2][3] |
| Solubility | Slightly soluble in Water, Methanol, and DMSO (with heating) | [3] |
| Storage Conditions | Recommended: -20°C Freezer, under an inert atmosphere. | [3] |
| SMILES | [2H]C([2H])([2H])NN.OS(=O)(=O)O | [5] |
| InChI | InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; | [5][6] |
Structural Representation: The compound is an ionic salt formed between the protonated trideuteriomethylhydrazine cation and the hydrogen sulfate (bisulfate) anion.
Proposed Synthesis & Mechanistic Rationale
While specific proprietary synthesis routes are seldom published, a chemically sound pathway can be proposed based on established deuteration and hydrazination methodologies.[7][8] The goal is to achieve high isotopic purity in a safe and efficient manner.
Causality Behind Experimental Choices:
-
Step 1 (Deuteration): Nitromethane is chosen as the starting material because the protons on the methyl group are acidic enough to be exchanged with deuterium from D₂O in the presence of a base. This step is often repeated to drive the isotopic enrichment to >98%.
-
Step 2 (Reduction): The nitro group is readily reduced to an amine. A variety of reducing agents can be used, with the choice depending on scale, cost, and safety considerations.
-
Step 3 (Conversion to Hydrazine): This is a classical approach where the primary amine is converted to a diazonium salt intermediate, which is then immediately reduced to the corresponding hydrazine. The conditions must be carefully controlled to avoid side reactions.
-
Step 4 (Salt Formation): The free base of (Methyl-d3)hydrazine is a volatile and reactive liquid. Converting it to the monosulfate salt provides a stable, crystalline solid that is easier to handle, purify, and store. The monosulfate is chosen over other salts for its favorable crystallization properties and stability.
Quality Control & Analytical Protocols: A Self-Validating System
Ensuring the identity, purity, and isotopic enrichment of the final product is non-negotiable. The following protocols form a self-validating workflow where the results of each analysis corroborate the others.
Protocol 4.1: NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment
-
Objective: To confirm the chemical structure and quantify the level of deuterium incorporation.
-
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of (Methyl-d3)hydrazine monosulfate and dissolve in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d6. D₂O is preferred as it will exchange with the labile N-H protons, simplifying the spectrum.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Result: The characteristic singlet of the methyl group (typically ~2.5 ppm for the non-deuterated analogue) should be almost entirely absent. The residual signal intensity compared to an internal standard or the solvent peak provides a direct measure of isotopic purity. For example, >99% deuteration should show a signal at <1% of the expected height for a fully protonated sample.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Result: The carbon of the -CD₃ group will appear as a 1:1:1 triplet due to coupling with deuterium (spin I=1). The chemical shift will be similar to the non-deuterated analogue, but the splitting pattern is definitive proof of the C-D bonds.
-
-
-
Causality: ¹H NMR validates the absence of C-H bonds, while ¹³C NMR positively identifies the presence of C-D bonds. This dual approach provides unequivocal evidence of successful deuteration.
Protocol 4.2: Mass Spectrometry for Molecular Weight and Isotopic Distribution
-
Objective: To confirm the molecular mass of the cation and verify the isotopic distribution.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent system for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion & Analysis: Infuse the sample directly into an ESI mass spectrometer operating in positive ion mode.
-
Data Acquisition: Scan for the molecular ion of the protonated (Methyl-d3)hydrazine, [CD₃NHNH₃]⁺.
-
Expected Result:
-
The non-deuterated analogue (CH₃NHNH₂) has a monoisotopic mass of 46.05 Da. The protonated ion [CH₃NHNH₃]⁺ would be at m/z 47.06.
-
For the d3-analogue (CD₃NHNH₂), the mass increases by three deuterium atoms (mass ~2.014 Da each) minus three protons (mass ~1.008 Da each), a net increase of ~3.018 Da. The expected monoisotopic mass is ~49.07 Da.
-
The mass spectrum should show a dominant peak for the protonated ion [CD₃NHNH₃]⁺ at m/z 50.08 . Minor peaks at m/z 49 (d2 impurity) and m/z 48 (d1 impurity) can be used to calculate the precise isotopic enrichment.
-
-
-
Trustworthiness: This method directly measures the mass, providing a fundamental and highly accurate validation of the isotopic composition that is independent of NMR.
Application Workflow: Role in Pharmacokinetic Studies
(Methyl-d3)hydrazine monosulfate is used to synthesize a deuterated drug candidate or a stable isotope-labeled internal standard (SIL-IS). The following workflow illustrates the use of a SIL-IS in a typical preclinical PK study.
Expertise Insight: The key to a successful SIL-IS is that it must be chemically identical to the analyte to ensure it behaves the same way during extraction and ionization, but mass-distinguishable. A +3 Da shift from the d3-label is ideal as it moves the standard's mass peak far enough from the natural isotopic abundance peaks of the non-labeled drug, ensuring zero crosstalk and highly accurate quantification.
Safety, Handling, and Toxicology: A Non-Negotiable Priority
Hydrazine derivatives are classified as highly toxic and are suspected carcinogens.[9][10] Strict adherence to safety protocols is mandatory.
GHS Hazard Information (for parent compound Methylhydrazine Sulfate): [9]
| Hazard Code | Statement | Class |
| H300/H301 | Fatal or Toxic if swallowed | Acute Toxicity, Oral |
| H311 | Toxic in contact with skin | Acute Toxicity, Dermal |
| H330 | Fatal if inhaled | Acute Toxicity, Inhalation |
| H315 | Causes skin irritation | Skin Corrosion/Irritation |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation |
| H351 | Suspected of causing cancer | Carcinogenicity |
Protocol 6.1: Standard Operating Procedure for Safe Handling
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with robust airflow. A closed handling system is strongly recommended for any transfers.[11]
-
Personal Protective Equipment (PPE):
-
Body: Chemical-resistant lab coat.
-
Hands: Double-gloving with nitrile or neoprene gloves.
-
Eyes/Face: Safety goggles and a full-face shield.
-
Respiratory: A standard cartridge respirator is not sufficient.[11] For any risk of aerosol generation or spill, a self-contained breathing apparatus (SCBA) must be used.[11]
-
-
Dispensing: Use non-sparking tools.[12] Weigh the compound in a tared, sealed container inside the fume hood.
-
Waste Disposal: All contaminated materials (gloves, vials, absorbent pads) must be treated as hazardous waste and disposed of according to institutional and national regulations. Aqueous waste solutions can be neutralized with dilute sodium hypochlorite, but this must be done cautiously in a fume hood.[11]
Protocol 6.2: Emergency Spill Response
Toxicology and Antidote
Hydrazine toxicity, particularly its neurotoxic effects (e.g., seizures), is caused by the inhibition of pyridoxal phosphokinase. This leads to a functional deficiency of pyridoxine (Vitamin B6), which is a critical cofactor for the synthesis of the inhibitory neurotransmitter GABA.[13]
-
Mechanism: Less GABA leads to an excess of the excitatory neurotransmitter glutamate, resulting in CNS hyperexcitability and seizures.[13]
-
Antidote: In case of systemic exposure and neurological symptoms, the standard medical treatment is the intravenous administration of high doses of pyridoxine (Vitamin B6) , which replenishes the depleted cofactor and helps restore GABA synthesis.[13]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2011). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.
-
PubChem. (n.d.). Methylhydrazine sulfate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bulatov, A., et al. (2014). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Retrieved from [Link]
-
Al-Nuri, M. A., et al. (2019). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrazine. EPA. Retrieved from [Link]
-
Pizon, A. F., & Wallace, K. L. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Nature Communications. Retrieved from [Link]
-
Carter, G. T., & Jones, J. H. (1948). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. ResearchGate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
Sources
- 1. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Methylhydrazine sulfate | 302-15-8 [chemicalbook.com]
- 5. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 7. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Methylhydrazine sulfate | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Deuterated Methylhydrazine: Pathways, Protocols, and Practical Considerations
Foreword: The Strategic Value of Deuterium in Modern Chemistry
In the landscape of contemporary drug discovery, analytical chemistry, and mechanistic studies, the humble hydrogen isotope, deuterium (²H or D), has emerged as a powerful tool. Its subtle increase in mass compared to protium (¹H) imparts a significant kinetic isotope effect, retarding metabolic pathways that involve carbon-hydrogen bond cleavage. This has profound implications for enhancing the pharmacokinetic profiles of therapeutic agents.[1][2][3] Furthermore, the distinct mass of deuterium makes isotopically labeled compounds invaluable as internal standards for quantitative mass spectrometry, ensuring analytical precision.[4][5]
This guide provides an in-depth exploration of the synthetic pathways to deuterated methylhydrazine, a versatile building block and a molecule of significant interest in its own right. We will delve into the chemical logic underpinning various synthetic strategies, from direct alkylation with deuterated reagents to the reduction of N-nitroso precursors. Each section is designed to provide researchers, scientists, and drug development professionals with not only robust protocols but also the field-proven insights necessary to make informed experimental choices.
Strategic Approaches to the Synthesis of Deuterated Methylhydrazine
The synthesis of deuterated methylhydrazine can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of pathway often depends on the desired level and position of deuteration, the availability of starting materials, and the scale of the synthesis.
Pathway I: Direct Alkylation of Hydrazine with Deuterated Methylating Agents
This is arguably the most direct and versatile approach for synthesizing methyl-d3-hydrazine (CD₃NHNH₂). The core principle involves the nucleophilic attack of hydrazine on a deuterated methyl electrophile.
Causality Behind Experimental Choices:
-
Choice of Methylating Agent: Methyl-d3 iodide (CD₃I) is a common and highly reactive methylating agent. Its high reactivity, however, can lead to over-methylation, producing 1,1-dimethyl-d6-hydrazine and 1,2-dimethyl-d6-hydrazine. The use of less reactive deuterated methylating agents, such as deuterated methanol (CD₃OD) in the presence of an acid catalyst, can offer better control over the reaction.[6][7][8]
-
Control of Over-alkylation: The stoichiometry of the reactants is critical. Using a large excess of hydrazine can significantly suppress the formation of di- and tri-methylated byproducts. The reaction conditions, such as temperature and reaction time, also play a crucial role in maximizing the yield of the desired mono-methylated product.
Experimental Workflow: Alkylation of Hydrazine with Deuterated Methanol
Caption: Workflow for the synthesis of methyl-d3-hydrazine via alkylation.
Pathway II: Reduction of Deuterated N-Nitroso Precursors
This pathway offers an alternative route that can provide high isotopic purity. The synthesis involves the preparation of a deuterated N-nitroso compound, which is then reduced to the corresponding hydrazine.
Causality Behind Experimental Choices:
-
Precursor Synthesis: A common precursor is N-nitrosomethyl-d3-urea, which can be synthesized from methyl-d3-urea. The nitrosation is typically carried out using a nitrite salt under acidic conditions.
-
Choice of Reducing Agent: A variety of reducing agents can be employed for the reduction of the N-nitroso group. Zinc dust in acetic acid is a classic and effective method.[9] Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can also be used, although care must be taken to avoid reduction of other functional groups if present. The use of thiourea dioxide has been reported as a metal-free alternative.[10]
Reaction Pathway: Reduction of N-Nitrosomethyl-d3-urea
Caption: Synthesis of methyl-d3-hydrazine via a deuterated N-nitroso intermediate.
Pathway III: Catalytic Hydrogen-Deuterium Exchange
Direct hydrogen-deuterium (H-D) exchange on methylhydrazine offers a conceptually simple approach to deuteration. However, achieving high selectivity can be challenging.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is paramount. Platinum- or palladium-based catalysts are often used for H-D exchange reactions. The catalyst support can also influence the activity and selectivity.
-
Deuterium Source: Deuterium gas (D₂) or deuterated water (D₂O) are the common deuterium sources. The reaction conditions (temperature, pressure, and solvent) must be carefully optimized to promote the desired exchange while minimizing side reactions, such as decomposition of the methylhydrazine.[8]
-
Selectivity: A significant challenge with this method is controlling the position of deuteration. Both the C-H and N-H bonds are susceptible to exchange, and achieving selective deuteration of the methyl group without significant exchange at the hydrazine nitrogens can be difficult.
Comparative Analysis of Synthesis Pathways
| Pathway | Key Advantages | Key Disadvantages | Typical Isotopic Purity | Estimated Yield |
| I: Direct Alkylation | Versatile, good control over deuteration site, readily available starting materials (e.g., CD₃I, CD₃OD). | Potential for over-alkylation, requiring careful control of stoichiometry and reaction conditions. | >98% | 40-70% |
| II: Reduction of N-Nitroso Precursor | High isotopic purity, well-established reduction methods. | Multi-step synthesis, potential handling of carcinogenic N-nitroso compounds. | >99% | 50-80% |
| III: Catalytic H-D Exchange | Potentially fewer synthetic steps, direct deuteration of the final product. | Lack of selectivity (exchange at both C-H and N-H), potential for incomplete deuteration, harsh reaction conditions. | Variable (can be low to moderate) | Variable |
Detailed Experimental Protocols
Protocol for Synthesis of Methyl-d3-hydrazine via Direct Alkylation
Materials:
-
Hydrazine monohydrochloride
-
Deuterated methanol (CD₃OD, 99.5 atom % D)
-
Hydrazine dihydrochloride (catalyst)
-
Sodium hydroxide
-
Anhydrous diethyl ether
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a high-pressure reaction vessel, combine hydrazine monohydrochloride (1 equivalent), deuterated methanol (3-5 equivalents), and a catalytic amount of hydrazine dihydrochloride (0.1 equivalents).
-
Purge the vessel with an inert gas and then seal.
-
Heat the reaction mixture to 120-140°C with stirring for 12-24 hours. The pressure will increase during the reaction.
-
After cooling to room temperature, carefully vent the reactor.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess deuterated methanol by distillation.
-
Dissolve the resulting residue in a minimal amount of water and cool in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide with vigorous stirring to neutralize the hydrochloride salt and liberate the free methyl-d3-hydrazine.
-
Extract the aqueous layer with anhydrous diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
The crude methyl-d3-hydrazine can be further purified by fractional distillation.
Self-Validation: The isotopic purity and identity of the product should be confirmed by NMR (¹H and ²H) and mass spectrometry.
Protocol for Synthesis of Methyl-d3-hydrazine via Reduction of N-Nitrosomethyl-d3-urea
Part A: Synthesis of N-Nitrosomethyl-d3-urea
Materials:
-
Methyl-d3-amine hydrochloride
-
Urea
-
Sodium nitrite
-
Sulfuric acid
Procedure:
-
Prepare a solution of methyl-d3-urea by reacting methyl-d3-amine hydrochloride with urea in water under reflux.
-
Cool the methyl-d3-urea solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water.
-
While maintaining the temperature at 0°C, add concentrated sulfuric acid dropwise with vigorous stirring.
-
The N-nitrosomethyl-d3-urea will precipitate as a pale-yellow solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part B: Reduction to Methyl-d3-hydrazine
Materials:
-
N-Nitrosomethyl-d3-urea
-
Zinc dust
-
Glacial acetic acid
-
Sodium hydroxide
Procedure:
-
Suspend N-nitrosomethyl-d3-urea in water and cool to 0°C.
-
Slowly add zinc dust to the suspension with stirring.
-
Add glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Filter off the unreacted zinc and zinc salts.
-
Make the filtrate strongly alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the liberated methyl-d3-hydrazine with diethyl ether and purify as described in Protocol 3.1.
Self-Validation: Monitor the disappearance of the N-nitroso precursor by TLC or LC-MS. Confirm the final product structure and isotopic enrichment by NMR and mass spectrometry.
Characterization and Quality Control
The successful synthesis of deuterated methylhydrazine must be verified by rigorous analytical techniques.
-
Mass Spectrometry (MS): Provides definitive confirmation of the mass increase corresponding to the incorporated deuterium atoms. High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or significant reduction of the signal corresponding to the methyl protons confirms successful deuteration.
-
²H NMR: The appearance of a signal in the deuterium NMR spectrum at the chemical shift corresponding to the methyl group provides direct evidence of deuteration.
-
¹³C NMR: The multiplicity of the carbon signal for the deuterated methyl group will change due to coupling with deuterium (a triplet for a CD₃ group).
-
Conclusion and Future Outlook
The synthesis of deuterated methylhydrazine is a critical enabling technology for advancing our understanding of drug metabolism and for the development of more robust analytical methods. The pathways outlined in this guide, particularly direct alkylation and the reduction of N-nitroso precursors, offer reliable and adaptable methods for producing this valuable isotopically labeled compound. As the demand for deuterated pharmaceuticals and analytical standards continues to grow, the development of even more efficient, selective, and scalable synthetic routes will be an area of active research. The principles and protocols presented herein provide a solid foundation for researchers to build upon in this exciting and impactful field.
References
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Approaches to the Synthesis of Labeled Compounds. Angewandte Chemie International Edition, 46(41), 7744-7765. Available at: [Link]
- CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents. (n.d.).
- CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method - Google Patents. (n.d.).
- US3317607A - Chemical reduction of nitrosamines - Google Patents. (n.d.).
-
Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
- CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents. (n.d.).
-
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. (n.d.). Retrieved January 23, 2026, from [Link]
-
nitrosomethylurea - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved January 23, 2026, from [Link]
-
The Thermal and Catalytic Decomposition of Methylhydrazines - DTIC. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Isotopic labeling - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed. (2013, September 15). Retrieved January 23, 2026, from [Link]
-
Mass Spectrometric Demonstration of Extensive Replacement of Hydrogen by Deuterium During Catalytic Deuteriation of Methyl Oleat - SciSpace. (1959). Retrieved January 23, 2026, from [Link]
-
Catalytic Deuteration - Chemistry LibreTexts. (2022, July 20). Retrieved January 23, 2026, from [Link]
- WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents. (n.d.).
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
- Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Ann. Rep. Med. Chem., 46, 403-417.
- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The impact of deuterium substitution on the pharmacokinetics of drugs. Journal of medicinal chemistry, 62(11), 5276-5297.
- Nelson, S. D. (1982). The use of deuterium isotope effects to probe the active sites of cytochrome P-450. Accounts of Chemical Research, 15(7), 223-229.
- Blake, M. I., Crespi, H. L., & Katz, J. J. (1975). Studies with deuterated drugs. Journal of Pharmaceutical Sciences, 64(3), 367-391.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407.
-
Methyl Hydrazine-d3 Sulfate | CH8N2O4S | CID 13000177 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
113214043 Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane - WIPO Patentscope. (2021, August 6). Retrieved January 23, 2026, from [Link]
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Flow Chemistry for Contemporary Isotope Labeling - X-Chem. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - ResearchGate. (2021, July 7). Retrieved January 23, 2026, from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]
- 7. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Characteristics of Methyl Hydrazine-d3 Sulfate Solid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Hydrazine-d3 Sulfate is an isotopically labeled form of Methyl Hydrazine Sulfate, a compound of interest in various chemical and pharmaceutical research areas. The substitution of protium with deuterium in the methyl group provides a valuable tool for mechanistic studies, metabolic tracking, and as an internal standard in analytical applications. Understanding the physical characteristics of this solid compound is paramount for its proper handling, storage, and application in experimental settings. This guide provides an in-depth overview of the key physical properties of this compound, alongside detailed protocols for their determination.
Chemical Identity and Structure
-
Chemical Name: (Methyl-d3)hydrazine Sulfate
-
Synonyms: MHS-d3, (Methyl-d3)hydrazine Monosulfate, (Methyl-d3)hydrazinium Sulfate
-
Molecular Formula: CH₅D₃N₂O₄S
-
Molecular Weight: 147.17 g/mol [1]
-
CAS Number: 70609-01-7[1]
The structure consists of a deuterated methylhydrazinium cation and a sulfate anion. The presence of deuterium atoms imparts a higher molecular weight compared to the non-labeled counterpart, Methyl Hydrazine Sulfate (144.15 g/mol ).[2]
Physical Properties
The physical characteristics of this compound are crucial for its use in a laboratory setting. These properties dictate storage conditions, solvent selection, and handling procedures.
| Property | Description | Source(s) |
| Appearance | A white to off-white crystalline solid. | [1] |
| Melting Point | Data for the deuterated compound is not readily available. However, the non-deuterated Methyl Hydrazine Sulfate has a melting point in the range of 141-143 °C.[2] It is anticipated that the melting point of the deuterated form will be very similar, as isotopic substitution of this nature typically has a minimal effect on melting point. | [2] |
| Solubility | Slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO), with solubility in DMSO increasing with heat.[1] | [1] |
| Stability | Should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it under an inert atmosphere.[1] | [1] |
| Storage Temperature | Recommended storage at -20°C in a freezer or at 2-8°C in a refrigerator, under an inert atmosphere.[1] | [1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physical characteristics of a solid compound like this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely accepted and accessible technique for this determination.
Methodology:
-
Sample Preparation:
-
Place a small amount of finely powdered this compound onto a clean, dry watch glass.
-
Take a capillary tube sealed at one end and press the open end into the powder.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus.
-
Insert the capillary tube containing the sample into the designated slot in the apparatus.
-
-
Measurement:
-
Set the apparatus to heat at a moderate rate initially.
-
As the temperature approaches the expected melting point (based on the non-deuterated analogue, around 140°C), reduce the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire solid has transformed into a clear liquid (the completion of melting).
-
The recorded range between these two temperatures is the melting point range.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Assessment
Rationale: Determining the solubility of a compound in various solvents is essential for designing experiments, developing formulations, and planning purification strategies. A qualitative assessment provides a foundational understanding of its solubility profile.
Methodology:
-
Solvent Selection:
-
Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane). Based on available data, water, methanol, and DMSO are key solvents to test.[1]
-
-
Procedure:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture (e.g., using a vortex mixer).
-
Observe for dissolution after each addition.
-
Continue adding the solvent up to a total volume of 1 mL.
-
If the solid dissolves completely, it is considered soluble in that solvent.
-
If the solid does not dissolve after the addition of 1 mL of the solvent, it is considered slightly soluble or insoluble.
-
For solvents where the compound is slightly soluble, gentle heating can be applied to assess if solubility increases with temperature. This is particularly relevant for DMSO as indicated by available data.[1]
-
-
Classification:
-
Soluble: Dissolves completely in ≤ 1 mL of solvent.
-
Slightly Soluble: Partial dissolution or dissolves upon heating in 1 mL of solvent.
-
Insoluble: No visible dissolution in 1 mL of solvent, even with heating.
-
Logical Flow for Solubility Testing
Caption: Decision tree for qualitative solubility assessment.
Safety, Handling, and Storage
While specific safety data for the deuterated form is limited, the precautions for the non-deuterated Methyl Hydrazine Sulfate should be strictly followed due to the high toxicity of hydrazine derivatives.
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2]
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when handling this compound.[2]
-
Wash hands thoroughly after handling.[2]
-
-
Storage:
Conclusion
This technical guide provides a comprehensive overview of the known physical characteristics of this compound solid, a crucial isotopically labeled compound for advanced scientific research. While some data, such as a precise melting point, is not yet established for the deuterated form, the information available for its non-deuterated analogue serves as a reliable reference point. The detailed experimental protocols provided herein offer a standardized approach for researchers to determine these properties in their own laboratories, ensuring data accuracy and reproducibility. Adherence to the outlined safety and handling procedures is imperative when working with this and related compounds.
References
Sources
An In-Depth Technical Guide to Methyl Hydrazine-d3 Sulfate (CAS 70609-01-7): Properties, Hazards, and Handling for the Research Professional
This technical guide provides a comprehensive overview of Methyl Hydrazine-d3 Sulfate (CAS 70609-01-7), a deuterated analog of methylhydrazine sulfate. Given the limited direct data on the deuterated form, this guide synthesizes information from available resources on this compound and its non-deuterated counterpart, methylhydrazine and its sulfate salt (CAS 302-15-8). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its safe and effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid form of deuterated methylhydrazine. The sulfate salt formation enhances its stability and reduces the volatility and reactivity associated with the free base, methylhydrazine. Isotopic labeling with deuterium is a powerful tool in mechanistic studies, metabolic fate determination, and as an internal standard in analytical chemistry.
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound (CAS 70609-01-7) | Methylhydrazine Sulfate (CAS 302-15-8) |
| Molecular Formula | CH₅D₃N₂O₄S[1] | CH₈N₂O₄S[2] |
| Molecular Weight | 147.17 g/mol [1][3] | 144.15 g/mol [2] |
| Appearance | White to Off-White Solid[4] | White crystalline substance |
| Melting Point | No data available | 143 °C[5] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly), Water (Slightly)[4] | Soluble in water[6] |
| Storage | -20°C Freezer, Under inert atmosphere[4] | Keep in a dark place, Inert atmosphere, Room temperature[5] |
Synthesis and Applications
This compound is primarily used in research and development, particularly in the synthesis of isotopically labeled compounds for mechanistic and metabolic studies. One notable application is in the preparation of pyrazole-3-carboxamide derivatives, which have been investigated as 5-HT2B receptor antagonists[4][5].
A common synthetic route to methylhydrazine sulfate involves the methylation of a hydrazine derivative followed by salt formation. The following is a representative protocol adapted from established methods for the synthesis of the non-deuterated compound, which can be modified for the deuterated analog using a deuterated methylating agent.
Experimental Protocol: Synthesis of Methylhydrazine Sulfate
This protocol is based on the method described in Organic Syntheses for the preparation of methylhydrazine sulfate.[7] Extreme caution must be exercised when working with hydrazine derivatives and methylating agents due to their toxicity.
Step 1: Formation of Benzalazine
-
In a well-ventilated fume hood, combine hydrazine sulfate, water, and aqueous ammonia in a round-bottom flask equipped with a mechanical stirrer.
-
Stir the mixture until the hydrazine sulfate dissolves completely.
-
Slowly add benzaldehyde to the solution over several hours with vigorous stirring.
-
Continue stirring for an additional 2 hours to allow for the complete precipitation of benzalazine.
-
Collect the benzalazine precipitate by vacuum filtration, wash with water, and dry thoroughly.
Step 2: Methylation of Benzalazine
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve the dried benzalazine in a suitable solvent such as benzene.
-
Add dimethyl sulfate (or a deuterated equivalent for the synthesis of the labeled compound) to the solution. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen.
-
Heat the mixture to reflux for several hours with continuous stirring.
-
Cool the reaction mixture to room temperature, which will result in the precipitation of the methylated product.
Step 3: Hydrolysis and Isolation of Methylhydrazine Sulfate
-
Decompose the solid addition product by adding water and shaking until all the solid dissolves.
-
Remove the organic solvent and unreacted benzaldehyde by steam distillation.
-
Cool the remaining aqueous solution and treat it with a small amount of benzaldehyde to remove any unreacted hydrazine sulfate.
-
Filter the solution to remove any precipitate.
-
The resulting aqueous solution contains methylhydrazine sulfate. The product can be isolated by crystallization, for example, from boiling 80% ethanol, to yield purified methylhydrazine sulfate crystals.[7]
Caption: Synthetic workflow for Methylhydrazine Sulfate.
Hazards and Toxicological Profile
Methylhydrazine and its salts are highly toxic compounds and should be handled with extreme caution. The toxicological properties of this compound are expected to be very similar to its non-deuterated counterpart.
Table 2: GHS Hazard Classification for Methylhydrazine Sulfate
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Fatal if swallowed[2] |
| Acute Toxicity, Dermal | Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Fatal if inhaled[2] |
| Skin Corrosion/Irritation | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2] |
| Carcinogenicity | Suspected of causing cancer[2] |
Mechanism of Toxicity
The toxicity of methylhydrazine is multifaceted, affecting several organ systems. The primary mechanisms of toxicity include:
-
Neurotoxicity : Hydrazine and its derivatives are known to interfere with the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. They can inhibit pyridoxal phosphate, a cofactor required for the synthesis of GABA, leading to a decrease in GABA levels and subsequent hyperexcitability and convulsions.[8]
-
Hematotoxicity : Methylhydrazine can induce hemolytic anemia. The proposed mechanism involves the formation of Heinz bodies in red blood cells, leading to increased cell rigidity and their subsequent removal from circulation by the spleen.[9]
-
Hepatotoxicity and Nephrotoxicity : Liver and kidney damage have been observed following exposure to methylhydrazine.
Caption: Key toxicological pathways of Methylhydrazine.
Safety and Handling
Due to its high toxicity, all work with this compound must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
First Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Analytical Characterization
Standard analytical techniques can be employed for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of the non-deuterated methylhydrazine sulfate in D₂O shows a singlet for the methyl protons.[10] For the deuterated analog, the ¹H NMR spectrum would be expected to show a significant reduction or absence of the methyl proton signal, while ²H NMR would show a signal corresponding to the deuterium-labeled methyl group.
-
Mass Spectrometry (MS) : The molecular weight of this compound is 147.17 g/mol , which can be confirmed by mass spectrometry.[1][3] The isotopic enrichment can also be determined using this technique.
Concluding Remarks for the Practicing Scientist
This compound is a valuable tool for researchers, particularly in the fields of medicinal chemistry and drug metabolism. Its deuterated nature allows for sophisticated tracer studies that can provide critical insights into biological pathways and reaction mechanisms. However, the high toxicity of this compound necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols. This guide serves as a foundational resource to ensure that the scientific utility of this compound can be harnessed responsibly and safely. Always consult the most recent Safety Data Sheet (SDS) before handling this compound.
References
-
Hydrazine, methyl-, sulfate. Organic Syntheses Procedure. Available from: [Link]
-
Methylhydrazine sulfate | CH8N2O4S | CID 165286. PubChem. Available from: [Link]
-
This compound | CH8N2O4S | CID 13000177. PubChem. Available from: [Link]
-
Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Available from: [Link]
-
Hydrazine Toxicology. NCBI Bookshelf. Available from: [Link]
- Methyl hydrazine sulfate solvent-free synthesis method. Google Patents.
-
Methylhydrazine. American Chemical Society. Available from: [Link]
- Process for preparing monomethylhydrazine. Google Patents.
-
A Study of the Mechanism of Acute Toxic Effects of Hydrazine, UDMH, MMH, AND SDMH. DTIC. Available from: [Link]
-
Hydrazine, methyl-: Human health tier II assessment CAS Number: 60-34-4. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]
-
Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Available from: [Link]
- The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure. Google Patents.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Methylhydrazine sulfate | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. Methylhydrazine sulfate | 302-15-8 [chemicalbook.com]
- 6. fishersci.at [fishersci.at]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Methylhydrazine sulfate (302-15-8) 1H NMR spectrum [chemicalbook.com]
The deuterium switch: A technical guide to harnessing the kinetic isotope effect in pharmaceutical research
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The substitution of hydrogen with its stable, heavier isotope, deuterium, represents a subtle yet powerful strategy in modern drug development. This seemingly minor atomic alteration can profoundly influence a molecule's metabolic fate, offering a sophisticated tool to enhance pharmacokinetic profiles, improve safety margins, and extend the therapeutic window of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and strategic considerations for leveraging deuterated compounds in pharmaceutical research. We will delve into the core concept of the deuterium kinetic isotope effect (KIE), explore its practical applications in mitigating drug metabolism, and provide detailed, field-proven protocols for the synthesis, analysis, and in vitro evaluation of deuterated drug candidates. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the transformative potential of deuteration in their pursuit of safer and more effective medicines.
The Scientific Foundation: The Deuterium Kinetic Isotope Effect (KIE)
The strategic advantage of replacing hydrogen (¹H) with deuterium (²H or D) in a drug molecule is rooted in a fundamental principle of physical organic chemistry: the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond.
In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step.[1] By strategically placing deuterium at a metabolically vulnerable position (a "soft spot") on a drug molecule, the rate of metabolic degradation at that site can be significantly reduced.[2] This can lead to several desirable outcomes, including:
-
Increased drug exposure: A slower rate of metabolism can lead to a longer plasma half-life (t½) and a greater area under the concentration-time curve (AUC), meaning the drug remains at therapeutic concentrations for a longer period.
-
Reduced peak plasma concentrations (Cmax): Slower metabolism can lead to lower, more sustained plasma concentrations, potentially reducing the risk of concentration-dependent side effects.[3]
-
Altered metabolite profiles: Deuteration can shift metabolism away from the formation of undesirable or toxic metabolites.
-
Improved oral bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the fraction of an orally administered drug that reaches systemic circulation.
It is crucial to understand that the benefits of deuteration are not universal and must be evaluated on a case-by-case basis. The magnitude of the KIE is dependent on the specific metabolic pathway and the enzyme involved.[1]
Strategic Approaches to Deuterated Drug Development
There are two primary strategies for the development of deuterated pharmaceuticals:
-
The "Deuterium Switch": This approach involves taking an existing, approved drug and creating a deuterated version to improve its properties. This strategy can be particularly attractive from a development and regulatory perspective. The first deuterated drug to receive FDA approval in 2017, deutetrabenazine (Austedo®), is a prime example of a successful deuterium switch of the pre-existing drug tetrabenazine.[2]
-
De Novo Design: In this strategy, deuterium is incorporated into a new chemical entity (NCE) during the initial stages of drug discovery to address potential metabolic liabilities from the outset. Deucravacitinib (Sotyktu™), approved by the FDA in 2022, is a pioneering example of a de novo designed deuterated drug.[4]
The choice of strategy depends on various factors, including the properties of the parent compound, the competitive landscape, and the intellectual property considerations.
The Regulatory Landscape and Intellectual Property
The regulatory pathway for deuterated drugs, particularly those developed via the "deuterium switch" approach, can be streamlined. In the United States, the 505(b)(2) regulatory pathway allows developers to reference safety and efficacy data from the original, non-deuterated drug, potentially reducing the number of required clinical trials.[5] The FDA considers deuterated compounds to be new chemical entities (NCEs), which can provide a period of market exclusivity.[6]
From an intellectual property perspective, deuterated drugs are generally considered patentable inventions. However, as the field matures, demonstrating the non-obviousness of a deuterated compound over its non-deuterated counterpart is becoming an increasingly important consideration.[7]
Practical Methodologies: A Step-by-Step Guide
Synthesis of a Deuterated Compound: An Exemplary Protocol
The synthesis of deuterated compounds can be achieved through various methods, including direct exchange reactions, the use of deuterated reagents, and metal-catalyzed hydrogenation with deuterium gas.[8] Below is an exemplary protocol for the deuteration of a hypothetical drug candidate, "Exemplarin," at a metabolically susceptible methoxy group, a common target for deuteration. This protocol is based on the principles used in the synthesis of drugs like deutetrabenazine.[9]
Objective: To synthesize d3-Exemplarin by replacing the methyl protons of a methoxy group with deuterium.
Materials:
-
Desmethyl-Exemplarin (the precursor molecule lacking the methyl group)
-
Deuterated iodomethane (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Desmethyl-Exemplarin (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.
-
Addition of Deuterated Reagent: Add deuterated iodomethane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and isotopic purity of the final product, d3-Exemplarin, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Analytical Characterization: Confirming Deuteration and Isotopic Purity
Rigorous analytical characterization is essential to confirm the successful incorporation of deuterium and to determine the isotopic purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this purpose.
Objective: To determine the degree of deuteration and the position of deuterium incorporation.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh a sample of the deuterated compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a long relaxation delay (d1) to ensure accurate integration of the signals.
-
Data Analysis:
-
Identify the signal corresponding to the protons at the intended site of deuteration in the non-deuterated starting material.
-
In the spectrum of the deuterated product, the intensity of this signal should be significantly reduced.
-
Integrate the residual proton signal at the deuteration site and compare it to the integral of a stable, non-deuterated signal within the molecule (e.g., an aromatic proton or a methyl group not targeted for deuteration).
-
The percentage of deuteration can be calculated from the ratio of these integrals.
-
Objective: To confirm the mass increase corresponding to the incorporation of deuterium.
Step-by-Step Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Compare the measured mass to the theoretical mass of the deuterated compound. The mass should increase by approximately 1.0063 Da for each hydrogen atom replaced by deuterium.
-
Analyze the isotopic distribution pattern to further confirm the number of deuterium atoms incorporated.
-
In Vitro Metabolic Stability Assay: A Head-to-Head Comparison
A key experiment to validate the utility of deuteration is to compare the metabolic stability of the deuterated compound to its non-deuterated counterpart. This is typically done using an in vitro system such as human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[11]
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.
Materials:
-
Deuterated compound and its non-deuterated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis
Step-by-Step Protocol:
-
Preparation of Incubation Mixtures: In separate tubes, prepare incubation mixtures containing HLM and either the deuterated or non-deuterated compound in phosphate buffer. Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.[11]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each sample by LC-MS/MS to quantify the remaining concentration of the parent compound (deuterated and non-deuterated).
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).
-
Compare the t½ and CLint values of the deuterated and non-deuterated compounds. A longer t½ and lower CLint for the deuterated compound indicate improved metabolic stability.
-
Case Studies: The Clinical Impact of Deuteration
Deutetrabenazine: A Paradigm of the "Deuterium Switch"
Deutetrabenazine is the d6-analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized, leading to a short half-life and the need for frequent dosing, which can be associated with adverse events. The deuteration of the two methoxy groups in deutetrabenazine slows down its metabolism by CYP2D6.[1] This results in:
-
A longer half-life of the active metabolites.[12]
-
Lower peak plasma concentrations.[3]
-
The ability to achieve similar therapeutic exposure with a lower, less frequent dose compared to tetrabenazine.[1]
These pharmacokinetic improvements translate into a better-tolerated treatment with a reduced incidence of certain adverse events, such as depression, somnolence, and akathisia, compared to tetrabenazine.[13]
Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine
| Parameter | Deutetrabenazine | Tetrabenazine |
| Dose | ~12-24 mg | 25 mg |
| Active Metabolite Half-life (t½) | ~8.6 hours | ~4.8 hours |
| Active Metabolite AUC | Increased ~2-fold | - |
| Active Metabolite Cmax | Lower | Higher |
Data compiled from publicly available clinical trial information.[3][12]
Deucravacitinib: A "De Novo" Deuterated Innovation
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis.[4] In this case, deuteration was incorporated into the molecule during its initial design to optimize its pharmacokinetic properties. The strategic placement of deuterium in deucravacitinib leads to a favorable metabolic profile, contributing to its efficacy and safety.[7] Clinical trials have demonstrated that deucravacitinib is rapidly absorbed, with modest accumulation after multiple doses.[7][14]
Visualizing the Concepts
The Deuterium Kinetic Isotope Effect in Metabolism
Caption: The deuterium kinetic isotope effect slows the rate of metabolism for a deuterated drug.
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for determining in vitro metabolic stability using liver microsomes.
Conclusion and Future Perspectives
The strategic incorporation of deuterium into drug molecules has evolved from a niche academic concept to a validated and commercially successful strategy in pharmaceutical development. The ability to fine-tune a drug's metabolic profile through deuteration offers a powerful tool for creating safer, more effective, and more convenient therapies. As our understanding of drug metabolism continues to deepen and as synthetic methodologies become more sophisticated, the application of deuteration in drug discovery is poised to expand further. From rescuing promising drug candidates with metabolic liabilities to enhancing the profiles of established medicines, the "deuterium switch" and de novo design of deuterated compounds will undoubtedly continue to be valuable approaches in the pharmaceutical scientist's armamentarium.
References
-
Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]
- Pirali, T., Serafini, M., & Cargnin, S. (2019). A primer of deuterium in drug design. Future Medicinal Chemistry, 11(16), 2039–2042.
-
Salamandra, LLC. (2024). Regulatory Considerations for Deuterated Products. Retrieved from [Link]
- DeWitt, S. H., & Maryanoff, B. E. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 57(5), 472–473.
- Narayan, R., & MacMillan, D. W. C. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science, 358(6369), 1284–1289.
- Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.
- Aras, U., et al. (2023). Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects. Diabetes Therapy, 14(12), 2095–2108.
- Schneider, F., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development, 10(6), 647–659.
- Gemo, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 543.
- Google Patents. (2021). US20210047317A1 - A novel process for preparation of deutetrabenazine.
-
Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]
- Frank, S., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development, 10(6), 647–659.
-
ResearchGate. (2019, February 25). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. Retrieved from [Link]
- Ray, P. C., et al. (2018). Novel Process for Preparation of Tetrabenazine and Deutetrabenazine. Organic Process Research & Development, 22(5), 621–627.
- Li, X. (2020). C–H deuteration of organic compounds and potential drug candidates. Organic & Biomolecular Chemistry, 18(34), 6617–6634.
- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.
- Wang, Y., et al. (2024). Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. Organic Process Research & Development.
-
ResearchGate. (n.d.). Pharmacokinetics of deucravacitinib in healthy subjects (a) over 24 h.... Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Retrieved from [Link]
-
FDA Law Blog. (2017, July 16). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. Retrieved from [Link]
- Liu, Z., et al. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Journal of Animal Science and Biotechnology, 14(1), 1–8.
-
National Center for Biotechnology Information. (2024, August 17). Deucravacitinib. In StatPearls. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]
-
National Institutes of Health. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]
- Di, R. M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
- Google Patents. (2019). WO2019150387A1 - A novel process for preparation of deutetrabenazine.
- Stamler, D., et al. (2013). The Pharmacokinetics and Safety of Deuterated-Tetrabenazine (P07.210). Neurology, 80(7 Supplement), P07.210.
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
- Reilmann, R., et al. (2017). Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease. Journal of Clinical Movement Disorders, 4, 5.
-
New Drug Approvals. (2015, August 15). SD-809, Deutetrabenazine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
- Li, G., et al. (2021). Improved Synthesis of Deutetrabenazine. Chinese Journal of Pharmaceuticals, 52(12), 1595–1598.
-
Bristol Myers Squibb. (2025, February 16). New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis. Retrieved from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
- Cohen, S. R., et al. (2023). Deucravacitinib: The First FDA-Approved Oral TYK2 Inhibitor for Moderate to Severe Plaque Psoriasis. Annals of Pharmacotherapy, 57(10), 1211–1220.
Sources
- 1. bioscientia.de [bioscientia.de]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. salamandra.net [salamandra.net]
- 7. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 9. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mercell.com [mercell.com]
- 12. neurology.org [neurology.org]
- 13. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deucravacitinib: The First FDA-Approved Oral TYK2 Inhibitor for Moderate to Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safe Handling of Methylhydrazine Compounds
This guide provides a comprehensive overview of the critical safety and handling precautions required when working with methylhydrazine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures to offer a deep understanding of the chemical's properties and the rationale behind each safety recommendation. By fostering a thorough understanding of the risks and control measures, this guide aims to empower laboratory personnel to work with these potent compounds in a manner that ensures both personal safety and experimental integrity.
Understanding the Inherent Risks of Methylhydrazine
Methylhydrazine (CH₃NHNH₂) is a colorless, volatile liquid with a characteristic ammonia-like odor.[1] While its utility as a high-energy propellant and a versatile chemical intermediate is well-established, its hazardous properties demand the utmost respect and meticulous handling.[2] A foundational understanding of these hazards is paramount to establishing a robust safety protocol.
Methylhydrazine is a multi-faceted hazard, classified as highly toxic, flammable, corrosive, and a suspected human carcinogen.[3] Exposure can occur through inhalation, skin absorption, and ingestion, with potentially fatal consequences.[4] Acute exposure can lead to severe irritation of the eyes, skin, and respiratory tract, while systemic effects may include damage to the central nervous system, liver, and blood.[1] Chronic exposure has been linked to liver and kidney damage.[2]
The high flammability of methylhydrazine is another primary concern. It has a low flash point and its vapors can form explosive mixtures with air.[1] Furthermore, it is a potent reducing agent that can react violently, and in some cases ignite spontaneously, upon contact with oxidizing agents, metal oxides, and certain porous materials.[1][5]
A Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management for methylhydrazine hinges on the implementation of a multi-layered safety strategy known as the "hierarchy of controls." This approach prioritizes the most effective control measures to eliminate or minimize hazards at their source.
Caption: Hierarchy of controls for managing methylhydrazine exposure.
-
Elimination and Substitution: The most effective controls involve removing the hazard altogether or replacing it with a less hazardous alternative. While not always feasible in research settings where methylhydrazine is the required reagent, this should always be the first consideration.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For methylhydrazine, this is the most critical layer of protection and includes:
-
Chemical Fume Hoods: All work with methylhydrazine must be conducted in a certified chemical fume hood to control vapor inhalation.[6]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[4]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, containers and equipment used for transferring methylhydrazine should be properly grounded and bonded.[3]
-
-
Administrative Controls: These are work policies and procedures that reduce the risk of exposure. Examples include:
-
Standard Operating Procedures (SOPs): Detailed, written protocols for all procedures involving methylhydrazine.
-
Training: Documented training for all personnel on the hazards of methylhydrazine and the specific procedures for its safe handling.[3]
-
Restricted Access: Limiting access to areas where methylhydrazine is stored and handled to authorized personnel only.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures. It does not eliminate the hazard, but it can significantly reduce the risk of exposure.[3]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection and proper use of PPE are critical when handling methylhydrazine. The following table outlines the minimum required PPE:
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[3] | Protects against splashes and vapors that can cause severe eye irritation and burns.[3] |
| Skin/Body | A lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[4] | Prevents skin contact, as methylhydrazine can be absorbed through the skin and is corrosive.[4] |
| Hands | Chemical-resistant gloves (e.g., butyl rubber, Viton®).[3] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is often recommended. | Provides a barrier against skin absorption. The correct glove material is essential for adequate protection. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required, depending on the concentration and task.[4] A supplied-air respirator is necessary in situations with high potential for exposure or in emergency response.[3] | Protects against the inhalation of toxic vapors.[4] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is non-negotiable.
Handling
-
Work Area: All manipulations of methylhydrazine should be performed in a designated area within a chemical fume hood.[6]
-
Quantities: Use the smallest quantity of methylhydrazine necessary for the experiment.
-
Transfers: When transferring methylhydrazine, use a syringe or cannula technique to minimize exposure to air and prevent spills. Ensure proper grounding and bonding to prevent static electricity buildup.[4]
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to further minimize fire risk, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Incompatibilities: Keep methylhydrazine away from oxidizing agents, strong acids, metal oxides, and porous materials like wood or cloth, as violent reactions or spontaneous ignition can occur.[3][5]
Storage
-
Location: Store methylhydrazine in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Containers: Keep containers tightly closed.[4]
-
Segregation: Store methylhydrazine separately from incompatible materials, particularly oxidizing agents.[3]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial.
Caption: Emergency response flowchart for a methylhydrazine spill.
Spills
-
Small Spills: For very small spills that can be safely managed by trained laboratory personnel, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Use non-sparking tools to collect the absorbed material and place it in a sealed container for proper disposal.[5]
-
Large Spills: In the event of a large spill, immediately evacuate the area and alert others. Contact your institution's emergency response team.[5]
Fire
-
Methylhydrazine is flammable and may ignite spontaneously.[5]
-
For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3]
-
For large fires, water spray, fog, or foam may be used.[5] However, be aware that water may be ineffective on its own due to the low flash point.[5]
-
In all cases of fire, evacuate the area and call emergency services.
First Aid
-
Inhalation: Move the affected person to fresh air immediately.[6] Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Physical and Chemical Properties
A thorough understanding of methylhydrazine's physical and chemical properties is essential for its safe handling.
| Property | Value |
| Molecular Formula | CH₆N₂ |
| Molecular Weight | 46.07 g/mol [5] |
| Appearance | Colorless liquid[5] |
| Odor | Ammonia-like[5] |
| Boiling Point | 87.5 °C (190 °F)[5] |
| Flash Point | -8.3 °C (17.1 °F)[1] |
| Autoignition Temperature | 196 °C (385 °F)[1] |
| Vapor Pressure | 49.6 mmHg at 25 °C (77 °F)[5] |
| Vapor Density | 1.6 (Air = 1)[5] |
| Solubility in Water | Miscible[1] |
Exposure Limits
Various regulatory and advisory bodies have established occupational exposure limits for methylhydrazine to protect workers.
| Organization | Exposure Limit |
| OSHA (Occupational Safety and Health Administration) | 0.2 ppm (Ceiling)[3] |
| NIOSH (National Institute for Occupational Safety and Health) | 0.04 ppm (Ceiling, 2-hour)[3] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.01 ppm (8-hour TWA)[3] |
It is imperative to maintain workplace exposures below these established limits.
Waste Disposal
All methylhydrazine waste, including contaminated materials, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific disposal procedures.
References
-
METHYL HYDRAZINE HAZARD SUMMARY. (2005, July). New Jersey Department of Health and Senior Services. Retrieved from [Link]
-
Material Safety Data Sheet - Methylhydrazine, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Methylhydrazine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
ICSC 0180 - METHYL HYDRAZINE. (n.d.). INCHEM. Retrieved from [Link]
-
METHYL HYDRAZINE (MONOMETHYL HYDRAZINE). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of Methyl Hydrazine-d3 Sulfate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl Hydrazine-d3 Sulfate, a deuterated isotopologue of methylhydrazine sulfate, in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as a tracer in metabolic studies or as a synthetic building block. This document offers a blend of theoretical principles, empirical (analog-based) solubility data, and detailed experimental protocols for determining solubility. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound in their work.
Introduction: The Significance of Solubility in a Research Context
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility and application of any chemical entity. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is a prerequisite for a multitude of applications, from designing synthetic routes and formulating dosing solutions to interpreting biological assay results.
This compound, the deuterated analog of Methyl Hydrazine Sulfate, presents a unique case. While its chemical reactivity mirrors that of its non-deuterated counterpart, the isotopic labeling makes it an invaluable tool in mass spectrometry-based applications, such as pharmacokinetic and metabolic studies. The substitution of protium with deuterium can subtly influence physical properties like solubility due to the change in bond strength and molecular vibrations. However, for practical laboratory purposes, the solubility of this compound is expected to be very similar to that of Methyl Hydrazine Sulfate.
This guide will therefore leverage available data on Methyl Hydrazine Sulfate as a reliable proxy to predict the solubility behavior of its deuterated form, while also providing robust methodologies for empirical determination.
Physicochemical Properties of this compound and its Non-Deuterated Analog
A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility.
| Property | This compound | Methyl Hydrazine Sulfate |
| Synonyms | MHS-d3, (Methyl-d3)hydrazine Monosulfate | Methylhydrazinium Sulfate, MHS |
| CAS Number | 70609-01-7[1] | 302-15-8[2] |
| Molecular Formula | CH₅D₃N₂O₄S | CH₈N₂O₄S[2] |
| Molecular Weight | 147.17 g/mol [1] | 144.15 g/mol [2] |
| Appearance | White to Off-White Solid | White to Almost white powder to crystal |
| Melting Point | Not explicitly available, expected to be similar to the non-deuterated form | 141-143 °C[2] |
Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents possess large dipole moments and are effective at dissolving polar or ionic compounds. They can be further categorized into:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone) - Lack an O-H or N-H bond but have a significant dipole moment.
-
-
Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane) - Have small dipole moments and are better at dissolving nonpolar compounds.
This compound is an organic salt. The presence of the sulfate counter-ion and the hydrazinium moiety imparts a high degree of polarity and the potential for hydrogen bonding. Consequently, it is anticipated to exhibit higher solubility in polar solvents, particularly polar protic solvents, and limited solubility in nonpolar solvents.
Qualitative Solubility Profile of Methyl Hydrazine Sulfate
Based on available data for methyl hydrazine sulfate and related compounds like hydrazine sulfate, the following qualitative solubility profile can be inferred. This serves as a practical guide for solvent selection.
| Solvent Category | Solvent | Predicted Solubility | Rationale & Citations |
| Polar Protic | Water | Soluble | As an organic salt, it readily dissolves in water. Safety data sheets for the non-deuterated analog confirm its solubility in water.[2] |
| Methanol | Slightly Soluble | Hydrazine is miscible with methanol, and methyl hydrazine sulfate is cited as being slightly soluble in alcohol.[3] | |
| Ethanol | Slightly Soluble / Sparingly Soluble | Methyl hydrazine sulfate is described as slightly soluble in alcohol. The related hydrazine sulfate is practically insoluble in ethanol, suggesting the methyl derivative may have limited but greater solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Indicated as a suitable solvent for methyl hydrazine sulfate.[1] |
| Dimethylformamide (DMF) | Likely Soluble | High polarity suggests it would be a good solvent for a polar salt. | |
| Acetonitrile | Likely Sparingly Soluble | While polar, its ability to dissolve salts can be lower than DMSO or DMF. | |
| Acetone | Likely Insoluble to Sparingly Soluble | Methylhydrazine reacts with acetone, which could complicate simple solubility assessments.[4] | |
| Nonpolar | Dichloromethane (DCM) | Likely Insoluble | The high polarity of the salt is incompatible with this nonpolar solvent. |
| Chloroform | Likely Insoluble | Similar to DCM, insolubility is expected due to polarity mismatch. | |
| Ethyl Acetate | Likely Insoluble | The ester functionality provides some polarity, but it is generally insufficient to dissolve highly polar salts. | |
| Toluene | Insoluble | Aromatic and nonpolar, making it a poor solvent for polar salts. | |
| Hexane | Insoluble | A classic nonpolar solvent, highly unlikely to dissolve a polar salt. |
Experimental Determination of Solubility: Protocols and Methodologies
For precise and reliable solubility data, experimental determination is indispensable. The following section outlines detailed protocols for both qualitative and quantitative solubility assessment.
Safety Precautions
Methyl Hydrazine Sulfate is a hazardous substance and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All handling should be performed in a certified chemical fume hood.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[2]
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.
-
Solvent Addition: Add the desired solvent dropwise (typically starting with 0.1 mL).
-
Observation: After each addition, vortex or agitate the mixture for 30-60 seconds.
-
Assessment: Visually inspect the solution for the presence of undissolved solid against a dark background.
-
Classification:
-
Soluble: Complete dissolution within 1 mL of solvent.
-
Slightly Soluble: Partial dissolution, or complete dissolution in 1-5 mL of solvent.
-
Insoluble: No apparent dissolution even after the addition of 5 mL of solvent.
-
-
Record Keeping: Meticulously record the volume of solvent required for dissolution and the qualitative classification for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7]
Experimental Workflow Diagram:
Sources
- 1. Cas 302-15-8,Methylhydrazine sulfate | lookchem [lookchem.com]
- 2. fishersci.at [fishersci.at]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dissolutiontech.com [dissolutiontech.com]
Molecular weight and formula of Methyl Hydrazine-d3 Sulfate
An In-Depth Technical Guide to Methyl Hydrazine-d3 Sulfate
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a stable isotope-labeled compound crucial for advanced research applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its application, synthesis, and handling. We will explore its physicochemical properties, its role as an internal standard in quantitative analysis, and the rigorous safety protocols required for its use.
Core Compound Identification and Physicochemical Properties
This compound is the deuterated analog of Methylhydrazine Sulfate. The strategic replacement of three hydrogen atoms with deuterium on the methyl group provides a critical mass shift, making it an indispensable tool for mass spectrometry-based applications. While its chemical reactivity is nearly identical to its unlabeled counterpart, its increased mass allows for clear differentiation in analytical assays.
The primary utility of a stable isotope-labeled (SIL) standard like this lies in isotope dilution mass spectrometry (IDMS). When a known quantity of the SIL standard is spiked into a sample, it experiences the same sample preparation losses and ionization effects as the natural (or "light") analyte. By measuring the ratio of the light analyte to the heavy standard, one can calculate the concentration of the analyte with exceptional accuracy and precision, effectively normalizing for experimental variability.
The fundamental properties of this compound and its unlabeled form are summarized below for direct comparison.
| Property | This compound | Methylhydrazine Sulfate (Unlabeled) | Rationale for Significance |
| Molecular Formula | CH₅D₃N₂O₄S[1] | CH₈N₂O₄S[2][3] or CH₆N₂·H₂SO₄[4] | The inclusion of three deuterium (D) atoms is the basis for its utility in mass spectrometry. |
| Molecular Weight | 147.17 g/mol [1][5] | 144.15 g/mol [2][4][6] | The +3 Da mass shift allows for baseline separation from the unlabeled analyte in a mass spectrum. |
| CAS Number | 70609-01-7[1] | 302-15-8[1][4][6] | Unique identifier for the specific deuterated compound. |
| Appearance | White to Off-White Solid[7] | White to pale cream crystalline powder.[2][8] | Standard quality control parameter. |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly), Water (Slightly)[7] | Soluble in DMSO and Water.[6] | Informs solvent selection for stock solutions and experimental assays. |
| Storage | -20°C Freezer, Under inert atmosphere[7] | Keep in dark place, inert atmosphere, Room temperature.[6] | Critical for maintaining long-term stability and preventing degradation. |
Synthesis Pathway and Isotopic Labeling Strategy
The synthesis of this compound logically adapts established methods for its unlabeled counterpart. The most robust and well-documented synthesis for methylhydrazine sulfate is the Thiele method, which involves the methylation of benzalazine followed by hydrolysis.[9] To achieve isotopic labeling, the key is to substitute the standard methylating agent with its deuterated version.
The causality for this choice is straightforward: using a deuterated methyl source, such as dimethyl-d6 sulfate ((CD₃)₂SO₄), ensures the direct incorporation of the trideuteriomethyl group onto the hydrazine nitrogen. Benzalazine serves as a protecting group for one of the hydrazine nitrogens, directing the methylation to the other nitrogen atom and preventing unwanted side reactions. The final hydrolysis step removes the benzaldehyde protecting groups to yield the desired product.
Experimental Protocol: Synthesis of this compound
This protocol is an adaptation of the validated method for the unlabeled compound.[9] Extreme caution is required due to the high toxicity of the reagents and products.
-
Methylation: In a 3-L round-bottomed flask equipped with a reflux condenser, combine 200 g of benzalazine and 350 mL of dry, thiophene-free benzene. Add 100 mL of dimethyl-d6 sulfate.
-
Reflux: Heat the mixture on a water bath to a gentle reflux for 5 hours with occasional shaking. A solid addition product will form.
-
Hydrolysis: Cool the mixture and decompose the solid intermediate by adding 600 mL of water and shaking until all solid material dissolves.
-
Purification: Remove the benzene and benzaldehyde by steam distillation. Cool the residual liquor.
-
Salt Formation: Cautiously add 60 mL of concentrated sulfuric acid to the cooled liquor.
-
Isolation: Cool the solution thoroughly in an ice bath. The this compound will precipitate as a white, crystalline solid.
-
Recrystallization: For high purity, dissolve the crude product in boiling 80% ethyl alcohol, filter out any insoluble material (primarily hydrazine sulfate), and allow the solution to cool. The purified product will separate as white plates.
-
Drying: Filter the crystals, wash with absolute alcohol, and dry in a vacuum desiccator over calcium chloride.
Core Applications in Research and Development
The primary applications of this compound stem from its nature as a stable isotope-labeled analog.
A. Internal Standard for Quantitative Analysis
The most common application is as an internal standard for the quantification of unlabeled methylhydrazine in complex matrices like biological fluids or environmental samples. The process follows the principles of isotope dilution mass spectrometry (IDMS).
Self-Validating IDMS Workflow:
The protocol's integrity is maintained by the co-analysis of the analyte and the SIL standard. Any loss during extraction or variability in instrument response affects both compounds equally, and the ratio remains constant, ensuring accurate quantification.
-
Sample Preparation: A defined volume of the sample (e.g., 100 µL of human plasma) is aliquoted into a microcentrifuge tube.
-
Spiking: A precise volume of a known concentration of this compound stock solution is added to the sample. This step is critical and must be done with calibrated pipettes.
-
Protein Precipitation: To remove larger proteins, 400 µL of ice-cold acetonitrile is added. The sample is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes).
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube.
-
Derivatization (If Required): As hydrazines can exhibit poor chromatographic peak shape, derivatization is often employed.[10] A reagent such as benzaldehyde may be added to form the corresponding hydrazone, improving chromatographic retention and detection.
-
Analysis by LC-MS/MS: The prepared sample is injected into an LC-MS/MS system. The mass spectrometer is set to monitor specific mass transitions for both the analyte (light) and the internal standard (heavy).
-
Quantification: A calibration curve is generated using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
B. Synthesis of Labeled Pharmacological Tools
This compound serves as a labeled building block. It has been used in the preparation of deuterated pyrazole-3-carboxamide derivatives, which are known 5-HT2B receptor antagonists.[7] Synthesizing a labeled version of such a molecule allows researchers to perform highly sensitive and specific receptor binding assays or to trace the metabolic fate of the drug candidate in vivo without the confounding signal from endogenous compounds.
Analytical Methodologies: A Comparative Overview
The analysis of hydrazines requires careful method selection due to their high polarity and reactivity.[10] The two primary chromatographic techniques are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS).[11]
| Method | Derivatization | Pros | Cons |
| GC-MS | Typically Required. Reagents like benzaldehyde or pentafluorobenzoyl chloride (PFBC) are used to create less polar, more volatile derivatives.[10] | High chromatographic resolution; extensive spectral libraries for identification. | Derivatization adds time and potential for error; high temperatures can degrade some analytes. |
| LC-MS/MS | Optional. Can often analyze the polar compound directly using HILIC or reversed-phase C18 columns with appropriate mobile phases. | High throughput; suitable for non-volatile and thermally labile compounds; high sensitivity and specificity with MS/MS. | Matrix effects can be more pronounced; may have lower chromatographic resolution than capillary GC. |
The choice between GC-MS and LC-MS/MS depends on the sample matrix, required sensitivity, and available equipment. For high-throughput bioanalysis in drug development, LC-MS/MS is generally the preferred platform.
Safety and Handling: A Self-Validating Protocol
Methylhydrazine and its salts are extremely hazardous materials. They are classified as highly toxic and are suspected carcinogens.[12][13] A self-validating safety protocol is not merely a list of rules but a system of checks and balances to ensure every step is performed with maximum protection.
GHS Hazard Statements:
-
H300/H301: Fatal or toxic if swallowed.[12]
-
H311: Toxic in contact with skin.[12]
-
H330: Fatal if inhaled.[12]
-
H351: Suspected of causing cancer.[12]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and certified. Don all required PPE: a lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile gloves is recommended.
-
Weighing: Conduct all weighing of the solid material within the fume hood. Use a dedicated spatula and weighing paper. To minimize dust creation, do not pour the powder; use the spatula to transfer it.
-
Making Solutions: Add solvent to the solid slowly to avoid splashing. Cap the container before vortexing or sonicating to dissolve.
-
Spill Response: In case of a spill, evacuate the immediate area. If the spill is contained within the fume hood, use a chemical spill kit rated for toxic powders. Do not use combustible materials like paper towels for large spills. Alert your institution's Environmental Health & Safety (EHS) office immediately.
-
Waste Disposal: All waste, including contaminated gloves, weighing paper, and pipette tips, must be disposed of in a dedicated, sealed hazardous waste container. The container must be clearly labeled as "Acutely Toxic Hazardous Waste" with the full chemical name.
-
Decontamination: After handling, wipe down the work area in the fume hood with an appropriate decontaminating solution, followed by soap and water. Remove and dispose of outer gloves before exiting the fume hood. Wash hands thoroughly.[13][14]
Conclusion
This compound is more than just a chemical with a specific molecular weight and formula. It is a precision tool that enables researchers to achieve the highest levels of accuracy in quantitative bioanalysis and to synthesize labeled molecules for mechanistic studies. Its utility is directly linked to the three deuterium atoms that provide a stable, non-radioactive signature for mass spectrometric detection. However, its significant toxicity demands a commensurate level of respect, preparation, and adherence to rigorous safety protocols. By understanding the causality behind its synthesis, application, and handling, scientists can fully leverage its capabilities while ensuring a safe and effective research environment.
References
-
LookChem. (n.d.). Cas 302-15-8, Methylhydrazine sulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrazine, methyl-, sulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylhydrazine sulfate. PubChem Compound Database. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024, February 17). Methylhydrazine sulfate - SAFETY DATA SHEET. Retrieved from [Link]
-
Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. CAS 302-15-8: Hydrazine, methyl-, sulfate (1:1) [cymitquimica.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 302-15-8,Methylhydrazine sulfate | lookchem [lookchem.com]
- 7. theclinivex.com [theclinivex.com]
- 8. guidechem.com [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Methylhydrazine sulfate | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.at [fishersci.at]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application of Methyl Hydrazine-d3 Sulfate as an Internal Standard in LC-MS
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a gold-standard technique due to its high sensitivity and selectivity. However, the inherent variability in sample preparation and the phenomenon of matrix effects can significantly compromise the reliability of quantitative results.[1][2][3] Matrix effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][2][3][4] To surmount these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is not just a recommendation but a cornerstone of robust bioanalytical method validation.[5][6] This application note provides a comprehensive guide to the utilization of Methyl Hydrazine-d3 Sulfate as an internal standard for the accurate quantification of methylhydrazine and related compounds in biological samples.
This compound, a deuterated analog of methylhydrazine sulfate, serves as an ideal internal standard.[7][8] By incorporating three deuterium atoms, its mass is shifted by three daltons, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer.[9] Crucially, its chemical and physical properties remain nearly identical to the analyte, ensuring it experiences the same effects during sample extraction, chromatography, and ionization.[10][11] This co-eluting, chemically analogous behavior is the key to correcting for variations and ensuring the integrity of the quantitative data.[12]
The Scientific Imperative for a Deuterated Internal Standard
The choice of an internal standard is a critical decision in method development. While structurally similar compounds can be used, they often exhibit different chromatographic retention times and ionization efficiencies compared to the analyte.[12] This discrepancy can lead to inadequate compensation for matrix effects and other sources of error.
Advantages of this compound as an Internal Standard:
-
Co-elution with the Analyte: Due to its isotopic nature, this compound co-elutes with the native methylhydrazine, ensuring that both compounds are subjected to the same matrix effects at the same point in time.[12]
-
Similar Ionization Efficiency: The deuterated and non-deuterated forms of methylhydrazine exhibit nearly identical ionization behavior in the mass spectrometer source.[13][14] This allows for the reliable normalization of the analyte's signal to that of the internal standard.
-
Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard, as it is added at the beginning of the workflow.[13][14]
-
Enhanced Precision and Accuracy: By accounting for variability in extraction recovery, matrix effects, and instrument response, the use of this compound significantly improves the precision and accuracy of the analytical method.[10][12]
Experimental Design and Protocols
A successful bioanalytical method hinges on a well-designed and meticulously executed protocol. The following sections detail the steps for utilizing this compound as an internal standard, from solution preparation to data analysis.
Preparation of Stock and Working Solutions
Causality: The accuracy of the entire assay is dependent on the precise preparation of the internal standard solutions. Any error in these initial steps will propagate throughout the experiment.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in a Class A volumetric flask using a solvent in which it is freely soluble (e.g., methanol or water). Ensure complete dissolution before bringing to final volume.
-
Working Internal Standard Solution: Serially dilute the stock solution to a final concentration appropriate for the expected analyte concentration range in the study samples. This working solution will be spiked into all calibration standards, quality control samples, and unknown samples.
Sample Preparation: Protein Precipitation
Causality: Biological samples, such as plasma or serum, contain high concentrations of proteins that can interfere with the analysis and damage the LC column. Protein precipitation is a common and effective method for removing the majority of these proteins.
Protocol:
-
To 100 µL of the biological sample (calibration standard, QC, or unknown), add a fixed volume of the this compound working solution.
-
Vortex briefly to ensure homogeneity.
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
LC-MS/MS Method Parameters
Causality: The chromatographic and mass spectrometric conditions must be optimized to achieve good separation of the analyte from other matrix components and to ensure sensitive and specific detection.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation from interferences |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Methylhydrazine: [Precursor Ion] > [Product Ion] Methyl Hydrazine-d3: [Precursor Ion+3] > [Product Ion] |
| Source Parameters | Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, gas flows) |
Note: These are example parameters and should be optimized for the specific application.
Workflow Visualization
The following diagram illustrates the key stages of the analytical workflow where this compound is incorporated.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. eijppr.com [eijppr.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 8. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. texilajournal.com [texilajournal.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. m.youtube.com [m.youtube.com]
Quantitative Analysis Using Isotope Dilution Mass Spectrometry: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive measurement principle for achieving the highest level of accuracy and precision in quantitative analysis.[1] Its power lies in the use of a stable, isotopically labeled form of the analyte as an internal standard (SIL-IS), which corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[2] This unique feature makes IDMS particularly robust for complex biological matrices, such as plasma, where matrix effects can significantly compromise the reliability of other quantitative methods.[3] This application note provides a comprehensive guide to the principles of IDMS, a detailed protocol for its implementation in a drug development setting, and a thorough overview of the necessary validation steps to ensure regulatory compliance.
The Principle of Isotope Dilution: A Self-Validating System
The core principle of IDMS is the addition of a known amount of a SIL-IS to a sample containing an unknown amount of the native analyte. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because the SIL-IS and the analyte behave identically during sample processing and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the SIL-IS.[4]
The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, the initial concentration of the analyte in the sample can be accurately determined.[4] This ratiometric measurement is the key to the high precision of IDMS, as it is independent of sample recovery.[5]
Visualizing the IDMS Workflow
Caption: A generalized workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.
Detailed Protocol for Quantitative Analysis of a Small Molecule in Human Plasma
This protocol provides a step-by-step guide for the quantitative analysis of a hypothetical small molecule drug, "DrugX," in human plasma using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Objective: To prepare accurate and precise solutions of the analyte and SIL-IS for creating a calibration curve and for quality control.
Materials:
-
DrugX analytical standard
-
DrugX-d4 (deuterated) SIL-IS
-
LC-MS grade methanol, acetonitrile, and water
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of DrugX and DrugX-d4 into separate volumetric flasks.
-
Dissolve in methanol to a final volume of 10 mL to create 1 mg/mL stock solutions.
-
-
Intermediate Stock Solutions:
-
Perform serial dilutions of the DrugX and DrugX-d4 stock solutions with 50% methanol/water to create intermediate stock solutions at various concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
-
Working Internal Standard Solution (100 ng/mL):
-
Dilute the DrugX-d4 intermediate stock solution to a final concentration of 100 ng/mL in 50% methanol/water. This will be used to spike all samples, calibration standards, and QCs.
-
-
Calibration Standard Preparation: [6]
-
Quality Control (QC) Sample Preparation: [8]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
These should be prepared from a separate stock solution of DrugX than the calibration standards to ensure an independent assessment of accuracy.
-
| Sample Type | Analyte Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 1 |
| Calibration Standard 2 | 2.5 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 25 |
| Calibration Standard 6 | 50 |
| Calibration Standard 7 | 100 |
| Calibration Standard 8 (ULOQ) | 200 |
| Low QC (LQC) | 3 |
| Medium QC (MQC) | 30 |
| High QC (HQC) | 150 |
Part 2: Sample Preparation
Objective: To efficiently extract the analyte and SIL-IS from the plasma matrix while removing interfering components. Two common methods are presented below.
Rationale: PPT is a simple and rapid method for removing the majority of proteins from plasma samples.[9] Acetonitrile is a common and effective precipitating agent.[9]
Procedure: [10]
-
To 100 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 20 µL of the 100 ng/mL DrugX-d4 working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Rationale: LLE offers a higher degree of sample cleanup compared to PPT and can be optimized to selectively extract the analyte of interest.[11]
Procedure: [12]
-
To 500 µL of plasma sample in a glass tube, add 100 µL of the 100 ng/mL DrugX-d4 working internal standard solution.
-
Vortex briefly to mix.
-
Add 4.0 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 2500 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizing the Sample Preparation Workflows
Caption: Step-by-step workflows for Protein Precipitation and Liquid-Liquid Extraction.
Part 3: LC-MS/MS Analysis
Objective: To chromatographically separate the analyte from other matrix components and detect it with high selectivity and sensitivity using tandem mass spectrometry.
Typical LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, and then return to initial conditions for re-equilibration.[13]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DrugX | [M+H]⁺ | Fragment 1 |
| DrugX-d4 | [M+H]⁺+4 | Fragment 1 |
Part 4: Data Analysis and Quantification
Objective: To construct a calibration curve and calculate the concentration of the analyte in unknown samples.
Procedure:
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the SIL-IS in all samples, calibration standards, and QCs.
-
Ratio Calculation: For each injection, calculate the peak area ratio of the analyte to the SIL-IS.
-
Calibration Curve Construction: [14]
-
Plot the peak area ratio (y-axis) versus the known concentration of the calibration standards (x-axis).
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of >0.99 is generally desirable.
-
-
Quantification of Unknowns:
-
Using the peak area ratio from an unknown sample and the equation of the calibration curve, calculate the concentration of the analyte in the unknown sample.
-
Method Validation According to FDA Guidelines
A full bioanalytical method validation is required to ensure the reliability and reproducibility of the quantitative data.[15] The key validation parameters and their typical acceptance criteria are outlined below.[5][8][16]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and SIL-IS in at least six different sources of blank matrix. |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[17] |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[8] |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration. | A minimum of 6-8 non-zero standards. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal concentration (±20% at the LLOQ).[17] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.[8] |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions. | The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8] |
Troubleshooting Common Issues in IDMS
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Signal Intensity | - Inefficient ionization- Sample degradation- Contaminated ion source | - Optimize MS source parameters (e.g., voltages, gas flows).- Investigate analyte stability.- Clean the ion source.[18] |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix effects | - Use high-purity solvents and additives.- Implement a system flush.- Improve sample cleanup.[19] |
| Inaccurate or Imprecise Results | - Inaccurate stock solutions- Poor pipetting technique- Inappropriate calibration model | - Use a calibrated balance and Class A glassware.- Ensure pipettes are calibrated.- Evaluate different weighting factors for the calibration curve. |
| Peak Tailing or Splitting | - Column contamination- Sample solvent stronger than mobile phase | - Use a guard column.- Reconstitute the sample in a solvent weaker than or equal to the initial mobile phase.[4] |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]
-
Milne, J. J., & Nicoli, R. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 3(3), 299-310. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
LCGC International. (2014). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Phinney, K. W., et al. (2013). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. Analytical and bioanalytical chemistry, 405(14), 4835–4843. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
University of North Carolina. (n.d.). LC-MS/MS Quantitative Assays. [Link]
-
Pagliano, E., & Meija, J. (2015). Calibration graphs in isotope dilution mass spectrometry. Analytica chimica acta, 896, 63–67. [Link]
-
Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557. [Link]
-
The, A. L. M. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of laboratory medicine, 42(5), 549–560. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Stankov, S., et al. (2018). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of medical biochemistry, 37(4), 458–466. [Link]
-
Pagliano, E., Mester, Z., & Meija, J. (2015). Calibration graphs in isotope dilution mass spectrometry. Analytica Chimica Acta, 896, 63-67. [Link]
-
LCGC International. (2016). How to Avoid Problems in LC–MS. [Link]
-
ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. [Link]
-
ResearchGate. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
Sources
- 1. anivet.au.dk [anivet.au.dk]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 7. imreblank.ch [imreblank.ch]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. agilent.com [agilent.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. tecan.com [tecan.com]
- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uknml.com [uknml.com]
- 15. fda.gov [fda.gov]
- 16. hhs.gov [hhs.gov]
- 17. fda.gov [fda.gov]
- 18. zefsci.com [zefsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Note: Synthesis and Evaluation of a Novel Deuterated 5-HT2B Receptor Antagonist
Abstract
The serotonin 5-HT2B receptor, a Gq/G11-protein coupled receptor, is a critical regulator of cardiovascular and fibrotic pathways.[1][2] Its overactivation is implicated in pathologies such as valvular heart disease, pulmonary arterial hypertension, and liver fibrosis, making it a key therapeutic target for antagonist development.[2][3] This application note details a comprehensive protocol for the synthesis, characterization, and in vitro evaluation of a novel 5-HT2B receptor antagonist, leveraging the strategic incorporation of deuterium to enhance metabolic stability. By replacing a metabolically labile N-methyl group with a trideuteromethyl (-CD3) group, we aim to improve the drug's pharmacokinetic profile. This guide provides medicinal chemists and drug development professionals with a detailed workflow, from the rationale behind deuteration and a step-by-step synthetic procedure using a hypothetical deuterated synthon (MHS-d3), to the analytical validation and pharmacological characterization of the final compound.
Introduction: The Rationale for Deuterated 5-HT2B Antagonists
The 5-HT2B Receptor: A High-Value Therapeutic Target
The 5-HT2B receptor is widely expressed in the periphery, notably in the cardiovascular system, including cardiac valve leaflets, blood vessels, and in the liver.[4] Activation of the 5-HT2B receptor by serotonin initiates a Gq/G11-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC).[1] This results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and the activation of downstream pathways like the ERK/MAPK cascade, which promotes cell proliferation and fibrogenesis.[2][5] While essential for normal physiological processes like cardiac development, chronic overstimulation of this receptor is a key driver in the pathology of several diseases.[1] Consequently, potent and selective 5-HT2B antagonists are highly sought after as potential treatments for cardiovascular diseases, fibrosis, and irritable bowel syndrome (IBS).[3][4][6]
The Deuterium Advantage: Enhancing Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[7][8] One common metabolic pathway is the oxidation of C-H bonds, particularly in methyl groups attached to nitrogen (N-demethylation) or oxygen (O-demethylation). The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, can significantly slow down this process. This phenomenon, known as the Kinetic Isotope Effect (KIE) , arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger and more difficult to break than a corresponding carbon-hydrogen (C-H) bond.[9][10][11]
By selectively deuterating a known metabolic "soft spot" on a drug molecule, it is possible to:
-
Increase metabolic stability and prolong the drug's half-life.[9][]
-
Reduce the formation of potentially toxic or inactive metabolites .[9]
-
Improve the overall pharmacokinetic profile , potentially leading to lower or less frequent dosing.[][13]
This "deuterium switch" strategy has been successfully employed, with the first deuterated drug, deutetrabenazine, approved by the FDA in 2017.[13]
Objective
This guide provides a detailed methodology for the synthesis of a novel, deuterated 5-HT2B receptor antagonist. We will adapt a known synthetic route for a potent urea-based antagonist scaffold and incorporate a trideuteromethyl group. For the purpose of this protocol, we will refer to the key deuterated building block as MHS-d3 , representing a generic but plausible synthon such as N-(trideuteromethyl)hydroxylamine or a similar precursor. The objective is to provide a self-validating workflow encompassing synthesis, purification, analytical characterization, and pharmacological validation.
Diagrams and Visualizations
Figure 1: Canonical Gq-coupled signaling pathway of the 5-HT2B receptor and point of intervention for antagonists.
Figure 2: High-level experimental workflow for the synthesis and validation of the deuterated 5-HT2B antagonist.
Figure 3: Rationale for deuteration to slow cytochrome P450-mediated metabolism via the Kinetic Isotope Effect.
Protocols and Methodologies
PART A: Synthesis of Deuterated 5-HT2B Antagonist (Compound-d3)
This protocol describes the synthesis of a deuterated urea-based antagonist, adapting a known scaffold. The key step is the introduction of the trideuteromethyl group using our designated synthon, MHS-d3 .
Reaction Scheme (Illustrative): Aromatic_Amine_Precursor + Phosgene_Equivalent -> Isocyanate_Intermediate Isocyanate_Intermediate + MHS-d3 -> Deuterated_Urea_Product (Compound-d3)
Materials:
-
4-Methoxyaniline (or other suitable aromatic amine precursor)
-
Triphosgene
-
Triethylamine (TEA)
-
MHS-d3 (N-trideuteromethyl hydroxylamine hydrochloride, or equivalent CD3-amine source)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Protocol:
-
Step 1: Formation of the Isocyanate Intermediate
-
Rationale: Triphosgene serves as a safer, solid equivalent to gaseous phosgene for converting the primary amine to a reactive isocyanate. TEA acts as a base to neutralize the HCl generated.
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-methoxyaniline (1.0 eq) and anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphosgene (0.4 eq) as a solution in anhydrous DCM. Caution: Phosgene is generated in situ. Perform in a well-ventilated fume hood.
-
Add TEA (2.2 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Monitor completion by TLC (thin-layer chromatography).
-
-
Step 2: Urea Formation with MHS-d3
-
Rationale: The highly reactive isocyanate readily couples with the primary amine of the MHS-d3 synthon to form the stable urea linkage, incorporating the deuterated methyl group.
-
In a separate flask, dissolve MHS-d3 (1.1 eq) and TEA (1.2 eq) in anhydrous THF.
-
Cool the isocyanate solution from Step 1 back to 0 °C.
-
Add the MHS-d3 solution dropwise to the isocyanate solution.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
-
Step 3: Work-up and Purification
-
Rationale: A standard aqueous work-up removes water-soluble reagents and byproducts. Flash chromatography purifies the final compound based on polarity.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine pure fractions and evaporate the solvent to yield the final product, Compound-d3 , as a white solid.
-
PART B: Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and the successful incorporation of deuterium.
-
Protocol: Dissolve ~5 mg of Compound-d3 in 0.6 mL of DMSO-d6.
-
In the ¹H NMR spectrum, the key confirmation is the absence of a singlet peak corresponding to the N-CH₃ protons (typically ~2.8-3.5 ppm) that would be present in the non-deuterated analogue.
-
In the ¹³C NMR spectrum, the signal for the -CD₃ carbon will appear as a multiplet (due to C-D coupling) with a slight isotopic shift upfield compared to the -CH₃ signal.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and verify the mass increase due to deuteration.
-
Protocol: Prepare a dilute solution of Compound-d3 in methanol. Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
-
The observed m/z value for the [M+H]⁺ ion should be 3 mass units higher than the corresponding non-deuterated compound.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Protocol: Use a C18 reverse-phase column. Elute with a gradient of acetonitrile in water (both with 0.1% TFA). Monitor at 254 nm.
-
The final compound should exhibit a purity of ≥98%.
-
PART C: Pharmacological Validation
1. 5-HT2B Receptor Binding Assay:
-
Purpose: To determine the binding affinity (Ki) of Compound-d3 for the 5-HT2B receptor.
-
Protocol: Use a competitive radioligand binding assay with membranes prepared from CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [³H]-LSD or another suitable high-affinity ligand.
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of Compound-d3.
-
Measure bound radioactivity by scintillation counting.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
2. In Vitro Functional Antagonist Assay (IP1 Accumulation):
-
Purpose: To measure the functional potency (IC50) of Compound-d3 in blocking 5-HT2B receptor signaling.[14]
-
Rationale: Since the 5-HT2B receptor is Gq-coupled, agonist stimulation leads to the accumulation of the IP3 metabolite, inositol monophosphate (IP1). An antagonist will block this effect.
-
Protocol: Use a commercially available HTRF® IP-One assay kit with cells expressing the human 5-HT2B receptor.
-
Pre-incubate cells with increasing concentrations of Compound-d3.
-
Stimulate the cells with an EC₈₀ concentration of serotonin (the agonist).
-
After incubation, lyse the cells and measure IP1 accumulation according to the manufacturer's protocol.
-
Generate a dose-response curve to determine the IC50 value.
-
Expected Results & Data Summary
The successful synthesis and validation of Compound-d3 would yield the following data, which should be compared against its non-deuterated (protio) analogue.
Table 1: Analytical and Pharmacological Data Summary
| Parameter | Protio-Compound | Compound-d3 | Rationale for Comparison |
| Molecular Weight | X | X + 3.018 | Confirms incorporation of three deuterium atoms. |
| ¹H NMR (N-Me Signal) | ~3.0 ppm (s, 3H) | Absent | Confirms replacement of N-CH₃ with N-CD₃. |
| HPLC Purity | ≥98% | ≥98% | Ensures purity for biological testing. |
| 5-HT2B Ki (nM) | 5.2 ± 0.4 | 5.5 ± 0.6 | Affinity should be nearly identical; deuteration does not alter receptor binding. |
| 5-HT2B IC50 (nM) | 10.1 ± 1.1 | 11.5 ± 1.5 | Functional potency should be nearly identical. |
| Microsomal Half-Life (t½, min) | 15 | 45 | Expected to be significantly longer due to the Kinetic Isotope Effect. |
Conclusion
This application note provides a comprehensive, field-proven framework for the synthesis and evaluation of a deuterated 5-HT2B receptor antagonist. By strategically substituting a metabolically labile N-methyl group with a trideuteromethyl group using a synthon like MHS-d3 , we can generate a novel chemical entity with a pharmacological profile similar to its parent compound but with a potentially superior pharmacokinetic profile. The protocols described herein are self-validating, moving from chemical synthesis and confirmation to functional biological characterization. This approach of leveraging the kinetic isotope effect is a powerful tool in modern medicinal chemistry for optimizing drug candidates by enhancing their metabolic stability, a critical step in the development of safer and more effective therapeutics.[15]
References
-
REPROCELL. (2022, July 1). Everything you need to know about the 5-HT2B receptor. [Link]
-
Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
-
PubMed. (n.d.). Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes. [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamin D3. PubChem Compound Summary for CID 5280795. [Link]
-
MDPI. (n.d.). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. [Link]
-
PubMed. (n.d.). The Kinetic Isotope Effect in the Search for Deuterated Drugs. [Link]
-
ChemRxiv. (2023, July 10). S-Trideuteromethylation of Sulfenamides: Redox-Neutral Synthesis of Trideuteromethyl Sulfilimines. [Link]
-
ACS Publications. (2025, March 27). Synthesis and Biological Evaluation of Peripheral 5HT2B Antagonists for Liver Fibrosis. [Link]
-
Wikipedia. (n.d.). 5-HT2B receptor. [Link]
-
National Center for Biotechnology Information. (n.d.). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. [Link]
-
PubMed. (n.d.). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. [Link]
-
ResearchGate. (n.d.). Chemical structures of vitamin D3, D2, 25(OH)D and 1,25(OH)2D. [Link]
-
National Center for Biotechnology Information. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. [Link]
-
ResearchGate. (n.d.). Structural insights into a 5-HT2B activation mechanism. [Link]
-
ResearchGate. (2025, August 7). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
-
ResearchGate. (n.d.). Trideuteromethyl incorporation via alkyl group displacement of thioethers. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2B Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
MDPI. (n.d.). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. [Link]
-
PLOS. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD. [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. [Link]
-
ResearchGate. (n.d.). Radical Trideuteromethylation with Deuterated Dimethyl Sulfoxide in the Synthesis of Heterocycles and Labelled Building Blocks. [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. [Link]
-
ResearchGate. (2021, July 7). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. [Link]
-
Symbiosis Online Publishing. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [Link]
-
Drug Development and Delivery. (n.d.). The kinetic isotope effect in the search for deuterated drugs. [Link]
-
PubMed. (2024, December 12). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. [Link]
-
Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. [Link]
-
PubMed. (n.d.). 25-Hydroxy[26,27-methyl-3H]vitamin D3-3 beta-(1,2-epoxypropyl)ether. [Link]
-
ResearchGate. (n.d.). The Emergence of Serotonin 5‐HT2B Receptors as DRUG Antitargets. [Link]
Sources
- 1. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 2. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Peripheral 5HT2B Antagonists for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
Role of deuterated compounds in NMR spectroscopy
Application Note
Title: The Indispensable Role of Deuterated Compounds in High-Resolution NMR Spectroscopy: A Guide for Researchers
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules. The acquisition of high-quality, interpretable NMR spectra is critically dependent on the use of deuterated compounds. This guide provides an in-depth exploration of the fundamental principles behind the use of deuterium in NMR, from its role in eliminating overwhelming solvent signals to its crucial function in stabilizing the magnetic field via the deuterium lock. We present detailed application notes on the selection of appropriate deuterated solvents, alongside validated, step-by-step protocols for the preparation of both small molecule and biological samples. Furthermore, this document explores the advanced application of deuterium as an isotopic label for simplifying complex spectra and probing molecular structure, dynamics, and reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage deuterated compounds to achieve optimal NMR outcomes.
The Fundamental Principle: Why Deuterate?
To understand the necessity of deuterated compounds in Nuclear Magnetic Resonance (NMR) spectroscopy, one must first consider the challenges posed by their protiated (¹H) counterparts.
1.1 The Problem with Protiated (¹H) Solvents
In a typical NMR sample, the solvent molecules vastly outnumber the analyte molecules. If a standard proton-containing solvent (e.g., CHCl₃) were used for ¹H NMR, the sheer intensity of the solvent's proton signal would overwhelm the signals from the sample, rendering the spectrum useless.[1][2] This phenomenon, known as "swamping," can distort the baseline and obscure the peaks of interest, making accurate integration and analysis impossible.[1]
1.2 The Deuterium (²H) Solution: Properties and Advantages
The solution lies in replacing the hydrogen atoms (¹H, or protium) of the solvent with its stable, non-radioactive isotope, deuterium (²H, or D). Deuterium's nucleus contains one proton and one neutron, which gives it fundamentally different magnetic properties from protium.
-
Distinct Resonance Frequency: Deuterium has a nuclear spin (I=1) and a much smaller gyromagnetic ratio than protium (I=1/2). Consequently, its nucleus resonates at a completely different frequency in the same magnetic field.[1][2] Modern NMR spectrometers are designed to detect ¹H signals while ignoring the ²H signals from the solvent, effectively making the solvent "invisible" in a ¹H spectrum.[3][4]
-
Minimizing Background Noise: By replacing hydrogen with deuterium, the background noise from the solvent is drastically reduced, which significantly enhances the clarity and quality of the spectral data for the actual sample.[3]
1.3 The Deuterium Lock System: Ensuring Spectrometer Stability
Beyond serving as non-interfering solvents, deuterated compounds play a critical instrumental role in ensuring the stability and accuracy of the NMR experiment. Superconducting magnets, while powerful, are prone to slight drifts in their magnetic field strength over time.[1][5] To counteract this, modern spectrometers employ a "deuterium lock" or "field-frequency lock" system.[5][6]
This system continuously monitors the resonance frequency of the deuterium in the solvent.[4][6] If the magnetic field drifts, the deuterium resonance frequency will change. The lock system detects this deviation and applies a real-time correction to a set of specialized coils, adjusting the magnetic field to keep the deuterium frequency constant.[5][6] This ensures that the field remains stable throughout the experiment, which is essential for long acquisitions and for achieving high-resolution, reproducible spectra.[6] The deuterium signal is also used to accurately define the 0 ppm reference point and to optimize the magnetic field homogeneity in a process called "shimming".[1]
Applications of Deuterated Compounds
The utility of deuterium in NMR extends far beyond its role as a passive solvent. It is a versatile tool for a wide range of applications, from routine analysis to complex structural and mechanistic studies.
2.1 The Workhorse: Deuterated Solvents
The most common application of deuterated compounds is as solvents for sample preparation.[7] The choice of solvent is critical and depends on several factors:
-
Solubility: The analyte must be fully soluble in the chosen solvent to ensure a homogeneous solution and sharp NMR signals.
-
Chemical Inertness: The solvent should not react with the sample.[4]
-
Temperature Range: The solvent's melting and boiling points must be suitable for the desired experimental temperature.[8]
-
Residual Peaks: Deuteration is never 100% complete. The small, residual protiated solvent signal (e.g., CHCl₃ in CDCl₃) should not overlap with key analyte signals.[1] These residual peaks can, however, be useful as secondary chemical shift references.[9]
Table 1: Properties of Common Deuterated Solvents for NMR
This table provides key data for commonly used deuterated solvents. Data is compiled from reputable suppliers and publications.[8][9][10]
| Solvent Name | Formula | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) | Boiling Point (°C) |
| Chloroform-d | CDCl₃ | 7.26 (s) | 77.16 (t) | 61-62 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | 189 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 29.84 (septet), 206.26 (s) | 56.5 |
| Deuterium Oxide | D₂O | 4.79 (s)† | N/A | 101.4 |
| Benzene-d₆ | C₆D₆ | 7.16 (s) | 128.06 (t) | 80.1 |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (s, -OD) | 49.05 (septet) | 64.7 |
| Acetonitrile-d₃ | CD₃CN | 1.94 (quintet) | 1.32 (septet), 118.26 (t) | 81.6 |
| Methylene Chloride-d₂ | CD₂Cl₂ | 5.32 (t) | 53.84 (quintet) | 39.75 |
Abbreviations: s = singlet, t = triplet, quintet, septet. Multiplicity arises from coupling to deuterium (spin I=1). †The chemical shift of residual HDO in D₂O is highly dependent on temperature and pH.[8][9]
2.2 Beyond Solvents: Deuterium as an Isotopic Label
Deuterium can be strategically incorporated into the analyte molecule itself, a technique known as isotopic labeling. This powerful approach offers several advantages:
-
Simplifying Complex Spectra: In ¹H NMR, replacing specific protons with deuterium atoms removes their corresponding signals from the spectrum.[11] This is an invaluable tool for assigning peaks in complex molecules by observing which signals disappear upon deuteration.[12]
-
Probing Reaction Mechanisms: By tracking the position of deuterium atoms in the products of a chemical reaction, researchers can gain detailed insights into reaction pathways and mechanisms.
-
Applications in Biomolecular NMR: For large biomolecules like proteins (>20 kDa), ¹H spectra suffer from severe signal overlap and rapid signal decay (relaxation). Uniform or partial deuteration significantly improves the relaxation properties of the remaining protons, leading to sharper signals and enabling the study of larger systems.[13] Selective protonation of specific sites, such as methyl groups, in an otherwise deuterated protein is a key strategy for studying the structure and dynamics of high-molecular-weight proteins.[13]
Detailed Experimental Protocols
Adherence to rigorous sample preparation protocols is essential for acquiring high-quality NMR data. The following are field-proven methodologies for common sample types.
Protocol 1: Preparation of a Small Molecule Sample for Routine ¹H & ¹³C NMR
This protocol is designed for the routine analysis of organic compounds.
Objective: To prepare a 0.5-0.6 mL sample with a concentration of 10-50 mM, free of particulate matter.[14]
Materials:
-
Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C)[15]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆ from suppliers like Cambridge Isotope Laboratories or MilliporeSigma)[7][16]
-
High-quality 5 mm NMR tube
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram)
-
Vortex mixer
Methodology:
-
Weighing the Analyte: Accurately weigh 5-25 mg of the dry analyte directly into a clean, dry vial.
-
Causality: Accurate weighing is crucial for determining the precise concentration, which is important for reaction monitoring or quantitative NMR (qNMR).
-
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Causality: Performing the dissolution in a separate vial ensures the sample is fully dissolved before transfer and prevents contamination of the main solvent bottle.
-
-
Dissolution: Cap the vial and gently vortex or swirl until the analyte is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
Causality: Undissolved solids will severely degrade the magnetic field homogeneity (shimming), leading to broad peaks and poor resolution.
-
-
Transfer to NMR Tube: Transfer the solution from the vial into the NMR tube using the Pasteur pipette. Ensure the final volume is between 0.5 mL and 0.6 mL (typically a height of 4-5 cm in a standard 5 mm tube).
-
Causality: An incorrect sample volume will make it difficult for the spectrometer to properly shim the magnetic field, again resulting in poor spectral quality.
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.
-
Quality Control: Before inserting into the spectrometer, invert the tube gently to ensure homogeneity and check again for any particulates or phase separation.
Caption: Workflow for Small Molecule NMR Sample Preparation.
Protocol 2: Preparation of a Protein Sample for Biomolecular NMR
This protocol addresses the specific challenges of preparing protein samples, which are often available in limited quantities and are sensitive to buffer conditions.
Objective: To prepare a ~500 µL protein sample at a concentration of 0.3-0.5 mM in a buffered D₂O solution.[17]
Materials:
-
Purified protein stock solution (in H₂O-based buffer)
-
Deuterium oxide (D₂O, 99.96%)
-
Deuterated buffer components (e.g., deuterated Tris, EDTA)
-
pH/pD meter with a specialized electrode
-
Centrifugal concentration device (e.g., Amicon Ultra)
-
High-quality 5 mm NMR tube (or microprobe tube)
Methodology:
-
Buffer Exchange to D₂O: Concentrate the initial protein solution and repeatedly dilute with the final D₂O-based NMR buffer using a centrifugal concentrator. Repeat this process 3-5 times.
-
Causality: This is the most critical step. It replaces the H₂O with D₂O to minimize the residual HDO signal, which can be very large and may require solvent suppression techniques to be applied during the experiment.
-
-
Concentration Adjustment: After the final exchange, concentrate the protein to slightly above the target concentration.
-
Causality: Signal intensity in NMR is directly proportional to concentration; for large molecules, achieving the highest possible concentration without causing aggregation is key.[17]
-
-
Final Concentration Measurement: Accurately determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). Adjust to the final target concentration (e.g., 0.3-0.5 mM) with the D₂O NMR buffer.[17]
-
pD Adjustment: Measure the pH of the sample. The corrected pD value is typically calculated as pD = pH_reading + 0.4. Adjust if necessary using dilute DCl or NaOD.
-
Causality: Protein structure and stability are highly dependent on pH/pD. Maintaining the correct pD is essential for biological relevance and reproducibility.
-
-
Filtration/Centrifugation: Centrifuge the final sample at high speed (>14,000 x g) for 10 minutes to pellet any aggregated protein or particulate matter.
-
Trustworthiness: This self-validating step ensures that only soluble, monomeric protein is analyzed, preventing the acquisition of misleading data from aggregated species and improving spectral quality.
-
-
Transfer to NMR Tube: Carefully transfer the supernatant to a clean, high-quality NMR tube, avoiding any pelleted material.
-
Capping and Storage: Cap the sample, seal with paraffin film for long-term experiments, and store appropriately (e.g., at 4°C) until ready for analysis.
Caption: The Deuterium Lock Feedback System.
Troubleshooting and Advanced Considerations
4.1 Dealing with Water Contamination
Deuterated solvents are often hygroscopic and readily absorb atmospheric moisture. This results in a residual H₂O or HDO peak in the spectrum. The chemical shift of this peak is highly variable and depends on temperature, concentration, and the solvent's hydrogen-bonding capacity.[9]
-
Prevention: The best strategy is prevention. Dry all glassware in an oven (~150 °C) for several hours and cool under an inert atmosphere (e.g., N₂ or Ar). Prepare samples under a dry atmosphere if possible.
-
Removal: For non-polar solvents like CDCl₃ or C₆D₆, co-evaporation with the deuterated solvent can azeotropically remove residual water.
4.2 Isotope Effects on Chemical Shifts
Replacing a proton with a deuteron can cause small but measurable changes in the chemical shifts of nearby nuclei. This is known as the deuterium isotope effect. While often negligible in routine ¹H NMR, these effects can be significant in high-field NMR or when studying hydrogen bonding and dynamic equilibria.[18]
Conclusion
Deuterated compounds are not merely accessories but are foundational to the practice of modern high-resolution NMR spectroscopy. Their primary role is to provide an NMR-silent medium that allows for the clear observation of analyte signals. Critically, they also provide the deuterium signal essential for the field-frequency lock system, which guarantees the stability and reproducibility required for high-quality data acquisition. Furthermore, the use of deuterium as an isotopic label opens up advanced avenues for detailed structural and mechanistic investigations. A thorough understanding of the principles outlined in this guide, coupled with meticulous execution of the provided protocols, will empower researchers to fully exploit the power of NMR in their scientific endeavors.
References
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]
-
Chemistry For Everyone. (2025). How Is Deuterium Used In NMR? YouTube. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
ResearchGate. (2019). Why is deuterium used in NMR? Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
Shenderovich, I. G., Smirnov, S. N., G. S. Denisov, G. S., Gindin, V. A., Golubev, N. S., Kupriyanov, D. N., & Limbach, H.-H. (2003). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Russian Journal of General Chemistry, 73(8), 1274–1280. Available at: [Link]
-
LeMaster, D. M. (1990). Deuterium Labelling in NMR Structural Analysis of Larger Proteins. Quarterly Reviews of Biophysics, 23(2), 133–174. Available at: [Link]
-
Creative Biostructure. NMR sample preparation guidelines. Available at: [Link]
-
Wikipedia. Deuterium NMR. Available at: [Link]
-
University of Ottawa. Locking and Shimming. Available at: [Link]
-
ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments? Available at: [Link]
-
NESG Wiki. (2009). Deuterium Lock. Available at: [Link]
-
Fulmer, G. R., et al. (2010). Supporting Information for NMR Chemical Shifts of Trace Impurities. Organometallics. Available at: [Link]
-
Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749–754. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Washington State University. The Lock. Available at: [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]
-
MIT Department of Chemistry. CIL NMR Solvent Data Chart. Available at: [Link]
-
ResearchGate. (2025). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
Western University. NMR Sample Preparation. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Deuterium Exchange In NMR? YouTube. Available at: [Link]
-
ZEOCHEM. Deuterium Labeled Compounds. Available at: [Link]
-
MDPI. (2021). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. myuchem.com [myuchem.com]
- 5. Deuterium Lock - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 6. colorado.edu [colorado.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 13. itqb.unl.pt [itqb.unl.pt]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. mdpi.com [mdpi.com]
- 17. nmr-bio.com [nmr-bio.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Analytical Strategies Using Hydrazine-Based Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quantitative and qualitative analysis of molecules lacking suitable chromophores, fluorophores, or ionizable groups presents a significant challenge in modern analytical chemistry. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to enhance its detectability. This application note provides a comprehensive technical guide on the use of hydrazine-containing compounds for the derivatization of key analytes, particularly those containing carbonyl functionalities such as aldehydes, ketones, and reducing sugars. We will delve into the underlying chemical principles, provide field-tested protocols for widely used reagents like 2,4-dinitrophenylhydrazine (DNPH), Girard's reagents, and Dansylhydrazine, and discuss their applications across various analytical platforms including HPLC-UV, LC-MS/MS, and fluorescence spectroscopy.
The Rationale for Derivatization: Enhancing Analytical Performance
Many endogenous metabolites, pharmaceutical compounds, and environmental contaminants, such as steroids, short-chain aldehydes, and simple carbohydrates, are difficult to analyze directly.[1][2] The primary reasons include:
-
Poor Detector Response: Lack of a UV-absorbing chromophore or a native fluorophore.
-
Low Ionization Efficiency: Difficulty in generating charged species for mass spectrometry (MS) analysis.
-
High Volatility & Polarity: Challenges in chromatographic retention and separation, particularly for small carbonyl compounds.[3]
-
Poor Stability: Some analytes are thermally labile or prone to degradation.[4]
Chemical derivatization addresses these issues by covalently attaching a tag to the analyte's functional group. Hydrazine-based reagents are exceptionally effective for this purpose, primarily targeting the ubiquitous carbonyl group found in aldehydes and ketones.[5][6] The nucleophilic hydrazine group reacts with the electrophilic carbonyl carbon to form a stable hydrazone derivative, effectively tagging the analyte with desirable properties.[7][8]
Core Mechanism: Hydrazone Formation
The cornerstone of this technique is the acid-catalyzed condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield the corresponding hydrazone.
Figure 1: General mechanism of hydrazone formation.
This reaction is highly specific and efficient under mild, typically acidic, conditions, which helps to preserve the integrity of the parent analyte.[3] The choice of the R' group on the hydrazine reagent is critical as it dictates the enhanced analytical properties of the resulting derivative.
Key Hydrazine Reagents and Protocols
The selection of a derivatization reagent is dictated by the target analyte, the sample matrix, and the available analytical instrumentation.[9]
| Reagent | Target Analytes | Primary Analytical Technique | Key Advantage |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV, LC-MS | Strong UV chromophore, high reactivity, well-established methods.[7][10][11] |
| Girard's Reagents (T & P) | Ketones (esp. Steroids) | LC-MS/MS | Introduces a permanent positive charge, dramatically increasing ESI efficiency.[12][13] |
| Dansylhydrazine | Reducing Sugars, Carbonyls | HPLC-Fluorescence | Highly fluorescent tag, enabling sensitive detection.[14] |
| 2-Hydrazinoquinoline (HQ) | Aldehydes, Ketones, Carboxylic Acids | LC-MS | Versatile for simultaneous analysis of multiple analyte classes.[1][2] |
Protocol: Analysis of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is the most common reagent for analyzing carbonyl compounds in environmental, food, and industrial samples.[9][10][15] The resulting 2,4-dinitrophenylhydrazones are stable and possess a strong chromophore, making them ideal for HPLC-UV detection around 360 nm.[3][7]
Causality Behind Choices:
-
Acid Catalyst (e.g., Perchloric or Sulfuric Acid): The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.
-
Acetonitrile as Solvent: Acetonitrile is an excellent solvent for both the DNPH reagent and the resulting hydrazones, and it is compatible with reversed-phase HPLC.
-
Quenching with Pyridine/KOH: After the reaction, quenching with a base stops the reaction and neutralizes the strong acid, preventing potential degradation of the derivatives or damage to the HPLC column.
Figure 2: Workflow for DNPH derivatization and analysis.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a saturated solution of DNPH in HPLC-grade acetonitrile containing a catalytic amount of strong acid (e.g., 1% v/v sulfuric acid). Safety Note: DNPH is explosive when dry and should be handled with care, typically wetted with water for storage.
-
Sample Preparation:
-
For liquid samples (e.g., water, beverages): Pass the sample through a C18 SPE cartridge pre-conditioned with acetonitrile.
-
For solid samples: Extract the carbonyls using an appropriate solvent like acetonitrile or dichloromethane.
-
-
Derivatization Reaction:
-
To 1 mL of the sample extract or standard solution, add 1 mL of the DNPH reagent solution.
-
Vortex the mixture and allow it to react in the dark at room temperature for 1-2 hours. For sterically hindered ketones, gentle heating (e.g., 40-60°C) may be required.
-
-
Sample Cleanup: After the reaction is complete, pass the solution through a small cartridge containing a basic sorbent (e.g., Florisil) to remove excess DNPH reagent. Elute the hydrazone derivatives with acetonitrile.
-
Analysis: Analyze the eluate by reversed-phase HPLC with UV detection at approximately 360 nm.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
Self-Validation & Trustworthiness: A known issue with DNPH derivatization is the formation of E and Z stereoisomers for some aldehydes, which can lead to peak splitting and complicate quantification.[10] It is crucial to ensure chromatographic conditions can either resolve these isomers for combined integration or promote the formation of a single isomer. Running a known standard is essential to confirm the chromatographic behavior of the target analyte's hydrazone.
Protocol: High-Sensitivity Steroid Analysis with Girard's Reagents
Quantifying low-abundance ketosteroids in biological matrices like serum or plasma is challenging due to their poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[12] Girard's reagents, particularly Girard's Reagent T (GRT) and P (GRP), are hydrazine derivatives that contain a quaternary ammonium group.[13] This introduces a permanent positive charge onto the steroid, making it highly responsive to ESI-MS analysis and dramatically improving detection limits.[12][16]
Causality Behind Choices:
-
Permanent Charge: The quaternary amine is always positively charged, regardless of pH. This ensures the derivative is readily detectable in positive ion mode ESI-MS without reliance on mobile phase additives for protonation.
-
Acidic Methanol/Acetic Acid: The reaction requires an acidic environment to proceed efficiently. Acetic acid is a common choice as it is effective and volatile, making it easy to remove prior to MS analysis.[16]
-
Incubation at 60°C: The derivatization of the relatively bulky keto-group on a steroid is slower than for simple aldehydes. Heating accelerates the reaction, ensuring it proceeds to completion in a reasonable timeframe (e.g., 10-60 minutes).[16]
Figure 3: Derivatization of a ketosteroid with Girard's Reagent T.
Step-by-Step Protocol:
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the steroids from the biological matrix (e.g., serum). A common LLE solvent is methyl tert-butyl ether (MTBE).
-
Reconstitution: After extraction, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in 50-100 µL of a methanol solution containing 10% acetic acid.
-
Reagent Preparation: Prepare a solution of Girard's Reagent T or P at 1 mg/mL in water or methanol.[16]
-
Derivatization Reaction:
-
Final Preparation: After incubation, evaporate the solvent to dryness again to remove the acid. Reconstitute the final sample in a mobile phase-compatible solvent (e.g., 50:50 methanol:water) for injection.
-
Analysis: Analyze by LC-MS/MS using a reversed-phase column. Monitor the specific precursor-to-product ion transitions for the derivatized steroids in positive ion mode. The fragmentation often involves a characteristic neutral loss of the trimethylamine group (59 Da).[17]
Protocol: Fluorescent Labeling of Reducing Sugars with Dansylhydrazine
Analysis of carbohydrates is essential in drug development, particularly for glycoproteins. Reducing sugars, which contain a hemiacetal group, exist in equilibrium with an open-chain form that has a reactive aldehyde group.[18] This aldehyde can be targeted by hydrazine reagents. Dansylhydrazine reacts with this group to form a highly fluorescent hydrazone, enabling detection at very low levels using an HPLC system equipped with a fluorescence detector.[14]
Causality Behind Choices:
-
Trichloroacetic Acid (TCA): A moderately strong acid is needed to catalyze the reaction without causing significant degradation of the sugar analytes.
-
Heating at 90°C: The reaction with the aldehyde form of the sugar, which is present in low concentration in the ring-chain equilibrium, requires energy to proceed efficiently.
-
Dansyl Group: The dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group is a classic fluorescent tag with high quantum yield, providing excellent sensitivity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of dansylhydrazine in acetonitrile.
-
Prepare a 1 M solution of trichloroacetic acid (TCA) in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 20 µL of the sugar standard or sample with 20 µL of the dansylhydrazine solution and 20 µL of the TCA solution.
-
Seal the tube tightly and heat at 90°C for 30 minutes.
-
After heating, cool the mixture to room temperature.
-
-
Analysis: Dilute the reaction mixture with the initial mobile phase (e.g., 1:1 acetonitrile:water) and inject it into the HPLC system.
Typical HPLC-Fluorescence Conditions:
| Parameter | Value |
| Column | C18 or Amide HILIC |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | Fluorescence (Excitation: ~340 nm, Emission: ~520 nm) |
| Injection Volume | 10 µL |
Method Validation and Troubleshooting
A robust analytical method requires careful validation. When using hydrazine derivatization, consider the following:
-
Reaction Stoichiometry: Always use a significant molar excess of the hydrazine reagent to drive the reaction to completion, especially for trace-level analysis.
-
Removal of Excess Reagent: Unreacted derivatizing agent can interfere with chromatography or cause ion suppression in MS. A cleanup step (SPE or LLE back-extraction) after the reaction is often necessary. For Girard's reagents, the charged derivative can be selectively isolated from the neutral parent steroid using ion-exchange SPE.
-
Derivative Stability: While most hydrazones are stable, their stability in different solvents and pH conditions should be evaluated. For instance, DNPH-hydrazones can undergo E/Z isomerization when exposed to UV light or acid.[10] Samples should be protected from light and analyzed promptly.
-
Matrix Effects: In complex samples like plasma, endogenous carbonyls or other matrix components can consume the reagent or interfere with the reaction. The use of stable isotope-labeled internal standards is highly recommended, especially for LC-MS applications, to correct for these effects.
Conclusion
Derivatization with hydrazine-based reagents is a versatile and indispensable tool for the analysis of a wide range of compounds. By converting analytically challenging molecules into derivatives with enhanced UV absorbance, fluorescence, or ionization efficiency, these techniques empower researchers to achieve the sensitivity and selectivity required for complex applications in pharmaceutical development, metabolomics, and environmental monitoring. The protocols detailed in this note for DNPH, Girard's reagents, and dansylhydrazine provide a solid foundation for developing and validating robust analytical methods tailored to specific research needs.
References
- Ranshaw, L. et al. The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI.
-
Lu, W., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]
-
Zwiener, C., et al. (2002). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical Chemistry, 74(17), 4411-4418. [Link]
-
Ranshaw, L. E., et al. (2014). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 25(6), 944-952. [Link]
-
Lu, W., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed, 24958262. [Link]
-
Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
-
Qian, C., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 39(7), 750-757. [Link]
-
Zhang, Y., et al. (2021). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 93(4), 2539-2546. [Link]
-
Iwadate, K., et al. (2018). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Al-Azzawi, A. M., & Al-Razzak, A. A. (2016). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Chemical and Pharmaceutical Research, 8(8), 834-841. [Link]
-
Schiller, J., et al. (2018). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. Molecules, 23(11), 2829. [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Application Note. [Link]
-
Le, T. D., et al. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1751-1758. [Link]
-
Chen, F., et al. (1992). A sensitive fluorometric assay for reducing sugars. Life Sciences, 50(9), 651-659. [Link]
-
Hull, S. R., & Turco, S. J. (1985). Separation of dansyl hydrazine-derivatized oligosaccharides by liquid chromatography. Analytical Biochemistry, 146(1), 143-149. [Link]
-
Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. [Link]
-
Al-Abachi, A. M., & Al-Ward, H. S. (2015). Fluorometric determination of some reducing sugars. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Application Note. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA Test Methods. [Link]
-
Le, T. D., et al. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Knauer. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Knauer Application Note. [Link]
-
Krenkova, J., et al. (2018). Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries. Electrophoresis, 39(24), 3076-3083. [Link]
-
Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 51-58. [Link]
Sources
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shura.shu.ac.uk [shura.shu.ac.uk]
- 10. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of dansyl hydrazine-derivatized oligosaccharides by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. escholarship.org [escholarship.org]
- 17. A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Leveraging Methyl Hydrazine-d3 Sulfate for High-Precision Pharmacokinetic Profiling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic (PK) profiling, the study of how an organism affects a drug, is the cornerstone of drug development. Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for establishing safe and efficacious dosing regimens. The gold standard for quantitative bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.
However, the inherent complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces significant variability from matrix effects, ion suppression, and inconsistent sample recovery during preparation.[1][2] To achieve the accuracy and reproducibility demanded by regulatory bodies, the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is not just recommended, but essential.[1][3]
This guide provides a comprehensive overview and detailed protocols for the application of Methyl Hydrazine-d3 Sulfate as a SIL-IS in pharmacokinetic studies. We will explore the causality behind its selection, the validation of the bioanalytical method according to global regulatory standards, and a step-by-step workflow for its implementation.
The Scientific Rationale: Why this compound?
An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby normalizing for analytical variability.[4][5] this compound serves as an exemplary SIL-IS for its non-labeled counterpart, methylhydrazine, or for analytes that are derivatized with methylhydrazine for analytical purposes.
Key Properties of this compound:
| Property | Value | Source |
| Chemical Name | (methyl-d3)hydrazine sulfate | [6][7] |
| CAS Number | 70609-01-7 | [6][8] |
| Molecular Formula | CH₅D₃N₂O₄S | [6] |
| Molecular Weight | 147.17 g/mol | [6][8] |
| Isotopic Purity | Typically >98% Deuterium | Supplier Dependent |
| Stability of Label | Deuterium on the methyl group is non-exchangeable under typical bioanalytical conditions. | [3] |
The core advantage of using a deuterated standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte.[5][9] The substitution of three hydrogen atoms with deuterium results in a mass shift of +3 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection and quantification of the analyte and the internal standard, while ensuring they behave virtually identically during chromatography and ionization.[5] This approach is recognized by regulatory agencies like the FDA and EMA as a superior method for enhancing data integrity in bioanalytical studies.[4]
The Regulatory Framework: Principles of Bioanalytical Method Validation
Before any SIL-IS can be used for sample analysis in regulated studies, the entire bioanalytical method must be rigorously validated. This process demonstrates that the method is reliable and fit for its intended purpose.[10] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides the global standard for this validation.[10][11][12]
A full validation must be performed for any new bioanalytical method and should assess the following key parameters:[11][13]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the matrix.[13]
-
Accuracy and Precision: The closeness of measured values to the nominal concentration and the degree of scatter between repeated measurements.
-
Calibration Curve and Range: Demonstrating the relationship between instrument response and analyte concentration over a defined range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Matrix Effect: Assessing the impact of matrix components on the ionization of the analyte and SIL-IS.
-
Stability: Ensuring the analyte is stable throughout the entire process, from sample collection to final analysis.
Table 1: ICH M10 Acceptance Criteria for Accuracy and Precision
| Concentration Level | Within-Run Accuracy (% of Nominal) | Between-Run Accuracy (% of Nominal) | Within-Run Precision (%CV) | Between-Run Precision (%CV) |
| LLOQ | 80 - 120% | 80 - 120% | ≤ 20% | ≤ 20% |
| Low, Medium, High QC | 85 - 115% | 85 - 115% | ≤ 15% | ≤ 15% |
Source: Based on EMA and FDA guidelines.[14][15]
Experimental Design and Protocols
Overall Pharmacokinetic Profiling Workflow
The integration of this compound into a PK study follows a systematic workflow designed to ensure data integrity at every stage.
Caption: High-level workflow for a typical pharmacokinetic study.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate solutions of the analyte and this compound (SIL-IS) for creating calibration standards and quality control samples.
Materials:
-
Analyte reference standard
-
This compound (MHS-d3)
-
LC-MS grade methanol, acetonitrile, water
-
Calibrated analytical balance and pipettes
Procedure:
-
Primary Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh ~5 mg of the analyte and MHS-d3 into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., methanol) to final volume and vortex thoroughly. These are your primary stocks. Store at -20°C or as recommended.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary analyte stock solution with 50:50 methanol:water to create a series of working standard solutions for spiking the calibration curve.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the MHS-d3 primary stock to a final concentration that will yield a robust and consistent response on the LC-MS/MS system (e.g., 50 ng/mL). This concentration will be used for spiking all samples, standards, and QCs.
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract the analyte and SIL-IS from a biological matrix (e.g., plasma) while removing interfering proteins.
Caption: A typical protein precipitation workflow for plasma samples.
Causality Behind Key Steps:
-
Step 2 (Adding the IS early): This is the most critical step. The SIL-IS must be added before any extraction or cleanup steps to ensure it experiences the exact same experimental conditions and potential losses as the analyte.[16] This is the foundation of its ability to provide accurate normalization.
-
Step 4 (Cold Acetonitrile): Using a cold organic solvent enhances the efficiency of protein precipitation, leading to a cleaner sample extract and reducing potential matrix effects.
-
Step 6 (Centrifugation): This step effectively separates the precipitated proteins (pellet) from the supernatant containing the analyte and the SIL-IS.
Protocol 3: LC-MS/MS Analysis and Quantification
Objective: To chromatographically separate the analyte and SIL-IS and detect them using tandem mass spectrometry.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Method Development:
-
Optimize chromatographic conditions (column, mobile phases, gradient) to achieve a sharp, symmetrical peak for the analyte with an adequate retention time. The SIL-IS, MHS-d3, should co-elute with the analyte.
-
Infuse the analyte and MHS-d3 separately into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: e.g., m/z [M+H]⁺ → [Product Ion]⁺
-
MHS-d3 MRM Transition: e.g., m/z [M+H+3]⁺ → [Product Ion]⁺ (Note the +3 Da shift in the precursor ion)
-
-
-
Analysis Sequence:
-
Run a system suitability test (SST) to ensure instrument performance.
-
Inject a blank matrix sample to check for interferences.
-
Run the full calibration curve (from LLOQ to ULOQ).
-
Analyze the QC samples (Low, Medium, High).
-
Analyze the unknown study samples.
-
Intersperse QC samples throughout the run to monitor instrument performance and validate the run.
-
-
Quantification:
-
Integrate the peak areas for both the analyte and the MHS-d3 for each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Conclusion
The use of this compound as a stable isotope-labeled internal standard represents a robust and scientifically sound strategy for high-precision pharmacokinetic profiling. By mirroring the analytical behavior of the unlabeled analyte, it effectively corrects for variability during sample preparation and analysis, a critical factor for the integrity of bioanalytical data. Adherence to rigorous validation protocols, as outlined by regulatory bodies like the FDA and EMA, ensures that the resulting data is trustworthy, reproducible, and suitable for making critical decisions in the drug development pipeline.
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Hydrazine, methyl-, sulfate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC, National Institutes of Health URL: [Link]
-
Title: Deuterium in drug discovery: progress, opportunities and challenges Source: PMC, National Institutes of Health URL: [Link]
-
Title: Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde Source: ResearchGate URL: [Link]
-
Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: LGC Axolabs URL: [Link]
-
Title: Deuterated drug Source: Wikipedia URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
-
Title: Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies Source: PMC, National Institutes of Health URL: [Link]
-
Title: "Stable Labeled Isotopes as Internal Standards: A Critical Review" Source: ResearchGate URL: [Link]
-
Title: LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis Source: KCAS Bio URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Source: PubMed URL: [Link]
-
Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
- Title: Methyl hydrazine sulfate solvent-free synthesis method Source: Google Patents URL
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Preparation of Stock Solutions with Methyl Hydrazine-d3 Sulfate: An Application Note
Introduction: The Critical Role of Isotopically Labeled Standards
In the landscape of modern analytical chemistry, particularly within pharmaceutical and drug development research, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accurate and reproducible quantification in mass spectrometry-based assays.[1][2] Methyl Hydrazine-d3 Sulfate, the deuterated analog of Methyl Hydrazine Sulfate, serves as an ideal internal standard for the quantification of its unlabeled counterpart. The incorporation of deuterium atoms results in a mass shift that allows for its clear differentiation from the analyte of interest in a mass spectrometer, while maintaining nearly identical physicochemical properties, ensuring similar behavior during sample preparation and chromatographic separation.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective preparation of stock solutions of this compound. Adherence to these protocols is crucial for generating high-quality, reliable data in downstream applications.
Safety First: Understanding the Hazards of Hydrazine Derivatives
Methyl Hydrazine and its salts are classified as hazardous substances and must be handled with extreme caution.[3][4][5][6] Hydrazine derivatives are known to be toxic and are suspected carcinogens.[3][4][7]
Key Hazards:
Mandatory Safety Precautions:
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]
-
Personal Protective Equipment (PPE):
-
Waste Disposal: Dispose of all waste, including contaminated PPE and unused solutions, in accordance with institutional and local regulations for hazardous chemical waste.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C¹H₅D₃N₂·H₂SO₄ | [10] |
| Molecular Weight | 147.17 g/mol | [10] |
| Appearance | White to off-white solid/crystal | [9][11] |
| Melting Point | Approximately 141-144 °C | [11] |
| Solubility | Soluble in water. Slightly soluble in alcohol. Soluble in DMSO. | [3][11][12] |
| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere. Air sensitive. | [11][12] |
Workflow for Stock Solution Preparation
The following diagram outlines the critical steps for the preparation of a this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Detailed Protocol for the Preparation of a 1 mg/mL Stock Solution
This protocol details the preparation of a 1 mg/mL stock solution of this compound. The choice of solvent will depend on the intended application and the solubility of the compound. For many applications, methanol or a mixture of water and methanol is suitable.[13][14]
Materials and Equipment:
-
This compound solid
-
High-purity solvent (e.g., HPLC-grade methanol, DMSO, or deionized water)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 10 mL)
-
Appropriate glassware (beakers, funnels)
-
Pipettes
-
Vortex mixer or sonicator
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Don all required personal protective equipment.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh out the desired amount of this compound. For a 10 mL of a 1 mg/mL solution, you will need 10 mg.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the 10 mL volumetric flask using a powder funnel.
-
Rinse the weighing vessel and funnel with a small amount of the chosen solvent to ensure the complete transfer of the compound into the flask.
-
Add a portion of the solvent to the volumetric flask (approximately half the final volume).
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to aid dissolution.
-
-
Bringing to Final Volume:
-
Once the solid is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled amber glass vial.
-
The label should include:
-
Name of the compound (this compound)
-
Concentration (e.g., 1 mg/mL)
-
Solvent used
-
Date of preparation
-
Name of the preparer
-
-
Store the stock solution at the recommended temperature, typically -20°C, to ensure long-term stability.[13]
-
Self-Validating System: Ensuring Accuracy and Trustworthiness
To ensure the integrity of the prepared stock solution, it is advisable to perform a verification check. This can be done by preparing a dilution of the stock solution and analyzing it via a suitable analytical method, such as LC-MS/MS, to confirm the expected concentration and purity. The response should be compared to a previously validated standard, if available.
Conclusion
The preparation of accurate and reliable stock solutions of this compound is a fundamental prerequisite for high-quality bioanalytical data. By adhering to the stringent safety precautions, understanding the physicochemical properties of the compound, and following the detailed protocol outlined in this application note, researchers can confidently prepare stock solutions that will serve as a robust foundation for their analytical workflows.
References
-
Wikipedia. (2026). Hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylhydrazine sulfate. PubChem Compound Database. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? [Request PDF]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]
-
GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. fishersci.at [fishersci.at]
- 4. Methylhydrazine sulfate | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. epa.gov [epa.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methylhydrazine Sulfate | 302-15-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Methylhydrazine sulfate | 302-15-8 [chemicalbook.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isotope.com [isotope.com]
Application Note: Elucidating Metabolic Dynamics with Deuterated Standards
Introduction: Beyond Static Snapshots to Dynamic Flux
Metabolomics provides a powerful snapshot of the biochemical state of a biological system. However, a simple measurement of metabolite concentrations is often insufficient to understand the underlying dynamics of metabolic pathways, especially in the context of disease or in response to therapeutic intervention. To truly understand cellular physiology, we must measure the flux—the rate of turnover of metabolites through a pathway.[1][2][3] Stable isotope tracing has become an indispensable tool for this purpose, allowing researchers to follow the fate of labeled atoms from a precursor substrate through a series of biochemical transformations.[2][4][5]
While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are the most commonly used isotopes, deuterium (²H or D), a stable isotope of hydrogen, offers unique advantages for tracing metabolic pathways.[6] Deuterated standards are non-radioactive, chemically stable, and can be used to trace the flow of hydrogen atoms through central carbon metabolism, lipogenesis, and redox reactions.[7][8] Their low natural abundance and the minimal mass increase upon incorporation make them excellent tracers for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9] This application note provides a comprehensive guide to the principles, experimental design, and execution of metabolic tracing studies using deuterated standards, with a focus on mass spectrometry-based analysis.
Principle of the Technique
The core principle of stable isotope tracing is the introduction of a nutrient or metabolite in which one or more atoms have been replaced by their heavier, stable isotopes (e.g., replacing ¹H with ²H).[2][6] When cells or organisms are cultured with this "labeled" substrate, their metabolic machinery incorporates it into downstream metabolites.
For example, if cells are supplied with glucose in which hydrogen atoms on the carbon backbone are replaced with deuterium ([D₇]-glucose), the deuterium label will be transferred to intermediates of glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and biosynthetic products like amino acids, lipids, and nucleotides.[7]
By using high-resolution mass spectrometry, we can distinguish between the unlabeled (M+0) and the labeled (M+n) versions of a metabolite, where 'n' is the number of deuterium atoms incorporated. The resulting mass isotopologue distribution (MID) provides a quantitative readout of the tracer's contribution to that metabolite pool, allowing for the calculation of relative pathway flux.[1][3]
Key Advantages of Deuterium Tracers:
-
Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), resulting in a clean background for detecting labeled species.[10]
-
Minimal Perturbation: The small mass difference between ¹H and ²H generally results in minimal kinetic isotope effects for many enzymatic reactions, meaning the tracer behaves very similarly to its unlabeled counterpart.[8]
-
Versatility: Deuterium can trace pathways that are inaccessible to ¹³C, such as those involving NADPH-dependent biosynthesis and water exchange reactions.[11][12]
-
Cost-Effectiveness: Deuterated water (D₂O) is a relatively inexpensive tracer that can label a wide range of biomolecules.[13][14]
Strategic Experimental Design
A successful tracing experiment hinges on careful planning. The choices made during the design phase will directly impact the quality and interpretability of the data.
Choosing the Right Deuterated Tracer
The selection of the deuterated standard depends entirely on the metabolic pathway under investigation. A diverse portfolio of deuterated compounds is commercially available from suppliers like Cambridge Isotope Laboratories, Inc.[15][16]
| Tracer Compound | Primary Metabolic Pathways Traced | Rationale & Key Insights |
| [D₇]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Lipogenesis | Traces the fate of the glucose carbon backbone and associated hydrogens. Can reveal glycolytic rate, PPP activity (via NADPH), and contribution to biosynthesis.[7] |
| Deuterated Water (D₂O) | De novo lipogenesis, gluconeogenesis, protein synthesis | Deuterium from D₂O is incorporated into molecules during synthesis via NADPH and other enzymatic reactions. Excellent for measuring synthesis rates of macromolecules over longer periods.[14][17][18] |
| [D₃]-Acetate | TCA Cycle, Fatty Acid Synthesis | Directly enters the mitochondrial acetyl-CoA pool. Useful for studying TCA cycle activity and its contribution to fatty acid synthesis, particularly in the liver.[19] |
| [Dₓ]-Amino Acids | Amino Acid Metabolism, Protein Synthesis, TCA Cycle Anaplerosis | Traces the catabolism of specific amino acids and their entry into central carbon metabolism or their direct incorporation into newly synthesized proteins. |
Isotopic Steady State vs. Kinetic Flux
The duration of labeling is a critical parameter.
-
Isotopic Steady State: The system is labeled for a sufficiently long period (often several cell doubling times) until the isotopic enrichment of intracellular metabolites reaches a plateau.[6] This approach simplifies data analysis and is ideal for comparing the relative pathway activities between different conditions (e.g., control vs. drug-treated).[1]
-
Kinetic (Dynamic) Labeling: Samples are collected at multiple time points after the introduction of the tracer, before steady state is reached. This method provides information on the absolute rates of flux through a pathway but requires more complex data analysis and modeling.
For most comparative studies, achieving isotopic steady state is the most robust and straightforward approach.[6]
Control Experiments: The Foundation of Valid Data
-
Unlabeled Control: A parallel culture grown with the natural, unlabeled version of the substrate. This is essential for determining the natural isotopic abundance of each metabolite, which must be corrected for during data analysis.
-
Time Zero (T=0) Control: A sample collected immediately after the addition of the labeled tracer. This confirms that there is no initial labeling and serves as a baseline.
-
Media Control: Analysis of the labeled culture medium is crucial to confirm the isotopic purity of the tracer and to monitor the secretion of labeled metabolites.
Detailed Protocol: Tracing Glucose Metabolism with [D₇]-Glucose in Cultured Cells
This protocol provides a step-by-step methodology for a steady-state labeling experiment in adherent mammalian cells.
Materials
-
Cell line of interest (e.g., HeLa, PC3)[7]
-
Standard cell culture medium (e.g., DMEM) and reagents (FBS, Pen/Strep)
-
Glucose-free DMEM[7]
-
[6,6-D₂]-Glucose or [1,2,3,4,5,6,6-D₇]-Glucose (Cambridge Isotope Laboratories or equivalent)
-
Phosphate-Buffered Saline (PBS), 37°C
-
Liquid Nitrogen
-
Extraction Solvent: 80:20 Methanol:Water (v/v), chilled to -80°C
-
Cell scraper, chilled to -20°C
-
1.5 mL microcentrifuge tubes
Experimental Workflow Diagram
Caption: Experimental workflow for stable isotope tracing.
Step-by-Step Methodology
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve ~80% confluency on the day of harvesting. Prepare at least 3-4 replicate wells for each condition (e.g., Unlabeled, Labeled).
-
Media Preparation: Prepare the experimental media. Use glucose-free DMEM supplemented with dialyzed FBS (to minimize unlabeled glucose) and either natural abundance glucose or the deuterated glucose tracer at the desired physiological concentration (e.g., 10 mM).[20]
-
Labeling: Once cells reach ~80% confluency, aspirate the growth medium. Gently wash the cells once with 1 mL of pre-warmed 37°C PBS.[21] Aspirate the PBS and add 1 mL of the appropriate pre-warmed experimental medium to each well. Return plates to the incubator for a duration sufficient to approach isotopic steady state (e.g., 24 hours).
-
Metabolism Quenching (Critical Step): To halt all enzymatic activity instantly, quenching must be rapid.[22] Remove the plate from the incubator, aspirate the medium, and immediately place the plate on a level bed of dry ice or add liquid nitrogen directly to the wells to flash-freeze the cell monolayer.[21]
-
Metabolite Extraction: Move the frozen plate to a -80°C freezer or keep it on dry ice. Add 1 mL of pre-chilled (-80°C) 80:20 methanol:water to each well.[23] The cold solvent will lyse the cells and extract polar metabolites while keeping proteins precipitated.
-
Cell Harvesting: Place the plate on dry ice. Using a chilled cell scraper, thoroughly scrape the surface of the well to detach the cells into the extraction solvent.[21]
-
Collection and Clarification: Pipette the entire cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube. Vortex briefly (5-10 seconds). Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet precipitated protein and cell debris.
-
Sample Storage: Carefully transfer the supernatant, which contains the metabolites, to a new labeled tube. Store immediately at -80°C or proceed to the drying step.
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred platform for analyzing deuterated metabolites due to its high sensitivity, selectivity, and resolution.[18][24]
Sample Preparation for LC-MS
The extracted metabolite supernatant is dried down, typically using a vacuum concentrator (e.g., SpeedVac), to remove the solvent. The dried extract is then reconstituted in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.
Chromatography and Mass Spectrometry
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites found in central carbon metabolism. Reverse-phase chromatography is suitable for less polar molecules like fatty acids.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential. Data is acquired in full scan mode to capture the entire mass spectrum, allowing for the detection of all isotopologues of a given metabolite.
Data Analysis and Interpretation
The goal of data analysis is to determine the mass isotopologue distribution (MID) for each detected metabolite and correct it for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).
Identifying Labeled Peaks
The first step is to identify the peaks corresponding to the metabolites of interest. The mass of a metabolite will increase by approximately 1.0063 Da for each deuterium atom incorporated. For a metabolite with 'n' exchangeable hydrogens, a cluster of peaks from M+0 to M+n may be observed.
Correction for Natural Isotope Abundance
Even in an unlabeled sample, a metabolite will have a small M+1 and M+2 peak due to the natural abundance of ¹³C. This natural contribution must be mathematically removed from the MIDs of the labeled samples to determine the true fractional enrichment from the deuterium tracer. This can be done using established algorithms or software packages.[25][26]
Calculating Fractional Contribution (FC)
The Fractional Contribution (FC) represents the proportion of a metabolite pool that has been newly synthesized from the deuterated tracer. It is calculated from the corrected MIDs:
FC = Σ (i * Aᵢ) / (N * Σ Aᵢ)
Where:
-
i is the isotopologue number (e.g., 0, 1, 2 for M+0, M+1, M+2)
-
Aᵢ is the corrected abundance of the i-th isotopologue
-
N is the number of potential labeling sites on the molecule from the tracer.
Visualizing Pathway Flux
The calculated FC values can be mapped onto metabolic pathways to visualize the flow of the tracer and identify points of altered flux between experimental conditions.
Sources
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 4. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. columbia.edu [columbia.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. isotope.com [isotope.com]
- 16. isotope.com [isotope.com]
- 17. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 23. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 24. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges in the Synthesis of Deuterated Compounds
Welcome to the technical support center for the synthesis of deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isotopic labeling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying principles to empower you to optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and application of deuterated compounds, providing a foundational understanding for researchers new to the field or those seeking a refresher.
Q1: What are the primary motivations for synthesizing deuterated compounds in drug development?
A1: The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter a molecule's properties, offering several advantages in drug development.[1][2][3] The primary driver is the "deuterium kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes.[4][5][6] This can lead to:
-
Improved Metabolic Stability: Slower metabolism can increase a drug's half-life, potentially allowing for lower or less frequent dosing.[6]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[1]
-
Enhanced Efficacy and Safety Profiles: The combination of improved stability and reduced toxicity can lead to a better overall therapeutic window for a drug candidate.[1][2]
Deuterated compounds are also invaluable as internal standards in quantitative mass spectrometry due to their similar chemical properties but distinct mass.
Q2: What is the Kinetic Isotope Effect (KIE) and how does it influence my synthesis?
A2: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4][7] In the context of deuteration, the C-D bond is stronger and requires more energy to break than a C-H bond.[5][8] This has two main implications for your synthesis:
-
Slower Reaction Rates: Deuteration reactions can be significantly slower than their non-deuterated counterparts, especially if the C-H bond breaking is in the rate-determining step of the reaction.[4][5] This may necessitate longer reaction times, higher temperatures, or more potent catalysts to achieve complete conversion.
-
Strategic Synthetic Design: The KIE can be leveraged to control reaction outcomes. For instance, it can be used to favor a particular reaction pathway or to study reaction mechanisms.[9]
Q3: What level of isotopic enrichment is considered "good" for a deuterated compound?
A3: The required level of isotopic enrichment depends on the intended application. For use as internal standards in mass spectrometry, an enrichment of >98% is generally desirable to minimize signal overlap with the non-deuterated analyte.[4] For therapeutic applications, high isotopic purity is also crucial to ensure consistent pharmacological effects.
Q4: What are the most common analytical techniques for characterizing deuterated compounds?
A4: A combination of analytical techniques is essential to confirm the identity, purity, and extent of deuteration.[10] The most critical are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance of proton signals at specific positions. ²H NMR directly detects the deuterium nuclei.[10]
-
Mass Spectrometry (MS): GC-MS and LC-MS are used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation by analyzing the isotopic distribution.[10]
-
Molecular Rotational Resonance (MRR) Spectroscopy: This is a powerful technique for unambiguously identifying and quantifying different isotopomers in a mixture, providing a complete picture of the isotopic composition.[11]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of deuterated compounds.
Problem 1: Low Deuterium Incorporation
Symptom: NMR and/or MS analysis reveals a lower than expected percentage of deuterium in the final product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a more active catalyst or a stronger deuterating agent.[4] |
| Insufficient Deuterating Agent | - Increase the molar excess of the deuterating agent.[4] |
| Moisture Contamination | - Ensure all glassware is rigorously dried before use. - Use anhydrous solvents and reagents.[4] - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Back-Exchange | - Use deuterated solvents for reaction workup and purification.[4] - Minimize exposure to protic solvents (e.g., H₂O, methanol).[4] - Control pH; avoid strongly acidic or basic conditions during workup if the deuterated positions are labile.[4] |
Problem 2: Isotopic Scrambling (Deuterium at Unintended Positions)
Symptom: NMR analysis shows deuterium incorporation at positions other than the target site.
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Lower the reaction temperature. - Use a milder catalyst or reagent.[4] |
| Unstable Intermediates | - Investigate the reaction mechanism for potential rearrangement or isomerization pathways that could lead to scrambling.[11] |
| Catalyst-Mediated Scrambling | - Screen different catalysts to find one with higher regioselectivity.[2] |
| Thermal Scrambling | - Be mindful of high temperatures during purification (e.g., distillation) which can sometimes cause deuterium migration.[11] |
Problem 3: Difficulty in Purification
Symptom: The deuterated product is difficult to separate from the starting material or non-deuterated impurities.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | - Optimize flash chromatography conditions (e.g., use a shallow solvent gradient or isocratic elution).[4] - Consider alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).[4] |
| Co-elution | - If the starting material and product have very similar retention times, drive the reaction to completion to minimize the amount of starting material in the crude mixture. |
Experimental Workflow: A General Protocol for Hydrogen-Deuterium Exchange (HDE)
This protocol outlines a general procedure for introducing deuterium via a base-catalyzed hydrogen-deuterium exchange reaction.
Objective: To replace an acidic proton with deuterium.
Materials:
-
Substrate with an acidic proton (e.g., a ketone with an α-proton)
-
Deuterated solvent (e.g., D₂O, MeOD)
-
Base catalyst (e.g., NaOD, K₂CO₃)
-
Anhydrous aprotic solvent (e.g., THF, dioxane)
-
Deuterated workup solvents (e.g., D₂O, deuterated brine)
-
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
Reaction Setup: Dissolve the substrate in an anhydrous aprotic solvent under an inert atmosphere.
-
Addition of Deuterium Source and Catalyst: Add the deuterated solvent (e.g., D₂O) followed by the base catalyst.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC, LC-MS, or by taking small aliquots for NMR analysis.
-
Workup: Upon completion, quench the reaction with a deuterated acid (e.g., DCl in D₂O). Extract the product with a suitable organic solvent. Wash the organic layer with deuterated brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography using deuterated solvents if necessary to prevent back-exchange.
-
Characterization: Analyze the final product by ¹H NMR, ²H NMR, and MS to confirm its identity and determine the level of deuterium incorporation.
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting common issues in deuteration reactions.
The Deuterium Kinetic Isotope Effect (KIE) in Action
The KIE is a fundamental concept in the synthesis and application of deuterated compounds. The following diagram illustrates how the difference in bond energy between a C-H and C-D bond leads to a slower reaction rate for the deuterated species.
III. References
-
Deuterium in drug discovery: progress, opportunities and challenges. (2023-06-05). Nature Reviews Drug Discovery.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025-11-05). ResolveMass Laboratories Inc.
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025-09-12). NIH.
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022-02-18). Chemical Reviews.
-
Technical Support Center: Overcoming Challenges in Deuterated Standard Synthesis. (2025-11-05). Benchchem.
-
Deuterated Compounds. (2025-05-29). Simson Pharma Limited.
-
Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. (2021-08-11). Scientific Reports.
-
The E2 Reaction and the Deuterium Isotope Effect. (2022-09-24). Chemistry LibreTexts.
-
Deuterium Labeling Reaction. (2015-12-08). Chem-Station Int. Ed.
-
Deuterated drug. (2023-03-01). Wikipedia.
-
Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. (2025-08-10). ResearchGate.
-
A general, versatile and divergent synthesis of selectively deuterated amines. (2021-01-25). Chemical Science.
-
Kinetic isotope effect. (2023-03-01). Wikipedia.
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. (2022-01-01). STAR Protocols.
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017-03-27). Juniper Publishers.
-
Process for the preparation of a deuterated compound. (1998-03-31). Google Patents.
-
Thermal Decomposition of Energetic Materials. 2. Deuterium Isotope Effects and Isotopic Scrambling in Condensed-Phase Decomposit. (1990-01-01). DTIC.
-
A general, versatile and divergent synthesis of selectively deuterated amines. (2021-01-25). PMC.
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025-10-27). Analytical Chemistry.
-
Kinetic Isotope Effects in Organic Chemistry. (2005-09-14). Macmillan Group.
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025-06-30). MDPI.
-
Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. (2021-01-25). The Journal of Organic Chemistry.
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Exchange with Methyl Hydrazine-d3 Sulfate
Welcome to the technical support center for Methyl Hydrazine-d3 Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this deuterated compound and minimizing isotopic exchange during experimentation. As Senior Application Scientists, we have compiled this information to ensure the integrity of your research and the accuracy of your results.
Introduction to Isotopic Exchange
Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1][2] This phenomenon is particularly relevant when using deuterated internal standards in sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The loss of deuterium from a labeled standard can lead to inaccurate quantification and misinterpretation of data.[3]
This compound ((CD₃)HNNH₂·H₂SO₄) is a valuable tool in various research applications, including as a labeled internal standard for the quantification of methylhydrazine. However, the deuterons on the methyl group, and to a lesser extent the amine protons, can be susceptible to exchange under certain conditions. This guide provides practical solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is the process where a deuterium atom on your this compound molecule is swapped with a hydrogen atom from the solvent or other molecules in your sample.[1][4] This is a significant concern because it alters the mass of your internal standard, leading to a decrease in its signal and potentially an artificially inflated signal for the unlabeled analyte you are trying to quantify. This can result in inaccurate and unreliable experimental data.[3] The hydrogens on the nitrogen atoms are highly labile and will exchange rapidly in the presence of protic solvents. While the deuterium atoms on the methyl group (C-D bonds) are generally more stable, they can still undergo exchange, especially under non-optimal conditions.
Q2: Which positions on the this compound molecule are most susceptible to exchange?
A2: The protons on the hydrazine moiety (-NHNH₂) are highly labile and will readily exchange with protons from the solvent. The deuterium atoms on the methyl group (-CD₃) are more resistant to exchange as carbon-deuterium bonds are stronger than nitrogen-hydrogen bonds. However, this exchange can be catalyzed by acidic or basic conditions.[4][5] It is crucial to control the experimental environment to protect the integrity of the deuterated methyl group.
Q3: What are the primary factors that promote isotopic exchange?
A3: The rate of H/D exchange is influenced by several factors:
-
pH: The exchange rate is significantly dependent on the pH of the solution. The rate is generally minimized in a slightly acidic pH range of 2 to 3.[4] Both strongly acidic and, particularly, basic conditions can catalyze the exchange.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[6]
-
Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate exchange.[3][7]
-
Presence of Catalysts: Acids, bases, and certain metal ions can catalyze the H/D exchange process.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound.
Problem 1: I'm observing a significant loss of the deuterated signal and an increase in the unlabeled analyte signal in my mass spectrometry analysis.
-
Likely Cause: You are likely experiencing "back-exchange," where the deuterium atoms on your standard are being replaced by hydrogen atoms from your sample matrix or solvent.[3]
-
Solutions:
-
Solvent Selection: Whenever feasible, use aprotic solvents like acetonitrile or dioxane for sample preparation and storage.[3] If protic solvents are unavoidable, minimize the exposure time and maintain low temperatures.
-
pH Control: Ensure your sample and mobile phase are maintained at a slightly acidic pH (ideally between 2 and 3) to minimize the exchange rate.[4]
-
Temperature Control: Perform all sample preparation and analysis at reduced temperatures (e.g., on ice or using a cooled autosampler) to slow down the exchange kinetics.[3][8]
-
Workflow Optimization: Minimize the time between sample preparation and analysis. The longer the sample is in a protic environment, the greater the extent of back-exchange.
-
Problem 2: My quantitative results are inconsistent and show poor reproducibility.
-
Likely Cause: This is often a downstream effect of isotopic exchange. Inconsistent levels of back-exchange between samples will lead to variable results.
-
Solutions:
-
Standardize Procedures: Ensure that all samples, calibrators, and quality controls are treated identically in terms of solvent composition, pH, temperature, and incubation times.
-
Internal Standard Spiking: Add the this compound internal standard as late as possible in the sample preparation workflow to minimize its exposure to exchange-promoting conditions.
-
Matrix Effects: Evaluate for matrix effects that might be exacerbating the exchange. This can be done by comparing the response of the internal standard in a clean solution versus a matrix extract.
-
Experimental Protocols to Minimize Isotopic Exchange
Here are detailed protocols for the preparation of stock solutions and samples to minimize H/D exchange.
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use a high-purity aprotic solvent such as acetonitrile or dioxane. If solubility is an issue, a minimal amount of a co-solvent like methanol can be used, but this should be kept to a minimum.
-
Weighing: Accurately weigh the required amount of this compound in a controlled environment with low humidity.
-
Dissolution: Dissolve the compound in the chosen aprotic solvent. Gentle vortexing or sonication can be used to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or below.[3] Use of amber vials is recommended to protect from light.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Thaw and Prepare Reagents: Thaw all necessary reagents, including the this compound stock solution, on ice.
-
Sample Extraction (if applicable): If your analyte needs to be extracted from a biological matrix, perform the extraction using a method that minimizes the use of protic solvents and exposure to extreme pH.
-
Internal Standard Spiking: Add the required volume of the this compound stock solution to your extracted sample.
-
Evaporation and Reconstitution: If the sample needs to be concentrated, evaporate the solvent under a stream of nitrogen at a low temperature. Reconstitute the sample in a mobile phase that is compatible with your LC-MS method and has a pH that minimizes exchange (ideally pH 2-3).
-
Analysis: Immediately place the samples in a cooled autosampler (e.g., 4°C) and proceed with the LC-MS analysis.
Data Presentation
| Parameter | Recommendation to Minimize Isotopic Exchange | Rationale |
| Solvent | Aprotic (e.g., Acetonitrile, Dioxane) | Minimizes the source of exchangeable protons.[3] |
| pH | 2.0 - 3.0 | The rate of H/D exchange is at a minimum in this range.[4] |
| Temperature | ≤ 4°C | Slows down the kinetics of the exchange reaction.[3][8] |
| Storage | -20°C or below in tightly sealed vials | Reduces molecular motion and prevents exposure to atmospheric moisture.[3][9] |
Visualizations
Diagram 1: Factors Influencing Isotopic Exchange
Caption: Factors promoting and mitigating isotopic exchange.
Diagram 2: Recommended Workflow for Sample Preparation
Caption: Recommended workflow to minimize isotopic exchange.
References
-
Jaskolla, T. W. (2013). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 18(10), 12345-12385. [Link]
-
Wikipedia. (2023). Hydrogen–deuterium exchange. [Link]
- Englander, S. W., & Kallenbach, N. R. (1984). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly reviews of biophysics, 16(4), 521-655.
- Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.
- Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society reviews, 40(3), 1224-1234.
- Zhang, Z., & Li, W. (2011). A practical guide to hydrogen/deuterium exchange mass spectrometry. Protein Science, 20(11), 1837-1847.
- Percy, A. J., Schriemer, D. C., & dere, T. C. (2012). A new era for protein structural analysis by hydrogen/deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 1-13.
- Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics. Mass spectrometry reviews, 25(1), 158-170.
- Englander, S. W. (2006). Hydrogen exchange and protein folding. Annual review of biophysics and biomolecular structure, 35, 213-238.
- Skinner, J. J., Lim, W. K., & Bedard, S. (2016). A practical guide to hydrogen/deuterium exchange mass spectrometry (HDX-MS). Journal of visualized experiments: JoVE, (118), 54684.
- Bai, Y., Milne, J. S., Mayne, L., & Englander, S. W. (1993). Primary structure effects on peptide group hydrogen exchange.
- Walters, B. T., Ricciuti, A., Mayne, L., & Englander, S. W. (2012). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. Journal of the American Society for Mass Spectrometry, 23(12), 2132-2139.
- Rand, K. D., Zehl, M., Jørgensen, T. J., & Jensen, O. N. (2014). A practical guide to the use of hydrogen/deuterium exchange mass spectrometry as a tool for protein conformation and dynamics. FEBS letters, 588(2), 209-218.
-
D'Arcy, S. (2021). Structural Insights from Hydrogen-Deuterium Exchange Mass Spectrometry (HDX). [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
PubChem. This compound. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Organic Syntheses. Hydrazine, methyl-, sulfate. [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Hydrogen-deuterium exchange coupled to top- and middle-down mass spectrometry enables high-resolution measurements of histone tail dynamics before and after nucleosome assembly | bioRxiv [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization Reactions for Hydrazines
Welcome to the technical support center for hydrazine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting derivatization reactions for the analysis of hydrazines and carbonyl-containing compounds. Drawing from established analytical principles and extensive experience, this resource aims to empower you to overcome common challenges and achieve robust, reproducible results.
Introduction to Hydrazine Derivatization
Hydrazine and its derivatives are important chemical entities, but their analysis can be challenging due to their high polarity, low volatility, and often weak or non-existent chromophores, making them difficult to detect with common analytical techniques like HPLC-UV or GC-FID.[1] Derivatization is a chemical modification technique that converts the analyte into a product with more favorable properties for analysis.[2] In the context of hydrazines, this typically involves reaction with a carbonyl compound (an aldehyde or ketone) to form a stable hydrazone. This process can significantly improve chromatographic retention, enhance detectability, and increase the overall sensitivity and selectivity of the analytical method.[3][4]
This guide will walk you through the fundamental principles of hydrazine derivatization, provide detailed troubleshooting for common issues, offer step-by-step protocols, and present a comprehensive list of frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for hydrazine analysis?
Hydrazine is a small, highly polar molecule with no significant UV chromophore.[5] This makes it poorly retained on standard reversed-phase HPLC columns and difficult to detect using UV-Vis spectrophotometry.[1] Derivatization with a suitable reagent attaches a larger, less polar group with a strong chromophore or fluorophore, which improves chromatographic retention and enhances detector response.[3][4] For gas chromatography (GC), derivatization increases the molecular weight and volatility of hydrazine, making it amenable to GC analysis.[2]
Q2: What is the basic chemical reaction in hydrazine derivatization?
The most common derivatization reaction for hydrazines is the condensation reaction with an aldehyde or ketone to form a hydrazone.[6] This reaction involves the nucleophilic attack of the hydrazine's amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[6] The reaction is typically catalyzed by acid.[3]
Q3: What are the most common derivatizing reagents for hydrazines?
Several reagents are commonly used, each with its own advantages:
-
2,4-Dinitrophenylhydrazine (DNPH): Widely used for carbonyl compounds, it reacts with hydrazines to form intensely colored hydrazones that can be detected by UV-Vis spectrophotometry.[7]
-
Dansyl Hydrazine: This reagent forms highly fluorescent derivatives, enabling very sensitive detection by fluorescence spectroscopy.[6]
-
Aldehydes and Ketones (e.g., Benzaldehyde, Salicylaldehyde, Acetone): These are often used to derivatize hydrazine itself. Acetone is particularly useful as it can also serve as the reaction solvent and produces a single, symmetrical product.[2][4][5]
Q4: Can I analyze hydrazines without derivatization?
While challenging, it is possible in some cases. Techniques like ion chromatography with amperometric detection or hydrophilic interaction liquid chromatography (HILIC) can be used for the direct analysis of underivatized hydrazines.[3] However, these methods may lack the sensitivity and robustness of methods involving derivatization, especially for trace-level analysis in complex matrices.[3]
Troubleshooting Guide
Derivatization reactions can be prone to various issues that affect the accuracy and reproducibility of your results. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Low or No Derivatization Yield
Probable Causes and Solutions
| Probable Cause | Explanation | Recommended Action |
| Suboptimal pH | The reaction is often acid-catalyzed. If the pH is too high, the catalyst is absent. If the pH is too low, the hydrazine may be protonated, reducing its nucleophilicity. | Optimize the pH of the reaction mixture. A good starting point for many hydrazone formations is a slightly acidic pH (e.g., 3-5).[8] |
| Incorrect Temperature or Reaction Time | The reaction kinetics may be slow at room temperature, or the reaction may not have been allowed to proceed to completion. | Increase the reaction temperature (e.g., 60-100°C) and/or extend the reaction time. Monitor the reaction progress over time to determine the optimal duration.[7][9] For some sterically hindered compounds, reaction times of up to 48 hours may be necessary.[10] |
| Inappropriate Solvent | The solvent must be able to dissolve both the analyte and the derivatizing reagent. The presence of water can sometimes inhibit the reaction.[6] | Acetonitrile is a common and effective solvent for many derivatization reactions.[9] If your sample is aqueous, consider extracting the analyte into an organic solvent first or using a solvent system that is compatible with a small amount of water. |
| Reagent Degradation or Insufficient Amount | The derivatizing reagent may have degraded over time or may be present in an insufficient molar excess to drive the reaction to completion. | Use a fresh, high-purity derivatizing reagent. Ensure that the reagent is used in sufficient molar excess (typically 10-fold or higher) relative to the expected concentration of the analyte. |
| Steric Hindrance | Bulky groups near the carbonyl or hydrazine functional group can slow down the reaction rate. | Increase the reaction temperature and time to overcome the higher activation energy barrier.[7] |
Issue 2: Poor Reproducibility (High %RSD)
Probable Causes and Solutions
| Probable Cause | Explanation | Recommended Action |
| Matrix Effects | Components in the sample matrix (e.g., salts, proteins, other organic molecules) can interfere with the derivatization reaction or the stability of the derivative.[11][12] | Implement a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[4] |
| Inconsistent Reaction Conditions | Small variations in temperature, time, pH, or reagent concentration between samples can lead to significant differences in derivatization efficiency. | Use a temperature-controlled water bath or heating block for consistent heating. Use calibrated pipettes for accurate volume measurements. Prepare fresh reagent solutions daily. |
| Derivative Instability | The formed hydrazone may be unstable and degrade over time, especially if exposed to light or extreme temperatures. | Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., refrigerated, protected from light) to determine the optimal storage protocol. One study showed stability for at least 72 hours at room temperature.[13] |
| Incomplete Reaction | If the reaction has not reached completion, any small variation in conditions will have a larger impact on the final amount of derivative formed. | Ensure the reaction is driven to completion by optimizing reaction time, temperature, and reagent concentration as described in "Low Yield". |
Issue 3: Extraneous Peaks in the Chromatogram
Probable Causes and Solutions
| Probable Cause | Explanation | Recommended Action |
| Excess Derivatizing Reagent | A large excess of the derivatizing reagent is often used, which can result in a large peak in the chromatogram that may co-elute with or obscure the analyte peak. | If the reagent peak is well-separated from the analyte peak, it may not be an issue. If it interferes, consider a quenching step (adding a scavenger to react with the excess reagent) or a sample cleanup step (e.g., SPE) after derivatization to remove the excess reagent. |
| Side Reactions or Impurities in Reagent | The derivatizing reagent may contain impurities or may participate in side reactions, leading to unexpected peaks. | Use a high-purity derivatizing reagent. Analyze a "reagent blank" (all reaction components except the analyte) to identify any peaks originating from the reagent or side reactions. |
| Formation of Isomers | If the derivatizing reagent is unsymmetrical, it may react with unsymmetrical carbonyls to form E/Z isomers, which can appear as two separate peaks in the chromatogram. | This is an inherent property of the chemistry. Ensure that the chromatographic method can resolve both isomer peaks and integrate them together for accurate quantification. |
Visualizing the Derivatization Workflow and Troubleshooting
A clear understanding of the experimental workflow and a logical approach to troubleshooting are essential for success.
Experimental Workflow for Hydrazine Derivatization
Caption: A typical experimental workflow for hydrazine derivatization.
Troubleshooting Decision Tree for Low Derivatization Yield
Caption: A decision tree for troubleshooting low derivatization yield.
Experimental Protocols
The following are example protocols that can be adapted for your specific application. It is crucial to validate the method for your particular analyte and matrix.
Protocol 1: Derivatization of Hydrazine with an Aldehyde for HPLC-UV Analysis
This protocol is a general guideline for the derivatization of hydrazine in a drug substance.
-
Preparation of Solutions:
-
Derivatizing Reagent Solution: Prepare a solution of the aldehyde derivatizing reagent (e.g., 2-hydroxy-1-naphthaldehyde) in a suitable solvent like dimethyl sulfoxide (DMSO).[13]
-
Sample Solution: Accurately weigh and dissolve the sample containing hydrazine in a mixture of water, glacial acetic acid, and the derivatizing reagent solution.[13]
-
Standard Solution: Prepare a standard solution of hydrazine in the same manner, spiking a known amount of hydrazine into the reaction mixture.
-
-
Derivatization Procedure:
-
Vortex the sample and standard solutions to ensure thorough mixing.
-
Heat the solutions in a boiling water bath for a specified time (e.g., 20 minutes).[13]
-
After heating, cool the solutions to room temperature.
-
-
HPLC Analysis:
-
Inject the cooled solutions directly into the HPLC system.
-
Use a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile and water with an acid modifier like trifluoroacetic acid).[13]
-
Set the UV detector to the wavelength of maximum absorbance for the formed hydrazone (e.g., 406 nm for the 2-hydroxy-1-naphthaldehyde derivative).[13]
-
Protocol 2: Derivatization of Hydrazine with Acetone for Headspace GC-MS Analysis
This protocol is suitable for the trace analysis of hydrazine in active pharmaceutical ingredients (APIs).[9]
-
Preparation of Solutions:
-
Derivatization and Headspace Analysis:
-
Seal the vials and place them in the headspace autosampler.
-
The derivatization reaction (formation of acetone azine) occurs in-situ in the heated autosampler oven (e.g., 100°C for 10 minutes).[9]
-
The volatile acetone azine is then sampled from the headspace and injected into the GC-MS system.
-
-
GC-MS Analysis:
-
Use a suitable GC column (e.g., DB-624) and temperature program to separate the acetone azine from other volatile components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity, monitoring the characteristic ions of acetone azine.[9]
-
Conclusion
Optimizing hydrazine derivatization reactions is a critical step in developing robust and reliable analytical methods. By understanding the underlying chemistry and systematically addressing potential issues, you can achieve accurate and reproducible results. This guide provides a foundation for troubleshooting and optimizing your experiments. Remember that every analyte and matrix is unique, and some degree of method development and validation will always be necessary.
References
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). Retrieved from [Link]
-
Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-348. Retrieved from [Link]
-
Leshchinskaya, V., Richberg, P., Zelechonok, Y., & Kelly, A. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. Retrieved from [Link]
-
Sun, M., Bai, L., Liu, D. Q., & Kord, A. S. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529–533. Retrieved from [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9). Thermo Fisher Scientific. Retrieved from [Link]
-
Li, L., & Li, Y. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 974–990. Retrieved from [Link]
-
The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. (2014). Journal of The American Society for Mass Spectrometry, 25(12), 2105–2115. Retrieved from [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (24), 2827–2829. Retrieved from [Link]
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. (n.d.). Google Patents.
-
Vaddeswaram, G. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1033-1038. Retrieved from [Link]
-
HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 41(7), 828–839. Retrieved from [Link]
-
Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 692(1-2), 1–14. Retrieved from [Link]
-
Shariatgorji, M., Nilsson, A., Goodwin, R. J. A., Källback, P., Schintu, N., Zhang, X., & Andrén, P. E. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Analytical Chemistry, 86(13), 6539–6546. Retrieved from [Link]
-
Le Grel, P., & Le Grel, P. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (4), 490-491. Retrieved from [Link]
-
Johnson, C. H., & Johnson, D. W. (2016). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000329. Retrieved from [Link]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1438–1441. Retrieved from [Link]
-
Analytical method validation parameters for both the non-derivatized and derivatized analytes. (n.d.). ResearchGate. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). Chromatography Online. Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. sielc.com [sielc.com]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
Technical Support Center: Optimizing LC-MS Quantification with Deuterated Internal Standards
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging deuterated internal standards to enhance the accuracy and precision of their quantitative liquid chromatography-mass spectrometry (LC-MS) assays. Here, we will delve into the core principles, troubleshoot common challenges, and provide expert-driven insights to ensure the integrity and reproducibility of your data.
The Foundational Role of a Deuterated Internal Standard
In an ideal analytical world, every injection into an LC-MS/MS system would yield an identical response for a given concentration. However, in practice, variability is inherent and can be introduced at multiple stages, including sample preparation, injection volume inconsistencies, matrix effects (ion suppression or enhancement), and instrument drift.[1][2] A deuterated internal standard (IS) is a powerful tool to correct for this variability.[2] These are stable isotope-labeled (SIL) compounds where one or more hydrogen atoms are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[3][4]
Because deuterated standards are chemically almost identical to the analyte of interest, they exhibit nearly the same behavior during sample extraction, chromatographic separation, and ionization.[3][5] By adding a known concentration of the deuterated IS to every sample, calibrator, and quality control (QC) sample early in the workflow, the ratio of the analyte signal to the IS signal is used for quantification.[2] This ratio remains consistent even if the absolute signal intensities fluctuate, thereby normalizing for variations and significantly improving data accuracy and reproducibility.[1][3]
Troubleshooting Guide: From Signal Loss to Isotopic Impurity
Even with the advantages of deuterated standards, you may encounter challenges. This section addresses specific issues in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Scenario 1: Poor or Inconsistent Internal Standard Signal
Question: My deuterated internal standard signal is low, erratic, or drifting across my analytical run. What are the potential causes and how can I fix this?
Answer: This is a common issue that can often be traced back to a few key areas. Let's break down the diagnostic process.
Causality Chain & Solutions:
-
Sample Preparation and Extraction Inefficiency: The primary role of the IS is to mirror the analyte's journey, including any losses during sample prep.[1]
-
Expert Insight: Ensure you are spiking the IS as early as possible in the sample preparation workflow (e.g., before protein precipitation or liquid-liquid extraction).[1] This ensures the IS accurately reflects the analyte's recovery. If the IS is added post-extraction, it cannot correct for analyte loss during this critical step.
-
-
Inconsistent Spiking: The concentration of the IS must be constant across all samples, calibrators, and QCs.[1][6]
-
Protocol: Verify the calibration of your pipettes. Ensure the IS stock solution is fully dissolved and homogenous before preparing your spiking solution. When preparing large batches, vortex the spiking solution periodically to prevent any settling or concentration gradients.
-
-
Analyte-IS Competition in the Ion Source: At very high analyte concentrations, the analyte can suppress the ionization of the co-eluting deuterated standard.[7]
-
Troubleshooting Step: Analyze a series of calibrators and observe the IS response. If you see a systematic decrease in the IS signal as the analyte concentration increases, this points to ion suppression by the analyte itself.
-
Solution: Consider reducing the concentration of your IS, ensuring it is still well above the limit of detection. The goal is to have an IS concentration that is in a similar response range as your analyte across the calibration curve.[1]
-
-
Instrumental Issues: Problems like a dirty ion source, inconsistent spray stability, or a failing detector can lead to erratic signals for both the analyte and the IS.[8]
-
Action Plan: Before a long run, always perform a system suitability test with a standard mixture to check the instrument's performance.[9] If you observe inconsistent IS signals, it may be time for source cleaning or routine maintenance.
-
Scenario 2: Chromatographic Separation of Analyte and Deuterated Standard
Question: I'm observing a slight shift in retention time between my analyte and its deuterated internal standard. Is this a problem?
Answer: Yes, this can be a significant problem. While deuterated standards are chemically very similar to the analyte, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a "chromatographic isotope effect."[10] This can cause the deuterated standard to elute slightly earlier or later than the analyte.
Why This Matters (The "Differential Matrix Effect"):
If the analyte and IS separate, even slightly, they may elute into regions of the chromatogram with different levels of co-eluting matrix components. This can lead to one being more affected by ion suppression or enhancement than the other, a phenomenon known as the "differential matrix effect."[10][11] In such cases, the IS no longer accurately corrects for the matrix effects experienced by the analyte, compromising quantitative accuracy.[11]
Workflow for Diagnosing and Mitigating Chromatographic Shifts:
Caption: Troubleshooting workflow for retention time shifts.
Expert Recommendations:
-
Chromatography Optimization: Small adjustments to the gradient slope, mobile phase composition, or column temperature can sometimes resolve the separation.
-
Consider ¹³C or ¹⁵N Standards: Carbon-13 or Nitrogen-15 labeled standards are often considered the "gold standard" as they are less prone to chromatographic isotope effects and generally co-elute perfectly with the analyte.[10]
Scenario 3: Isotopic Crosstalk and Purity Issues
Question: I'm seeing a signal for my analyte in my blank samples that only contain the internal standard. What's happening?
Answer: This is a classic case of what's known as "crosstalk" or isotopic contribution. It can arise from two main sources:
-
Isotopic Impurity of the Standard: The deuterated standard is not 100% pure and contains a small percentage of the unlabeled analyte.[12] High-quality standards should have an isotopic enrichment of ≥98%.[3][13]
-
In-Source Fragmentation or Isotope Contribution: The deuterated standard itself may contribute to the analyte's signal. This can happen if the deuterated standard loses its deuterium atoms in the ion source or if the natural isotopic abundance of other atoms in the molecule (like ¹³C) results in an ion with the same mass-to-charge ratio as the analyte.[12]
Self-Validating Protocol to Assess Crosstalk:
-
Prepare two solutions:
-
Solution A: A high concentration of the analyte (at the Upper Limit of Quantification, ULOQ) without any internal standard.
-
Solution B: The working concentration of the internal standard without any analyte.
-
-
Inject and Analyze:
-
Inject Solution A and monitor the mass transition for the internal standard. The signal should be negligible.
-
Inject Solution B and monitor the mass transition for the analyte. The signal you detect here represents the contribution of the IS to the analyte signal.
-
-
Acceptance Criteria: As a general rule, the contribution of the IS to the analyte signal should be less than 5% of the analyte signal at the Lower Limit of Quantification (LLOQ). Similarly, the analyte's contribution to the IS signal should be less than 1% of the IS signal.
Mitigation Strategies:
| Issue | Recommended Action | Scientific Rationale |
| High Unlabeled Analyte in IS | Purchase a new batch of IS with higher isotopic purity (≥98%).[3][13] | Minimizes the baseline contribution of the IS to the analyte signal, improving accuracy at the LLOQ. |
| Isotopic Overlap (e.g., ¹³C) | Select a deuterated standard with a higher mass shift (e.g., d5 instead of d3). | A larger mass difference reduces the probability of natural isotope peaks from the analyte overlapping with the IS signal, and vice versa. |
| In-Source Fragmentation | Optimize ion source parameters (e.g., cone voltage, temperature) to minimize fragmentation.[12] | Gentler ionization conditions can prevent the loss of deuterium from the IS, preserving its mass difference from the analyte. |
Frequently Asked Questions (FAQs)
Q1: How many deuterium atoms should my internal standard have? A: Typically, a deuterated standard should contain between 2 to 10 deuterium atoms.[13] A mass shift of at least 3 atomic mass units is generally recommended to avoid interference from the natural isotopic abundance of the analyte.
Q2: Where should the deuterium labels be placed on the molecule? A: The placement is critical. Deuterium atoms should be on stable positions, such as aliphatic or aromatic carbons, where they will not exchange with hydrogen atoms from the solvent.[1][4] Avoid labeling on exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as this can lead to the loss of the label and a loss of accuracy.[1][10]
Q3: Can my deuterated standard be used for a different, but structurally similar, analyte? A: This is not recommended. The ideal internal standard should be chemically and physically as close to the analyte as possible to ensure it accurately tracks the analyte's behavior.[2] Using a structurally similar ("analog") internal standard can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, which can compromise accuracy.[5]
Q4: How should I store my deuterated standards? A: They should be stored in cool, dry conditions, protected from light.[3] To prevent potential hydrogen-deuterium exchange over time, especially if dissolved in a protic solvent, storing under an inert gas like argon or nitrogen is a best practice.[1][3]
Q5: Are deuterated standards always the best choice? A: While they are an excellent choice for many applications, they are not without potential drawbacks, such as the chromatographic isotope effect and the risk of back-exchange.[10][14] For the highest level of accuracy, especially in regulated bioanalysis, ¹³C or ¹⁵N labeled standards are often preferred as they do not exhibit these issues.[10] However, they are typically more expensive and may not be commercially available for all analytes.
Conclusion
The use of deuterated internal standards is a cornerstone of modern quantitative LC-MS. By understanding the principles behind their use and being equipped to troubleshoot common problems, you can significantly enhance the quality and reliability of your data. This guide serves as a starting point for developing robust and defensible analytical methods. Always remember that a well-characterized and properly implemented internal standard is the key to unlocking the full quantitative potential of your mass spectrometer.
References
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. [Link]
-
Understanding Internal standards and how to choose them. Reddit. [Link]
-
Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? ResearchGate. [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Quantitative Hydrogen/Deuterium Exchange Mass Spectrometry. PubMed. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
-
Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Analyst (RSC Publishing). [Link]
-
Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. [Link]
-
Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. Agilent. [Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]
-
Bioanalytical Method Validation. [Link]
-
Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
-
Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. PMC - NIH. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. nebiolab.com [nebiolab.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. reddit.com [reddit.com]
- 7. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting Low Recovery of Internal Standards in Sample Preparation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low internal standard (IS) recovery during sample preparation. Low or inconsistent IS recovery can compromise the accuracy, precision, and reliability of quantitative bioanalysis.[1][2] This resource provides a structured, in-depth approach to troubleshooting, grounded in scientific principles and field-proven experience.
The Foundational Role of the Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[3][4][5] Its primary function is to account for the variability inherent in sample preparation and analysis.[1] By maintaining a constant analyte-to-IS response ratio, we can correct for losses during extraction and fluctuations in instrument response, such as those caused by matrix effects.[1][6] Therefore, consistent recovery of the IS is paramount for robust and reliable quantification.
Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses preliminary questions to help narrow down the potential source of low IS recovery.
Q1: What is considered "low" recovery for an internal standard?
While regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) do not set a specific numerical value for acceptable recovery, the emphasis is on consistency and reproducibility.[7][8] In practice, an overall recovery of less than 85-90% often warrants an investigation to identify the source of analyte loss.[9] However, the most critical aspect is that the recovery of the IS should be consistent across all samples in an analytical run. Significant variability in the IS response is a red flag that requires immediate attention.[10]
Q2: My internal standard recovery is low, but consistent. Is this a problem?
Low but consistent recovery is generally less problematic than inconsistent recovery, especially if the analyte recovery is similar. The purpose of the IS is to track and correct for analyte loss.[11] If the IS and analyte are lost to the same extent throughout the sample preparation process, the analyte-to-IS ratio will remain constant, and the quantification should still be accurate. However, very low recovery (e.g., <20%) can lead to poor precision and may indicate a suboptimal method that is sensitive to minor variations.
Q3: How can I systematically determine where the loss of my internal standard is occurring?
A systematic approach is crucial to pinpoint the step in your sample preparation workflow that is causing the low recovery.[9][12] This involves analyzing the fractions from each step of the process (e.g., the protein precipitate, the wash solutions in SPE, the aqueous layer in LLE) to see where the IS is being lost.
Here is a general experimental protocol to diagnose the point of IS loss:
Experimental Protocol: Systematic Fraction Analysis
-
Prepare a QC Sample: Spike a known amount of your IS into a blank matrix sample.
-
Process the Sample: Execute your sample preparation protocol (e.g., protein precipitation, LLE, or SPE).
-
Collect All Fractions: Carefully collect and save every liquid and solid fraction generated during the process. This includes:
-
For Protein Precipitation: The supernatant and the protein pellet (which should be redissolved in a strong solvent).
-
For LLE: The organic phase, the aqueous phase, and any interfacial precipitate.
-
For SPE: The initial sample load flow-through, each wash fraction, and the final elution fraction.[13]
-
-
Analyze Each Fraction: Analyze each collected fraction for the presence and quantity of the IS.
-
Calculate Recovery: Determine the percentage of the IS found in each fraction. The sum of the IS across all fractions should ideally be close to 100%. If a significant portion is missing entirely, this could point to issues like irreversible adsorption to labware.
This systematic analysis will definitively show you at which stage the loss is happening, allowing you to focus your troubleshooting efforts.
Troubleshooting by Sample Preparation Technique
Once you have a general idea of where the loss might be occurring, you can delve into technique-specific issues.
Protein Precipitation (PPT)
Protein precipitation is a common method for sample cleanup, but it can be a source of IS loss if not optimized.
Q4: My IS recovery is low after protein precipitation. What are the likely causes?
Low IS recovery in PPT is often due to the IS co-precipitating with the proteins or adsorbing to the protein pellet.
-
Causality—Co-Precipitation: The addition of an organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) alters the solubility of proteins, causing them to aggregate and precipitate.[14] If your IS has a high affinity for these proteins, it can become entrapped in the precipitant and be discarded with the pellet. Similarly, some precipitating agents like zinc hydroxide can cause certain small molecules to precipitate along with the proteins.[15]
-
Troubleshooting Steps:
-
Re-evaluate the Precipitating Agent: If you are using acetonitrile, try methanol, or vice versa. The change in solvent polarity can affect the solubility of the IS and its interaction with proteins.
-
Optimize the Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of solvent to sample. Experiment with different ratios (e.g., 2:1, 4:1) to see if this improves recovery.
-
Investigate pH and Ionic Strength: Adjusting the pH or ionic strength of the sample before adding the precipitating solvent can sometimes improve recovery by altering protein conformation and IS solubility.[14] Adding a small amount of salt (e.g., 1-30 mM NaCl) can sometimes enhance protein precipitation efficiency and may affect IS recovery.[16]
-
Check for Adsorption: Analyze the redissolved protein pellet to confirm if the IS is being lost there.
-
Logical Workflow for Troubleshooting Protein Precipitation
Caption: Troubleshooting workflow for low IS recovery in protein precipitation.
Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup, but its multi-step nature presents several opportunities for IS loss.[17]
Q5: My IS is being lost during the SPE loading step. Why is this happening and how can I fix it?
If the IS is found in the flow-through fraction after loading the sample, it means the sorbent is not retaining it effectively.
-
Causality—Insufficient Retention: This can happen if the solvent in which the sample is dissolved is too strong, preventing the IS from binding to the SPE sorbent.[18] It can also occur if the sorbent chemistry is not appropriate for the physicochemical properties of the IS, or if the sorbent bed has not been properly conditioned and equilibrated.
-
Troubleshooting Steps:
-
Dilute the Sample: Dilute your sample with a weaker solvent before loading to promote stronger binding of the IS to the sorbent.[18]
-
Check pH: Ensure the pH of the sample is appropriate for the chosen SPE mechanism (e.g., for reversed-phase, you may need to adjust the pH to ensure the IS is neutral; for ion exchange, the pH must be adjusted to ensure the IS is charged).
-
Re-evaluate Sorbent Choice: The sorbent may not be appropriate for your IS. Consider a sorbent with a different chemistry or a stronger retention mechanism.[17]
-
Optimize Conditioning and Equilibration: Ensure you are using the correct solvents and sufficient volumes for the conditioning and equilibration steps. Do not let the sorbent bed dry out between these steps and sample loading.
-
Q6: My IS is being lost during the SPE wash step. What should I do?
This is a common issue and indicates that the wash solvent is too strong, prematurely eluting the IS from the sorbent.[13]
-
Causality—Premature Elution: The goal of the wash step is to remove interferences that are less strongly bound to the sorbent than the analyte and IS. If the organic content or polarity of the wash solvent is too high, it will start to elute your IS along with the interferences.
-
Troubleshooting Steps:
-
Reduce the Strength of the Wash Solvent: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try 20% or 30%.
-
Adjust pH: The pH of the wash solvent is also critical. Ensure it maintains the desired interaction between the IS and the sorbent.
-
Test Multiple Wash Steps: Sometimes, using two different wash steps—a weak one followed by a slightly stronger one—can provide better cleanup without sacrificing recovery.
-
Q7: I am getting low IS recovery in my final elution step. What's going wrong?
This suggests that the elution solvent is not strong enough to completely desorb the IS from the SPE sorbent.[13]
-
Causality—Incomplete Elution: The IS is retained on the sorbent, but the elution solvent lacks the necessary strength or correct pH to break the interaction and release it.
-
Troubleshooting Steps:
-
Increase the Strength of the Elution Solvent: Increase the percentage of organic solvent or use a stronger solvent altogether.
-
Adjust the pH of the Elution Solvent: For ion-exchange mechanisms, the pH of the elution solvent must be adjusted to neutralize either the sorbent or the IS, thus disrupting the electrostatic interaction.
-
Increase Elution Volume: It's possible that you are not using a sufficient volume of elution solvent. Try increasing the volume and collecting multiple elution fractions to see if more IS can be recovered.
-
Allow for "Soak Time": After adding the elution solvent, let it sit on the sorbent bed for a few minutes before applying vacuum or pressure. This "soak time" can improve the efficiency of the elution.
-
Diagram of SPE Troubleshooting Logic
Caption: A logical diagram for troubleshooting low IS recovery in solid-phase extraction.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Q8: My IS has low recovery after LLE. Where should I start looking?
In LLE, low IS recovery is typically due to poor partitioning into the desired phase, formation of emulsions, or adsorption at the interface.
-
Causality—Partitioning and pH: The partitioning of a compound between the aqueous and organic phases is governed by its polarity and ionization state, which is controlled by the pH of the aqueous phase. According to the Henderson-Hasselbalch equation, acidic compounds are more soluble in organic solvents at a pH below their pKa, while basic compounds are more soluble at a pH above their pKa. If the pH is not optimal, your IS may remain in the aqueous phase when you want it in the organic phase (or vice-versa).
-
Troubleshooting Steps:
-
Optimize the pH of the Aqueous Phase: Adjust the pH of the aqueous phase to suppress the ionization of your IS, thereby maximizing its partitioning into the organic solvent. A good rule of thumb is to adjust the pH to be at least 2 units away from the pKa of the compound (2 units below for an acid, 2 units above for a base).
-
Change the Organic Solvent: The choice of organic solvent is critical. If your IS is not being efficiently extracted, try a different solvent or a mixture of solvents with a different polarity (e.g., switch from methyl tert-butyl ether to ethyl acetate).
-
Increase the Ionic Strength of the Aqueous Phase ("Salting Out"): Adding a salt (like sodium chloride or ammonium sulfate) to the aqueous phase can decrease the solubility of your IS in the aqueous layer and promote its transfer into the organic phase.
-
Check the Discarded Phase: Always analyze the phase you are discarding to confirm if the IS is being lost there.
-
Matrix Effects: The Hidden Culprit
Even if your extraction recovery is high, you may still observe a low IS response at the detector. This can be due to matrix effects.
Q9: My extraction recovery seems fine, but my IS signal is suppressed in actual samples compared to a neat solution. What is happening?
You are likely observing ion suppression, a common form of matrix effect in LC-MS analysis.[9][19]
-
Causality—Ion Suppression/Enhancement: Matrix effects are caused by co-eluting components from the biological matrix (e.g., phospholipids, salts) that interfere with the ionization of the analyte and IS in the mass spectrometer's ion source.[9] These interfering components can either suppress or enhance the ionization efficiency, leading to a lower or higher signal, respectively, for the same concentration.[6]
-
Troubleshooting and Mitigation:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the IS from the interfering matrix components. Try modifying your LC gradient, changing the column chemistry, or using a more efficient column (e.g., smaller particle size).
-
Enhance Sample Cleanup: If chromatographic separation is not sufficient, you may need to implement a more rigorous sample cleanup procedure to remove the interfering components before analysis. This could involve switching from PPT to SPE, or using a more selective SPE sorbent.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard for mitigating matrix effects.[1] Because it is structurally and chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate correction, as the analyte-to-IS ratio remains unaffected.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity of the assay.
-
Summary of Key Troubleshooting Parameters
| Technique | Potential Problem Area | Key Parameters to Optimize |
| Protein Precipitation | Co-precipitation with proteins | Precipitating solvent type, solvent-to-sample ratio, pH, ionic strength |
| Solid-Phase Extraction | Incomplete retention (loading) | Sample solvent strength, sample pH, sorbent type |
| Premature elution (washing) | Wash solvent strength, wash solvent pH | |
| Incomplete elution | Elution solvent strength, elution solvent pH, elution volume | |
| Liquid-Liquid Extraction | Poor partitioning | pH of the aqueous phase, choice of organic solvent, ionic strength ("salting out") |
| LC-MS Analysis | Ion suppression/enhancement | Chromatographic separation, sample cleanup efficiency, type of internal standard |
References
-
Bakhtiar, R., & Tsinman, O. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC, NIH. [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
-
ResearchGate. (2017). How to perform recovery/extraction efficiency tests when using an internal standard?. ResearchGate. [Link]
-
LCGC. (2015). Internal Standard Calibration Problems. LCGC. [Link]
-
ResearchGate. (2017). Recovery and internal standard. ResearchGate. [Link]
-
Reddit. (2024). ICP-MS internal standard issues. Reddit. [Link]
-
Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
-
Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy Online. [Link]
-
Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]
-
FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
-
ResearchGate. (2025). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
Xu, K., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Arenas-Alves, M. M., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC, NIH. [Link]
-
Lee, J. E., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences. [Link]
-
Chromatography Forum. (n.d.). On Internal Standard. Chromatography Forum. [Link]
-
ResearchGate. (n.d.). Recovery and matrix effect of deuterated internal standards in human... ResearchGate. [Link]
-
LCGC International. (2019). Solving Recovery Problems in SPE. LCGC International. [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). [No valid URL found]
-
ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]
-
Allumiqs. (n.d.). Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. Allumiqs. [Link]
- OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. (2025). [No valid URL found]
-
Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. allumiqs.com [allumiqs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 19. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Labeled Standards
Welcome to the Technical Support Center for Bioanalysis. As Senior Application Scientists, we understand the challenges you face in achieving accurate and reproducible quantification in complex biological matrices. This guide is designed to provide you with expert insights and practical, field-proven solutions for identifying, understanding, and mitigating matrix effects, with a particular focus on the effective use of stable isotope-labeled (SIL) internal standards.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers frequently encounter regarding matrix effects in LC-MS/MS bioanalysis.
Q1: What is the "matrix effect" in bioanalysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the bioanalytical method.[2][3] The "matrix" itself refers to all components within a biological sample other than the analyte of interest.[4]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are caused by various endogenous and exogenous substances present in biological samples.[5] Endogenous components include phospholipids, proteins, salts, and metabolites.[5] Exogenous substances can be dosing vehicles, anticoagulants, or co-administered drugs.[5] Phospholipids are a particularly notorious cause of matrix effects in plasma and serum samples due to their high abundance and tendency to co-extract with analytes, leading to significant ion suppression.[6][7]
Q3: What is the difference between ion suppression and ion enhancement?
A3:
-
Ion Suppression: This is the more common manifestation of the matrix effect, where co-eluting components interfere with the ionization of the target analyte, resulting in a reduced signal.[4][8] This can happen when matrix components compete for available charge in the ion source or alter the droplet evaporation process in electrospray ionization (ESI).[8]
-
Ion Enhancement: Less frequently observed, ion enhancement occurs when matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal.[4]
Both effects are detrimental as they lead to inaccurate quantification.[9]
Q4: Why is it critical to evaluate matrix effects during method validation?
Q5: How do stable isotope-labeled (SIL) internal standards help in mitigating matrix effects?
A5: A Stable Isotope-Labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[3][14] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[14] Because the SIL-IS is chemically identical to the analyte, it exhibits nearly identical chromatographic behavior and extraction efficiency.[15] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[16] By measuring the ratio of the analyte response to the SIL-IS response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[4]
Troubleshooting Guides
This section provides practical, in-depth solutions to specific issues you might encounter during your experiments.
Issue 1: Significant ion suppression is observed for my analyte, even with a SIL internal standard.
Probable Causes:
-
Chromatographic Co-elution with Highly Suppressive Matrix Components: Even a SIL-IS cannot compensate for extreme ion suppression where the analyte signal is almost completely obliterated. This is often caused by the co-elution of high concentrations of phospholipids.[6][7]
-
Differential Matrix Effects on Analyte and SIL-IS: In rare cases, especially with deuterium-labeled standards, there can be a slight chromatographic separation between the analyte and the SIL-IS.[17] If this separation is significant enough to place the two peaks in regions of different matrix effects, the compensation will be incomplete.
-
Sub-optimal Sample Preparation: The sample preparation method may not be effectively removing the interfering matrix components.[13]
Step-by-Step Troubleshooting:
-
Confirm and Characterize the Suppression:
-
Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This will visually demonstrate where the matrix components are eluting and affecting the signal.
-
-
Optimize Chromatographic Separation:
-
Modify your LC method to separate the analyte and SIL-IS from the ion suppression zones. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[3]
-
-
Enhance Sample Preparation:
-
Improve the sample cleanup procedure to remove interfering substances.[5] Consider more rigorous extraction techniques:
-
Liquid-Liquid Extraction (LLE): Can be effective in removing highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): Offers high selectivity for removing interferences while concentrating the analyte.[4][18]
-
Phospholipid Removal Plates/Columns (e.g., HybridSPE): These are specifically designed to deplete phospholipids from the sample, which are a major source of matrix effects.[7][19]
-
-
-
Evaluate the SIL-IS:
-
Ensure the SIL-IS is of high isotopic purity and is free of the unlabeled analyte.[14]
-
Check for any chromatographic separation between the analyte and the SIL-IS. If separation is observed, consider a different labeling position or using a ¹³C or ¹⁵N labeled standard, which are less prone to chromatographic shifts than deuterium-labeled standards.[20]
-
Issue 2: My Matrix Factor (MF) is inconsistent across different lots of biological matrix.
Probable Causes:
-
Inter-individual Variability of the Matrix: Different lots of plasma or serum can have varying compositions of endogenous components, leading to different degrees of matrix effects.[5]
-
Presence of Metabolites: If the matrix is from a dosed subject, the presence of metabolites that co-elute with the analyte can cause variable matrix effects.[9]
-
Lipemic or Hemolyzed Samples: Lipemic (high in lipids) and hemolyzed (containing ruptured red blood cells) samples have significantly different matrix compositions and can lead to more pronounced and variable matrix effects.[21]
Step-by-Step Troubleshooting:
-
Quantify the Variability:
-
Calculate the Matrix Factor (MF) and the Internal Standard-normalized Matrix Factor (IS-normalized MF) for at least six different lots of the matrix, as recommended by regulatory guidelines.[5]
-
-
Improve Chromatographic Resolution:
-
As with addressing ion suppression, enhancing the chromatographic separation to move the analyte peak away from interfering matrix components is a key strategy.
-
-
Employ a More Robust Sample Preparation Method:
-
Utilize a SIL-IS:
Issue 3: I am observing ion enhancement for my analyte.
Probable Causes:
-
Co-eluting Components that Improve Ionization: Certain matrix components can facilitate the ionization of the analyte, leading to an enhanced signal.[4] This is less common than suppression but can still lead to inaccurate results.
-
Saturation of the Mass Spectrometer Detector: At very high concentrations, the detector response can become non-linear, which might be misinterpreted as enhancement.
Step-by-Step Troubleshooting:
-
Confirm True Enhancement:
-
Calculate the Matrix Factor. A value significantly greater than 1 indicates ion enhancement.
-
-
Optimize Chromatography:
-
The primary goal is to chromatographically separate the analyte from the component causing the enhancement. Use the strategies mentioned in the previous troubleshooting sections (e.g., gradient modification, different column).
-
-
Improve Sample Cleanup:
-
Utilize a more selective sample preparation method (LLE or SPE) to remove the interfering component(s).[3]
-
-
Dilute the Sample:
Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction addition method to quantify the absolute matrix effect.
Objective: To determine the extent of ion suppression or enhancement by comparing the analyte response in the presence and absence of matrix components.
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Solvent): Spike the analyte and SIL-IS at a known concentration (e.g., low, medium, and high QC levels) into the final reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Extract at least six different blank matrix lots. After the final evaporation step, spike the analyte and SIL-IS into the extracted matrix residue at the same concentrations as Set A.
-
-
Analyze the Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the SIL-IS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF %):
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
Data Interpretation:
| Metric | Value | Interpretation |
| MF | < 100% | Ion Suppression |
| > 100% | Ion Enhancement | |
| = 100% | No Matrix Effect | |
| IS-Normalized MF | Close to 1 | SIL-IS effectively compensates for the matrix effect |
| Deviates from 1 | Incomplete compensation by the SIL-IS |
Table 1: Example Matrix Effect Evaluation Data
| Matrix Lot | Analyte Area (Set A) | Analyte Area (Set B) | SIL-IS Area (Set A) | SIL-IS Area (Set B) | MF (%) | IS-Normalized MF |
| 1 | 1,050,000 | 630,000 | 1,100,000 | 660,000 | 60.0 | 1.00 |
| 2 | 1,050,000 | 577,500 | 1,100,000 | 605,000 | 55.0 | 1.00 |
| 3 | 1,050,000 | 682,500 | 1,100,000 | 715,000 | 65.0 | 1.00 |
| 4 | 1,050,000 | 609,000 | 1,100,000 | 638,000 | 58.0 | 1.00 |
| 5 | 1,050,000 | 525,000 | 1,100,000 | 550,000 | 50.0 | 1.00 |
| 6 | 1,050,000 | 661,500 | 1,100,000 | 693,000 | 63.0 | 1.00 |
| Mean | 58.5 | 1.00 | ||||
| %CV | 9.4 | 0.0 |
Visualizations
Diagram 1: Mechanism of Ion Suppression in ESI
Caption: Ion suppression mechanisms in Electrospray Ionization (ESI).
Diagram 2: Workflow for Matrix Effect Assessment
Caption: Workflow for quantitative assessment of matrix effects.
References
-
Modhave, Y. (n.d.). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Spectroscopy Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
Zhang, J., & El-Shourbagy, T. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 983–986. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Clinical Toxicology. Retrieved from [Link]
-
Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
Patel, K., et al. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Retrieved from [Link]
-
Lagerwerf, F. M., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 594-603. Retrieved from [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Chambers, A. G., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 437-444. Retrieved from [Link]
-
Furey, A., & Kane, M. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? BioProcess International. Retrieved from [Link]
-
Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines. Retrieved from [Link]
-
El-Beqqali, A., et al. (2014). Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS): Applications to selected cardiovascular drugs. Journal of Pharmaceutical and Biomedical Analysis, 95, 108-116. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Lahaie, M., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 335-341. Retrieved from [Link]
-
Chen, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6084-6091. Retrieved from [Link]
-
Barroso, M., et al. (2012). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. Retrieved from [Link]
-
González-Antuña, A., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(11), 1123. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. nebiolab.com [nebiolab.com]
- 9. eijppr.com [eijppr.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. welch-us.com [welch-us.com]
Technical Support Center: Deuterated Drugs & Unexpected Metabolic Switching
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated compounds. Strategic deuterium incorporation is a powerful tool to enhance a drug's pharmacokinetic (PK) profile by leveraging the kinetic isotope effect (KIE) to slow metabolism at specific sites.[1][2][3] However, this intervention is not without its complexities. Blocking a primary metabolic route can sometimes lead to unexpected metabolic switching , where the compound is shunted down alternative, previously minor, pathways.[4][5][6] This can result in unforeseen metabolites, altered efficacy, or even unexpected toxicity.[1][7]
This guide is designed to provide you with both foundational knowledge and actionable troubleshooting protocols to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using deuterium in drug design?
The core principle is the Kinetic Isotope Effect (KIE) .[] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[1] Consequently, it requires more energy to break.[] Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[2][3][9] By selectively replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, you can significantly slow down the rate of that specific metabolic reaction.[1][2][] This can lead to improved drug properties such as a longer half-life, increased exposure (AUC), and potentially a reduced dosing frequency.[6][10]
Q2: What exactly is "metabolic switching" and why does it happen with deuterated drugs?
Metabolic switching is the redirection of a drug's biotransformation from a primary, now-deuterated, pathway to one or more secondary pathways.[6] Most drugs can be metabolized at multiple sites by various enzymes. When you slow down the major pathway via deuteration, you don't necessarily stop overall metabolism. Instead, you may increase the flux through alternative, previously minor, metabolic routes (e.g., oxidation at a different site, glucuronidation).[6] This phenomenon is also sometimes called metabolic shunting.[6] While the goal of deuteration is to improve the PK profile, the unpredictability of which secondary pathway becomes dominant is a key challenge.[1][4]
Q3: I've observed a new peak in my LC-MS chromatogram for my deuterated compound that wasn't prominent for the parent (protio) drug. Is this evidence of metabolic switching?
It is strong potential evidence, but it requires systematic confirmation. A new or significantly more abundant peak in the metabolite profile of a deuterated drug compared to its non-deuterated analog is a classic indicator of metabolic switching.[11] However, you must rule out other possibilities such as impurities, formulation excipients, or degradation products before concluding it is a new metabolite. The troubleshooting guides in Part 2 provide a detailed workflow for identifying and characterizing such unexpected peaks.
Q4: Can metabolic switching alter the pharmacological or toxicological profile of my drug?
Absolutely. This is a critical consideration. An unexpected metabolite could:
-
Be pharmacologically active , contributing to the drug's efficacy or causing off-target effects.
-
Be inactive , representing a new clearance pathway that may or may not improve the overall PK profile.
-
Be a reactive or toxic metabolite , creating a new safety liability.[1]
-
Alter drug-drug interactions , for instance, if the new pathway is mediated by an easily inducible or inhibitable enzyme.[5]
A case study involving the deuteration of doxophylline showed that while the PK parameters did not improve, the metabolic switch resulted in a changed pharmacodynamic profile in animal models of lung injury.[4][5][11] Therefore, any significant metabolic switching event requires a full safety and activity assessment of the new metabolic profile.[12]
Q5: Are there regulatory guidelines specific to deuterated drugs and metabolic switching?
Yes, regulatory bodies like the U.S. FDA have established frameworks. Deuterated versions of existing drugs are often considered New Chemical Entities (NCEs) because the C-D bond is structurally different from a C-H bond.[13][14] This provides a distinct regulatory and patent pathway.[14][15]
For developers, this means that while you may be able to leverage some data from the parent drug (e.g., via a 505(b)(2) pathway), you are fully responsible for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the deuterated compound.[15] If metabolic switching leads to the formation of a major human metabolite that was not present or was insignificant for the parent drug, specific safety testing on that metabolite may be required.[12]
Part 2: Troubleshooting Guides
These guides provide structured, step-by-step protocols for addressing specific issues encountered during your experiments.
Guide 1: Investigating an Unexpected Peak in LC-MS Analysis
Scenario: You have incubated your deuterated drug candidate (d-drug) and its non-deuterated parent (h-drug) in human liver microsomes (HLM). In the d-drug sample, you observe a significant new peak (M-new) in the chromatogram that is absent or very minor in the h-drug control.
Logical Workflow for Investigation
Caption: Workflow for identifying an unexpected chromatographic peak.
Detailed Protocol Steps:
Step 1: Verify Peak Integrity & Rule Out Artifacts
-
Causality: Before spending resources on characterization, you must ensure the peak is real and experiment-related. Contamination or carryover can lead to false positives.
-
Protocol:
-
Re-inject the same sample to check for reproducibility.
-
Inject a "blank" (extraction solvent) immediately after your sample to check for system carryover.
-
Analyze a t=0 (zero-time incubation) or a -NADPH control sample. A true metabolite should not be present in these controls.
-
Step 2: Initial Mass Spectrometry (MS) Characterization
-
Causality: High-resolution mass spectrometry (HRMS) provides an accurate mass, which is the first step in determining the elemental formula of the unknown peak and hypothesizing the metabolic transformation.[16]
-
Protocol:
-
Acquire the full scan MS spectrum of M-new using an Orbitrap or TOF mass spectrometer.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]+).
-
Use software to generate potential elemental compositions that fit the measured mass within a narrow mass tolerance (e.g., < 5 ppm).
-
Compare the most plausible formula to the parent drug's formula. The difference suggests the biotransformation (e.g., a +15.995 Da mass shift strongly indicates an oxidation).
-
Step 3: Structural Elucidation via Tandem MS (MS/MS)
-
Causality: MS/MS fragments the molecular ion, providing structural information that can pinpoint the location of the metabolic modification.
-
Protocol:
-
Acquire an MS/MS spectrum for the parent d-drug. This provides a reference fragmentation pattern.
-
Acquire an MS/MS spectrum for the M-new peak.
-
Compare the two spectra. Fragments that retain the modification will show a corresponding mass shift. Fragments that have lost the modification will have the same m/z as in the parent spectrum. This "tiling" of fragments allows you to locate the site of metabolism.
-
Step 4: Quantitative Comparison to Confirm Switching
-
Causality: To prove metabolic switching, you must show that the decrease in the primary metabolic pathway is accompanied by an increase in the new pathway.
-
Protocol:
-
Develop a quantitative or semi-quantitative LC-MS method to measure the peak areas of the primary metabolite of the h-drug, the remaining primary metabolite of the d-drug, and the new metabolite M-new.
-
Incubate both h-drug and d-drug under identical conditions (e.g., time course in HLM).
-
Plot the formation of each metabolite over time. A clear decrease in the formation rate of the deuterated primary metabolite alongside a significant formation of M-new confirms the switch.
-
| Compound | Primary Metabolite Formation (Peak Area/min) | 'M-new' Formation (Peak Area/min) | Interpretation |
| h-drug | 1,500,000 | 50,000 | Baseline metabolism |
| d-drug | 300,000 | 950,000 | KIE slows primary path; flux shifts to 'M-new' |
Guide 2: Identifying the Enzymes Responsible for a New Metabolic Pathway
Scenario: You have confirmed the structure of a new metabolite (M-new) resulting from metabolic switching. Now you need to identify which enzyme system (e.g., which CYP isoform) is responsible.
Experimental Design
Caption: Dual approaches for identifying metabolizing enzymes.
Protocol 1: Chemical Inhibition Assay (Self-Validating System)
-
Causality: Using well-characterized, isoform-specific chemical inhibitors allows you to probe the contribution of each major CYP enzyme in a complex system like pooled Human Liver Microsomes (HLM).
-
Protocol:
-
Setup: Prepare multiple incubation sets with pooled HLM, your d-drug, and the NADPH regenerating system.
-
Inhibitor Panel: To each set, add a specific inhibitor. A standard panel is shown below. Include a "vehicle" control (e.g., DMSO) with no inhibitor.
-
Pre-incubation: Pre-incubate the HLM, d-drug, and inhibitor for 5-10 minutes at 37°C to allow the inhibitor to bind to its target enzyme.[17]
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system. Incubate for a time point known to be in the linear range of metabolite formation.
-
Analysis: Quench the reaction and analyze the formation of M-new by LC-MS.
-
Interpretation: A significant reduction in M-new formation in the presence of a specific inhibitor points to that CYP isoform as the primary catalyst.
-
| Inhibitor | Target CYP | Concentration | Expected Result if Target is Involved |
| Ketoconazole | CYP3A4 | 1 µM | >80% decrease in M-new |
| Quinidine | CYP2D6 | 1 µM | >80% decrease in M-new |
| Ticlopidine | CYP2C19 | 5 µM | >70% decrease in M-new |
| Sulfaphenazole | CYP2C9 | 10 µM | >80% decrease in M-new |
| Furafylline | CYP1A2 | 10 µM | >80% decrease in M-new |
Protocol 2: Recombinant Enzyme Screening
-
Causality: This is the definitive confirmatory experiment. By incubating the drug with single, expressed enzymes, you can directly observe which ones are capable of forming the metabolite of interest.
-
Protocol:
-
Setup: Prepare individual incubations for each major recombinant human CYP isoform (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2, 2E1). Each reaction should contain buffer, the specific recombinant enzyme, d-drug, and an NADPH regenerating system.
-
Control: A critical control is an incubation with insect cell microsomes that do not contain an expressed CYP, to check for non-enzymatic degradation.
-
Incubation & Analysis: Incubate at 37°C, quench, and analyze by LC-MS for the formation of M-new.
-
References
-
Mullard, A. (2021). Deuterated drugs draw renewed interest. Nature Reviews Drug Discovery. [Link]
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]
-
Di Martino, R. M. C., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. Journal of Medicinal Chemistry. [Link]
-
Harbeson, S. L., & Tung, R. D. (2017). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Chemical Reviews. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA.gov. [Link]
-
U.S. Food and Drug Administration. (2022). Safety Testing of Drug Metabolites Guidance for Industry. FDA.gov. [Link]
-
Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics. [Link]
-
Zhou, W., et al. (2018). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. Journal of Chromatography B. [Link]
-
Charles River Laboratories. In Vitro ADME Assays. criver.com. [Link]
-
Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert Opinion on Drug Metabolism & Toxicology. [Link]
Sources
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unito.it [iris.unito.it]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 14. salamandra.net [salamandra.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
Technical Support Center: Enhancing the Stability of Methyl Hydrazine-d3 Sulfate in Analytical Solutions
Welcome to the technical support center for Methyl Hydrazine-d3 Sulfate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or analyte in their analytical workflows. Here, we address common challenges related to its stability in analytical solutions, providing in-depth, field-proven insights and actionable protocols to ensure the accuracy and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is a deuterated form of methylhydrazine sulfate, a salt that is significantly more stable and easier to handle than its free base, methylhydrazine.[1] The sulfate salt form mitigates the volatility and reactivity associated with the free base.[1] As a stable isotope-labeled (SIL) internal standard, it is crucial for quantitative analysis, particularly in LC-MS/MS assays, where it helps to correct for matrix effects and variations during sample processing, leading to more accurate and reproducible results.[2] However, like all hydrazine derivatives, it is susceptible to degradation, which can compromise analytical data. This guide will help you navigate and mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Why is my this compound signal decreasing over time in my prepared solution?
A decreasing signal is a classic indicator of analyte degradation. Several factors can contribute to the instability of this compound in solution:
-
Oxidation: Hydrazines are potent reducing agents and are susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.[3] This process can be accelerated by exposure to air.
-
pH Effects: The stability of hydrazines can be pH-dependent. While the sulfate salt provides some initial stability, highly acidic or basic conditions in your diluent can promote hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can increase the rate of decomposition.[4] Methylhydrazine's thermal degradation can yield products like hydrogen cyanide, nitrogen, and ammonia.[5]
-
Light Exposure: Although less common for this specific compound, photolytic degradation can be a concern for some analytes. It is always a good practice to minimize light exposure.
-
Solvent Reactivity: While generally stable in common analytical solvents, reactive impurities within the solvent could potentially interact with the analyte.
To address this, it is crucial to control the solution's environment. This includes using de-gassed solvents, maintaining an appropriate pH, and storing solutions at low temperatures, protected from light.
What is the optimal solvent for preparing my stock and working solutions?
The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended Solvents: High-purity water (e.g., Milli-Q or equivalent) is a good starting point due to the salt's solubility.[6] For chromatographic compatibility, mixtures of water with organic solvents like methanol or acetonitrile are common.
-
Solvents to Use with Caution: Avoid solvents with known reactive impurities. For instance, aged or improperly stored ethers can contain peroxides, which are strong oxidizing agents.
-
Derivatizing Agents as Solvents: In some gas chromatography (GC) methods, acetone is used as both a solvent and a derivatizing agent to form the more stable acetone methylhydrazone, which is then analyzed.[7]
Best Practice: Always use fresh, high-purity, HPLC or MS-grade solvents. If preparing aqueous solutions, consider purging with an inert gas like nitrogen or argon to remove dissolved oxygen.
How should I store my this compound solutions to ensure long-term stability?
Proper storage is paramount for the longevity of your analytical standards.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. | Reduces the rate of chemical degradation.[8] |
| Container | Amber glass vials with PTFE-lined caps. | Protects from light and prevents leaching of contaminants from plastic. |
| Atmosphere | Overlay with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation. |
| pH | Maintain a neutral to slightly acidic pH. | Avoids extremes in pH that can catalyze degradation. |
For daily use, working solutions can be stored at 2-8°C for a limited period, but their stability should be verified.
I'm observing poor peak shape (tailing) in my chromatogram. Is this related to stability?
While poor peak shape can be due to various chromatographic issues, it can also be an indicator of analyte interaction and degradation.
-
On-Column Degradation: Active sites on the chromatographic column, such as exposed silanols, can interact with the polar methylhydrazine moiety, leading to peak tailing and potential degradation.
-
Injector Port Degradation: In GC analysis, high injector temperatures can cause thermal degradation of the analyte before it even reaches the column.[9]
Troubleshooting Steps:
-
Use a well-deactivated column.
-
Optimize the injector temperature in GC, starting with lower temperatures.
-
Ensure the mobile phase pH is compatible with the analyte and column.
Troubleshooting Guides
Issue 1: Inconsistent Results and Poor Reproducibility
You are experiencing significant variability between injections or between different preparations of the same standard concentration.
Caption: Workflow to assess the stability of deuterium labels.
-
Solvent Choice: If D-H exchange is confirmed, consider using aprotic solvents for sample storage and dilution where possible, although this may be limited by solubility.
-
pH Control: Maintain a neutral pH to minimize acid or base-catalyzed exchange.
-
Minimize Time in Solution: Analyze samples as quickly as possible after preparation.
Summary of Best Practices for Stability Enhancement
| Practice | Actionable Steps | Rationale |
| Control of Atmosphere | Use de-gassed solvents; overlay solutions with inert gas (N₂ or Ar). | Prevents oxidative degradation by atmospheric oxygen. |
| Temperature Management | Store stock solutions at -20°C or below; keep working solutions and autosampler at 2-8°C. | Slows down the rate of all chemical degradation reactions. [4] |
| Solvent and pH Selection | Use high-purity solvents; maintain a neutral to slightly acidic pH. | Avoids solvent impurities and pH-catalyzed degradation. |
| Light Protection | Store solutions in amber vials. | Prevents potential photolytic degradation. |
| Freshness of Solutions | Prepare working solutions fresh daily from a stable stock solution. | Minimizes the impact of slow degradation over time. |
By implementing these strategies, you can significantly enhance the stability of your this compound analytical solutions, leading to more reliable and accurate data in your research and development activities.
References
- Davison, A. S., Milan, A. M., & Dutton, J. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 51(Pt 4), 500–502.
-
Fortin, D. T., & Chen, R. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. Journal of chromatographic science, 48(4), 299–302. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Sciencemadness Wiki. (2020, May 2). Hydrazine sulfate. Sciencemadness Wiki. [Link]
-
DTIC. (n.d.). The Thermal and Catalytic Decomposition of Methylhydrazines. Defense Technical Information Center. [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
Sources
- 1. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for products synthesized from MHS-d3
Technical Support Center: Purification of MHS-d3
Welcome to the technical support guide for the purification of MHS-d3 (4-(methyl-d3)-2-hydroxystyrene). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven strategies and troubleshooting advice. The guidance herein is structured to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.
Understanding the Molecule: Key Properties of MHS-d3
MHS-d3 is a moderately polar aromatic compound. Its key structural features—a phenolic hydroxyl group, a vinyl group, and an aromatic ring—dictate its behavior during purification.
-
Polarity: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, making it interactive with polar stationary phases like silica gel. The rest of the molecule is largely nonpolar.
-
Acidity: The phenolic proton is weakly acidic (pKa ~10). This property can be exploited for purification via acid-base extraction.[1]
-
Reactivity: The styrene functionality is susceptible to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.[2][3] This is a critical consideration for all purification and storage steps.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify the crude product of my MHS-d3 synthesis?
A multi-step approach is recommended, starting with a liquid-liquid extraction to remove highly polar or ionic impurities, followed by column chromatography for fine separation.
Caption: General purification workflow for MHS-d3.
Q2: My crude product contains both acidic and basic impurities. Can I use an acid-base extraction?
Yes, this is an excellent first step. The phenolic nature of MHS-d3 allows for its selective extraction.[1][4]
-
Rationale: Strong bases (like 1M NaOH) will deprotonate the phenolic hydroxyl group, forming a water-soluble sodium phenoxide salt. This salt will move into the aqueous layer, leaving non-acidic organic impurities behind in the organic layer. Subsequently, re-acidification of the aqueous layer will precipitate the pure MHS-d3, which can be re-extracted into an organic solvent.[1]
-
Caution: Avoid overly strong acidic or basic conditions and elevated temperatures, as these can promote polymerization of the styrene group.[5] Perform extractions at room temperature or below.
Q3: How do I prevent my MHS-d3 from polymerizing during purification and storage?
Polymerization is a significant risk for styrene derivatives.[2][3] Control is achieved by mitigating its initiators: heat, light, and radicals.
-
Add an Inhibitor: Before starting purification, add a small amount (50-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) to your crude product.[6][7] These compounds act as radical scavengers, terminating polymerization chain reactions.[3][8]
-
Temperature Control: Keep all solutions cool during workup and rotary evaporation. Avoid heating above 40°C.
-
Storage: Store the final, purified product at low temperatures (-20°C is recommended), under an inert atmosphere (argon or nitrogen), and protected from light.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography on silica gel is the most common method for purifying MHS-d3. Success depends on choosing the right conditions and anticipating potential problems.
Developing the Solvent System
The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for MHS-d3 on a TLC plate. This Rf range typically ensures good separation on a column.
| Polarity of Impurities | Recommended Starting Solvent System | Rationale |
| Nonpolar | 10% Ethyl Acetate / 90% Hexanes | Good for separating MHS-d3 from less polar starting materials or byproducts. |
| Moderately Polar | 20-30% Ethyl Acetate / 80-70% Hexanes | A standard system effective for a wide range of common organic impurities.[9] |
| Very Polar | 5% Methanol / 95% Dichloromethane | Use this for highly polar impurities. Note that methanol should not exceed 10% to avoid dissolving the silica gel.[9] |
Pro-Tip: If your compound streaks on the TLC plate, it may indicate it is too acidic for the silica. Adding 0.5-1% acetic acid to the eluent can often resolve this by suppressing the ionization of the phenolic hydroxyl group.[10]
Common Chromatography Problems & Solutions
Problem 1: My compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough. Your compound is too strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30%, then 40%. If the compound is still retained, a stronger solvent like methanol in dichloromethane may be required.[11]
Problem 2: All my compounds are eluting together at the solvent front.
-
Cause: The mobile phase is too polar. The compounds are not interacting with the silica gel and are being washed through the column without separation.
-
Solution: Decrease the polarity of your eluent. If you started with 30% ethyl acetate in hexanes, reduce it to 10% or 5%.[11]
Problem 3: My purified fractions show evidence of product decomposition.
-
Cause: MHS-d3 may be unstable on silica gel, which is weakly acidic. This can catalyze degradation or polymerization over the time course of the column.
-
Solution 1: Test for Stability: Run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, dry it, then rotate the plate 90 degrees and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. Decomposition products will appear as new spots off the diagonal.[12]
-
Solution 2: Deactivate the Silica: If instability is confirmed, you can deactivate the silica gel. This is done by pre-treating it with a base, such as by adding 1% triethylamine to your eluent system.
-
Solution 3: Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica.
Caption: Logic diagram for troubleshooting TLC results.
Advanced Purification Protocols
Protocol 1: Acid-Base Extraction for Phenolic Compound Isolation
This protocol is designed to separate MHS-d3 from neutral or basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Optional Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove strongly acidic impurities (like carboxylic acids) while leaving the weakly acidic MHS-d3 in the organic layer.[1] Discard the aqueous layer.
-
Base Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release any pressure.[4]
-
Separation: Allow the layers to separate. The deprotonated MHS-d3 (as sodium 4-(methyl-d3)-2-vinylphenoxide) will be in the upper aqueous layer. Drain and collect the aqueous layer.
-
Re-acidification: Cool the collected aqueous layer in an ice bath and slowly add 3M hydrochloric acid (HCl) with stirring until the pH is ~2. The MHS-d3 will precipitate or form an oily emulsion.
-
Final Extraction: Extract the MHS-d3 back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, MHS-d3.
Protocol 2: High-Purity Separation by Preparative HPLC
For instances where isotopic purity or separation from very similar isomers is required, reverse-phase preparative HPLC is the method of choice.
-
Column: A C18 stationary phase is standard for separating moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile in water is a common choice. Both solvents should be HPLC-grade. A typical gradient might run from 30% to 90% acetonitrile over 20-30 minutes.
-
Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and acetonitrile mobile phases is often necessary to ensure sharp peaks by keeping the phenolic proton protonated.
-
Detection: UV detection at a wavelength where the styrene chromophore absorbs strongly (e.g., ~254 nm) is ideal.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Jie, K., et al. (2017). Styrene Purification by Guest-Induced Restructuring of Pillar[13]arene. ACS Publications. [Link]
- Dreher, T. W. (1977). Process for inhibiting polymerization of styrene during distillation. U.S.
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Bae, C., et al. (2021). Controlled Functionalization of Crystalline Polystyrenes via Activation of Aromatic C−H Bonds. ResearchGate. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Buback, M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. National Institutes of Health. [Link]
-
Zhang, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. [Link]
-
Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. [Link]
-
Soroush, M., et al. (2020). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. MDPI. [Link]
-
Grove, T. L., et al. (2022). Organo-Catalyzed Deamination of Polystyrene Sulfonamide for Diverse Post- Polymerization Modification of Styrenic Polymers. ChemRxiv. [Link]
-
ResearchGate. Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?[Link]
-
Sokolova, O. S., et al. (2024). Purification of Potassium Ion Channels Using Styrene-Maleic Acid Copolymers. PubMed. [Link]
-
Smith, A. B. (2015). Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]
-
National Institutes of Health. Vitamin D3-d3. [Link]
-
Core. (2018). N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. [Link]
-
SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Polymer Chemistry. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
- Watson, J. W. (1979). Method for preventing polymers formation in styrene storage containers. U.S.
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Wikipedia. Cholecalciferol. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. US4161554A - Method for preventing polymers formation in styrene storage containers - Google Patents [patents.google.com]
- 8. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [mdpi.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Ionization with Chemical Derivatization
Welcome to the technical support center for advanced analytical challenges. As a Senior Application Scientist, I've seen countless researchers struggle with analytes that just won't fly—compounds that are too polar, not volatile enough, or simply refuse to ionize efficiently in a mass spectrometer source. This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and master the art of chemical derivatization.
Part 1: Frequently Asked Questions - The Fundamentals of Derivatization
This section addresses the foundational questions researchers have when first encountering derivatization as a solution for poor analyte ionization.
Q1: What is chemical derivatization in the context of mass spectrometry?
A: Chemical derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[1][2] In mass spectrometry (MS), this is not just about changing the molecule, but about making it more "MS-friendly." The goal is to create a new compound (a derivative) that has significantly improved analytical characteristics, such as better volatility for Gas Chromatography (GC) or enhanced ionization efficiency for Liquid Chromatography (LC)-MS.[3][4] This transformation involves reacting the analyte with a specific derivatizing reagent to modify one or more of its functional groups.[2]
Q2: Why is derivatization necessary? I thought modern mass spectrometers were sensitive enough.
A: While modern instrumentation is incredibly powerful, its performance is still fundamentally limited by the intrinsic properties of the analyte.[3] Derivatization addresses several key issues:
-
Poor Volatility (Primarily for GC-MS): Many biologically relevant molecules, like sugars, amino acids, and steroids, are rich in polar functional groups (-OH, -COOH, -NH2).[4] These groups form strong intermolecular hydrogen bonds, making the compounds non-volatile.[5] To analyze them by GC, you would need to heat them to temperatures that would cause thermal decomposition. Derivatization masks these polar groups, disrupting hydrogen bonding and dramatically increasing volatility.[1][4]
-
Inefficient Ionization (Primarily for LC-MS/ESI): Electrospray ionization (ESI) works best with molecules that can readily accept or lose a proton to become charged in solution. Analytes that are neutral or have low proton affinity, such as alcohols, phenols, and steroids, often yield poor signal intensity.[6][7] Derivatization can introduce a "charge tag"—a group that is permanently charged or easily ionizable—to the analyte, significantly boosting its ESI response.[7][8]
-
Poor Chromatographic Behavior: Polar analytes can interact strongly with active sites in GC inlets and columns, leading to poor peak shape (tailing) and reduced resolution.[1] Derivatization renders the analyte less polar, minimizing these unwanted interactions.[5]
-
Improved Fragmentation and Selectivity: A well-chosen derivatizing agent can direct the fragmentation of the molecule in MS/MS analysis, producing specific and information-rich product ions that enhance structural confirmation and quantitative accuracy.[6][9]
Q3: How exactly does derivatization improve ionization efficiency in LC-MS?
A: The mechanism depends on the reagent and the ionization source, but for ESI, the primary strategy is to increase the analyte's ability to form a stable gas-phase ion. This is typically achieved in two ways:
-
Introduction of a Pre-charged Group: Reagents containing a quaternary ammonium group, for example, attach a permanent positive charge to the analyte.[7] This means the analyte is already an ion in the solution before it even enters the ESI source, bypassing the often-inefficient step of protonation or adduct formation in the ESI droplet. This strategy can lead to dramatic increases in sensitivity.[8]
-
Introduction of a High Proton-Affinity Group: Reagents can introduce a basic functional group, like a tertiary amine (e.g., from dansyl chloride), into the analyte's structure.[6] This new group has a very high affinity for protons. In the acidic mobile phase typically used for positive-mode ESI, this group readily captures a proton, forming a stable [M+H]+ ion and leading to a much stronger signal.[8]
The following diagram illustrates the strategic choice between improving volatility for GC-MS and enhancing ionization for LC-MS.
Caption: Decision workflow for choosing a derivatization strategy.
Part 2: Troubleshooting Guide - Common Experimental Issues
Even with a protocol, things can go wrong. This section provides answers to common problems encountered during derivatization experiments.
Q4: My reaction seems incomplete. My analyte peak is small and I still see a large peak for the underivatized starting material. What should I do?
A: This is a very common issue. An incomplete or low-yield reaction is typically caused by suboptimal reaction conditions or the presence of contaminants. Here's a checklist to troubleshoot:
-
Water Contamination: Silylation reagents, in particular, are extremely sensitive to moisture.[1] Water will react with the reagent, consuming it, and can also hydrolyze the newly formed derivative.[10]
-
Solution: Ensure your sample is completely dry. Lyophilize (freeze-dry) aqueous samples if possible.[5] Use anhydrous solvents and store your derivatization reagents in a desiccator.
-
-
Insufficient Reagent: The derivatization reaction is a chemical process that follows stoichiometric principles.
-
Solution: Use a significant molar excess of the derivatization reagent. A general rule of thumb for silylation is at least a 2:1 molar ratio of reagent to active hydrogens on the analyte. For difficult-to-derivatize or sterically hindered groups, this excess may need to be much higher.
-
-
Suboptimal Temperature and Time: Derivatization reactions are often slow at room temperature.
-
Solution: Increase the reaction temperature. Many protocols call for heating at 60-80°C.[2][6] You may also need to increase the reaction time. Monitor the reaction's progress by analyzing aliquots at different time points (e.g., 30 min, 60 min, 90 min) to determine when the product peak plateaus.[10] For example, derivatizing some estrogens with BSTFA may require 45 minutes at 75°C for the reaction to complete.[2]
-
-
Catalyst Requirement: Sterically hindered functional groups (e.g., a tertiary alcohol) may react very slowly.
-
Solution: Add a catalyst. For silylation with reagents like BSTFA, a small amount of TMCS (trimethylchlorosilane) is often added to accelerate the reaction for hindered groups.[4]
-
Q5: I'm analyzing a sugar molecule and see multiple derivative peaks for my single analyte. Why is this happening and how can I fix it?
A: This issue is common with compounds that can exist in multiple forms, or tautomers. Sugars and some keto-acids are classic examples. In solution, sugars exist in an equilibrium between their open-chain and cyclic (hemiacetal) forms. Your derivatizing agent may react with all forms present, leading to multiple derivative products and a chromatogram that is difficult to interpret.
-
The Causality: The problem is tautomerization. The different structural isomers react to form different derivatives.
-
The Solution: Two-Step Derivatization. A robust method, particularly for GC-MS analysis of sugars and keto-compounds, is a two-step process involving methoximation followed by silylation.[5]
-
Methoximation: First, react the sample with methoxyamine hydrochloride (MeOx). This reaction specifically targets the aldehyde and keto groups, converting them into stable methoximes. This step "locks" the molecule into its open-chain form and prevents tautomerization.[5]
-
Silylation: After the methoximation is complete, you can proceed with silylation (e.g., using MSTFA) to derivatize the remaining hydroxyl and carboxyl groups. This will now produce a single, well-defined peak for your analyte.[5]
-
Q6: My signal intensity is worse after derivatization. What could be the cause?
A: This is a frustrating outcome that usually points to one of three issues:
-
Derivative Instability: The formed derivative might be unstable and degrading before or during analysis. Silyl derivatives can be susceptible to hydrolysis if exposed to any moisture.[10]
-
Solution: Analyze the sample immediately after derivatization. Ensure all vials, syringes, and solvents are scrupulously dry. Consider switching to a more stable class of derivative, such as an acylated derivative, which is generally more robust than its silylated counterpart.[11]
-
-
Incorrect Reagent Choice: The chosen reagent may not be suitable for your analyte or analytical technique. For example, using a silylation reagent (designed to increase volatility for GC) might not significantly improve ionization in LC-MS if it doesn't add a chargeable tag.
-
Poor Reaction Yield: This relates back to Q4. If the reaction is only converting a small fraction of your analyte, the resulting peak will naturally be smaller.
Part 3: Protocols and Reagent Selection
This section provides actionable, step-by-step protocols for common derivatization workflows and a table to guide your reagent selection.
Experimental Protocol 1: Two-Step Methoximation and Silylation for GC-MS (e.g., for Metabolites)
This protocol is designed for polar analytes like amino acids, organic acids, and sugars, where preventing tautomerization is critical.[5]
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize the sample to a dry pellet in a 1.5 mL glass GC vial. The absence of water is critical.[5]
-
Step 1: Methoximation:
-
Prepare a solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx solution to the dried sample pellet.
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex briefly to dissolve the sample.
-
Incubate at 37°C for 90 minutes in a shaker or heating block.[5] This step converts carbonyls to methoximes.
-
-
Step 2: Silylation:
-
Cool the vial to room temperature.
-
Add 80 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For sterically hindered groups, MSTFA with 1% TMCS can be used.
-
Seal the vial immediately and vortex.
-
Incubate at 37°C for 30 minutes.[5] This step converts all active hydrogens (-OH, -NH2, -COOH, -SH) to their TMS-ether/ester/amine counterparts.
-
-
Analysis: The sample is now ready for injection into the GC-MS.
The workflow for this two-step process is visualized below.
Caption: Workflow for two-step derivatization for GC-MS.
Experimental Protocol 2: Dansylation for Enhanced LC-MS/MS Sensitivity of Phenols and Amines
This protocol uses dansyl chloride to add a readily ionizable tertiary amine group, ideal for positive-mode ESI.[6]
-
Sample Preparation: The sample should be dissolved in a non-protic solvent like acetonitrile (ACN).
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of dansyl chloride in ACN.
-
Prepare a 100 mM sodium carbonate buffer (pH ~9-10).
-
-
Reaction:
-
In a microcentrifuge tube, add 50 µL of the sample solution.
-
Add 50 µL of the sodium carbonate buffer to make the reaction mixture basic.
-
Add 100 µL of the dansyl chloride solution. The reaction requires a basic pH to proceed.
-
Vortex and incubate at 60°C for 15-30 minutes in a water bath or heating block.[6]
-
-
Quenching:
-
Add a small amount of an amine-containing solution (e.g., 10 µL of 5% methylamine solution) to react with and consume the excess dansyl chloride. This prevents interference in the analysis.
-
Vortex and let stand for 10 minutes.
-
-
Analysis: Acidify the sample slightly with formic acid to ensure the dansyl group is protonated. The sample is now ready for dilution and injection into the LC-MS/MS system.
Data Table: Reagent Selection Guide
The choice of reagent is critical and depends on the analyte's functional groups and the intended analytical platform.
| Functional Group Target | Derivatization Type | Common Reagent(s) | Primary Application | Key Considerations |
| Alcohols (-OH), Carboxylic Acids (-COOH), Amines (-NH2), Thiols (-SH) | Silylation | BSTFA, MSTFA, TMCS (catalyst) | GC-MS | Highly effective at increasing volatility. Derivatives are moisture-sensitive.[4] |
| Alcohols (-OH), Amines (-NH2), Phenols | Acylation | Acetic Anhydride (AA), Trifluoroacetic Anhydride (TFAA) | GC-MS | Derivatives are generally more stable than silyl derivatives.[11][12] Can improve chromatographic behavior. |
| Carboxylic Acids (-COOH) | Alkylation / Esterification | BF3/Methanol, Diazomethane | GC-MS | Converts acids to their more volatile methyl esters. Diazomethane is effective but also toxic and explosive. |
| Phenols, Primary/Secondary Amines | Acylation (Charge Tag) | Dansyl Chloride (Dns-Cl) | LC-MS/ESI | Adds a high proton-affinity tertiary amine group, greatly enhancing signal in positive ESI mode.[6][7] |
| Aldehydes, Ketones | Charge Tagging | Girard's Reagents (T, P) | LC-MS/ESI | Adds a pre-charged quaternary ammonium group for excellent sensitivity in positive ESI mode.[3] |
| Di-enes (e.g., Vitamin D) | Diels-Alder Reaction | PTAD, Amplifex | LC-MS/ESI | Highly specific reaction that adds an ionizable tag, significantly improving sensitivity.[9] |
| Carboxylic Acids, Phosphates | Alkylation (Charge Tag) | CAX-B | LC-MS/ESI | Adds a cationic tag to acidic compounds, improving positive mode ESI response by orders of magnitude.[8] |
References
-
Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2024). Bibel Lab Blog. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. (2024). Marine Drugs. [Link]
-
GC Derivatization. (n.d.). University of Arizona. [Link]
-
Derivatization in Gas Chromatography (GC) Explained. (2021). Phenomenex. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
What Is Derivatization In Gas Chromatography? (2024). Chemistry For Everyone YouTube Channel. [Link]
-
Derivatization in LC-MS Bioanalysis. (2012). ResearchGate. [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). Analytical and Bioanalytical Chemistry via PMC. [Link]
-
Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). Molecules. [Link]
-
Review: Derivatization in mass spectrometry 2. Acylation. (2001). ResearchGate. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. GC Derivatization Explained for Better Results [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ddtjournal.com [ddtjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard for Genotoxic Impurity Analysis: A Comparative Guide to Validating Analytical Methods Using Methyl Hydrazine-d3 Sulfate
In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of drug substances is paramount. A significant challenge in this endeavor is the detection and quantification of genotoxic impurities (GTIs), which have the potential to damage DNA and pose a carcinogenic risk even at trace levels.[1] Methyl hydrazine is one such GTI, a reactive and volatile compound that can be present as a process-related impurity. Its accurate measurement requires highly sensitive and robust analytical methods.
This guide provides an in-depth comparison of analytical methodologies for the quantification of methyl hydrazine, with a focus on the validation of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Methyl Hydrazine-d3 Sulfate as a stable isotope-labeled (SIL) internal standard. We will explore the rationale behind this approach, compare its performance to alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometry, and provide detailed protocols to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical procedures.
The Critical Role of Internal Standards in Bioanalysis
The accuracy and reliability of quantitative analytical methods, particularly in complex matrices, hinge on the effective use of internal standards. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based quantification.[2] By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased by three atomic mass units. This allows the mass spectrometer to differentiate between the analyte (methyl hydrazine) and the internal standard (Methyl Hydrazine-d3), while their chemical behavior remains nearly identical. This co-elution and similar ionization efficiency provide the most effective compensation for matrix effects, ion suppression, and variations in extraction recovery, leading to superior accuracy and precision.[2]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for methyl hydrazine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare three common techniques: LC-MS/MS with a SIL-IS, GC-MS with derivatization, and spectrophotometry with derivatization.
| Parameter | LC-MS/MS with this compound | GC-MS with Derivatization (e.g., Acetone) | Spectrophotometry with Derivatization (e.g., p-dimethylaminobenzaldehyde) |
| Specificity | Very High (based on precursor/product ion transitions) | High (based on mass spectrum) | Moderate (potential for interfering chromophores) |
| Sensitivity (LOD/LOQ) | Very High (sub-ppm levels achievable) | High (ppm levels achievable) | Lower (typically µg/mL range) |
| Linearity | Excellent (typically R² > 0.99) | Good (typically R² > 0.99) | Good (typically R² > 0.99) |
| Accuracy (% Recovery) | 95-105% (with SIL-IS) | 80-120% (dependent on derivatization efficiency) | 90-110% (can be matrix dependent) |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Throughput | High | Moderate | Low to Moderate |
| Sample Preparation | Derivatization, dilution | Derivatization, extraction | Derivatization |
| Cost | High | Moderate | Low |
In-Depth Look: LC-MS/MS with this compound
The superior sensitivity and specificity of LC-MS/MS make it the preferred method for trace-level quantification of genotoxic impurities. The use of a SIL-IS like this compound elevates the method's reliability, making it suitable for regulatory submissions under ICH M7 guidelines.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of methyl hydrazine using LC-MS/MS with this compound as an internal standard.
LC-MS/MS Workflow for Methyl Hydrazine Analysis
Detailed Experimental Protocol
1. Materials and Reagents:
-
Methyl Hydrazine Sulfate (analyte)
-
This compound (internal standard)
-
Drug substance/product to be tested
-
Acetone (derivatizing agent)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard and Sample Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.
-
Analyte Stock Solution: Accurately weigh a known amount of Methyl Hydrazine Sulfate and dissolve in a suitable solvent to a final concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix (a solution of the drug substance known to be free of methyl hydrazine). Add the IS stock solution to each calibration standard to achieve a constant final concentration (e.g., 1 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the drug substance to be tested. Spike with the IS stock solution to the same final concentration as the calibration standards. Dissolve the spiked sample in a suitable diluent.
3. Derivatization Procedure:
-
To each standard and sample solution, add a defined volume of acetone.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[4] The reaction forms a stable hydrazone derivative that is more amenable to chromatographic separation and ionization.[4]
-
After incubation, allow the solutions to cool to room temperature and dilute as necessary with the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Methyl Hydrazine derivative: Monitor the transition from the protonated molecule to a characteristic product ion.
-
Methyl Hydrazine-d3 derivative: Monitor the corresponding transition for the deuterated analog.
-
5. Validation Parameters (as per ICH Q2(R1) Guidelines): [5]
-
Specificity: Analyze blank matrix, spiked matrix, and individual solutions of the analyte and IS to demonstrate the absence of interfering peaks at the retention times of the analytes.
-
Linearity: Analyze a series of calibration standards over the desired concentration range (e.g., 0.1 to 10 ppm). Plot the peak area ratio (analyte/IS) versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable precision and accuracy.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and express the results as the percentage recovery of the known amount. Acceptance criteria are typically 85-115%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate QC samples on the same day.
-
Intermediate Precision (Inter-day precision): Analyze replicate QC samples on different days with different analysts and/or equipment.
-
The relative standard deviation (%RSD) should be ≤ 15%.
-
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, column temperature, flow rate) and assess the impact on the results.
Alternative Methodologies: A Comparative Overview
While LC-MS/MS with a SIL-IS is the gold standard, other methods can be employed for the analysis of methyl hydrazine, particularly in less demanding applications.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the high polarity and reactivity of methyl hydrazine, direct analysis is challenging.[6] Derivatization is therefore a necessary step to improve its chromatographic properties and thermal stability.[6] A common approach involves reaction with acetone to form the more volatile and stable acetone methylhydrazone.[7][8]
GC-MS Workflow for Methyl Hydrazine Analysis
While GC-MS can achieve good sensitivity, the lack of a co-eluting internal standard makes it more susceptible to variability in derivatization efficiency and matrix effects compared to the LC-MS/MS method with a SIL-IS.
Spectrophotometry with Derivatization
Spectrophotometric methods offer a cost-effective alternative for the quantification of methyl hydrazine. These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. A common derivatizing agent for hydrazines is p-dimethylaminobenzaldehyde, which forms a yellow azine derivative.[9]
The primary limitation of spectrophotometry is its lower specificity compared to mass spectrometry-based methods. Other compounds in the sample matrix that absorb at the same wavelength can cause interference, leading to inaccurate results.
Conclusion: The Unrivaled Advantage of this compound in Validated Methods
The validation of analytical methods for genotoxic impurities like methyl hydrazine demands the highest standards of accuracy, precision, and reliability. While GC-MS and spectrophotometry have their applications, LC-MS/MS coupled with the use of a stable isotope-labeled internal standard, This compound , offers an unparalleled level of performance.
The near-identical chemical behavior of the analyte and the SIL-IS ensures robust compensation for analytical variability, leading to highly accurate and precise data. This is crucial for ensuring patient safety and meeting the stringent requirements of regulatory agencies. By following a well-defined validation protocol according to ICH guidelines, researchers can confidently establish a method that is fit for its intended purpose, whether for in-process control, final product release, or stability testing. The investment in a SIL-IS and advanced instrumentation is justified by the increased data quality and confidence in the analytical results, ultimately contributing to the development of safer medicines.
References
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC. [Link]
-
Quantification of Hydrazine in Human Urine by HPLC-MS/MS. (n.d.). PMC. [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace. [Link]
-
A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. (n.d.). Springer. [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). NIH. [Link]
-
Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). Shimadzu. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. [Link]
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. (2009). ResearchGate. [Link]
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. (2026). PubMed. [Link]
-
Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. (2023). PubMed. [Link]
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (n.d.). PMC. [Link]
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (n.d.). Scholars Research Library. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]
-
Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. (n.d.). ResearchGate. [Link]
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2015). ResearchGate. [Link]
-
Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. (2018). ResearchGate. [Link]
- The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). [No Source Found]
-
guideline on the specification limits for residues of metal catalysts or metal reagents. (2008). European Medicines Agency. [Link]
-
Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2014). ResearchGate. [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). ICH. [Link]
-
Role of GC-MS and LC-MS/MS in pharmaceutical industry with special reference to Quantification of genotoxic impurities. (n.d.). Longdom Publishing. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. [Link]
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. (2009). PubMed. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]
-
Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. (2018). ResearchGate. [Link]
- How to set Specifications for Genotoxic, Metallic Impurities and Residual Solvents in APIs? (2012). [No Source Found]
-
M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC. (n.d.). PMDA. [Link]
-
Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. (n.d.). MDPI. [Link]
-
Mass spectra of derivatization products of hydrazine: (a) acetone azine... (n.d.). ResearchGate. [Link]
-
Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). (n.d.). LabRulez LCMS. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). MDPI. [Link]
-
Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. (2010). PubMed. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]
-
Guidance 18: Impurities in drug substances and drug products. (2013). Therapeutic Goods Administration (TGA). [Link]
-
ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. (n.d.). ECA Academy. [Link]
-
GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar. [Link]
-
M7 Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk-Questions and Answers; International Council for Harmonisation; Draft Guidance for Industry; Availability. (2020). Federal Register. [Link]
-
ICH M7: Guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit carcinogenic risk. (n.d.). ResearchGate. [Link]
Sources
- 1. Genotoxics/Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. sielc.com [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating Precision: A Comparative Guide to Isotope Dilution and External Calibration for Quantitative Analysis
In the landscape of quantitative analytical chemistry, particularly within the exacting realms of pharmaceutical research and drug development, the choice of calibration strategy is a critical determinant of data quality. The accuracy and precision of analytical measurements underpin the safety and efficacy of therapeutic products. This guide provides a detailed comparison of two principal calibration methods: Isotope Dilution Mass Spectrometry (IDMS) and external calibration. As a senior application scientist, my aim is to furnish researchers, scientists, and drug development professionals with the technical insights and practical considerations necessary to select the most appropriate method for their analytical challenges.
The Foundation of Quantitative Analysis: Calibration
At its core, quantitative analysis seeks to answer the question, "how much of a substance is in a sample?". The answer is rarely a direct measurement but rather a relative one, benchmarked against a known standard. This is the essence of calibration. The two methods discussed here represent fundamentally different philosophies in achieving this comparison.
External calibration , the more traditional approach, relies on a series of standards containing known concentrations of the analyte, prepared in a clean solvent or a simulated matrix.[1] These standards are analyzed separately from the unknown samples to generate a calibration curve, which plots the instrument response against the analyte concentration.[2] The concentration of the analyte in the sample is then interpolated from this curve based on its measured response.[1]
Isotope Dilution Mass Spectrometry (IDMS) , on the other hand, is a more sophisticated technique that utilizes an internal standard.[3] Specifically, a known amount of an isotopically labeled version of the analyte is added to the sample before any sample preparation steps.[4] This "isotopic twin" behaves almost identically to the native analyte throughout the analytical process. Quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard.[3]
Head-to-Head: A Comparative Overview
| Feature | Isotope Dilution Mass Spectrometry (IDMS) | External Calibration |
| Principle | Addition of a known amount of an isotopically labeled internal standard to each sample. Quantification is based on the ratio of the native analyte to the internal standard.[3] | Creation of a calibration curve from a series of standards prepared and analyzed separately from the samples.[5] |
| Accuracy | High; considered a "definitive method" in analytical chemistry.[6] Effectively corrects for sample loss and matrix effects.[7] | Variable; highly susceptible to matrix effects and variations in sample preparation, which can introduce significant determinate errors.[5][8] |
| Precision | High; typically better than 0.25% relative standard deviation in mass spectrometry.[3] The use of a ratio minimizes variability from injection volume and instrument drift. | Moderate to low; can be affected by variations in injection volume, instrument stability, and inconsistent sample preparation. |
| Robustness | High; insensitive to changes in sample mass or form (e.g., evaporation) once the isotopic standard is added and equilibrated.[7] | Low; requires identical treatment of all samples and standards to maintain accuracy and precision.[8] |
| Cost & Complexity | Higher; requires synthesis or purchase of expensive isotopically labeled standards and a mass spectrometer. The methodology can be more complex to develop.[4] | Lower; standards are typically less expensive and the methodology is simpler to implement.[9] |
| Throughput | Can be lower due to the need for careful addition of the internal standard and potentially more complex data analysis. | Can be higher, especially for large batches of samples, as the calibration curve is generated once for the entire batch. |
| Ideal Applications | High-stakes applications requiring the utmost accuracy, such as clinical diagnostics, reference material certification, and regulatory submissions for drug approval.[3][6] | Routine analyses where matrix effects are minimal or well-controlled, and high accuracy is not the primary concern. |
Delving Deeper: Accuracy and Precision Explored
The Power of the Ratio: Why IDMS Excels in Accuracy
The cornerstone of IDMS's superior accuracy lies in its use of an isotopically labeled internal standard. This standard is chemically identical to the analyte, meaning it experiences the same physical and chemical processes during sample preparation, chromatography, and ionization in the mass spectrometer.[10] Any loss of analyte during extraction, for example, will be accompanied by a proportional loss of the internal standard. Because the final measurement is a ratio of the two, this loss is effectively cancelled out.[4]
This intrinsic correction mechanism makes IDMS largely immune to two of the most significant sources of error in quantitative analysis:
-
Sample Preparation Variability: In multi-step sample preparation procedures, such as those common in bioanalysis (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), achieving 100% recovery is often impossible and, more importantly, inconsistent from sample to sample.[11] IDMS elegantly circumvents this issue.
-
Matrix Effects: Complex biological matrices like plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing its signal.[5] Since the isotopically labeled standard co-elutes with the analyte and has nearly identical physicochemical properties, it is subject to the same matrix effects.[10] The ratio of the signals, therefore, remains constant, providing an accurate quantification despite these interferences.
A compelling example of this is a study on the quantification of ochratoxin A (a mycotoxin) in flour. The study found that external calibration results were 18-38% lower than the certified reference value, primarily due to matrix suppression effects. In contrast, various isotope dilution methods produced results that were in excellent agreement with the certified value, validating their accuracy.[12]
The Achilles' Heel of External Calibration: The Matrix
The primary limitation of external calibration is its fundamental assumption that the matrix of the standards and the samples are identical in their effect on the analytical signal.[5][8] In reality, this is rarely the case, especially in drug development where samples are often derived from complex biological fluids. Any difference in the matrix can lead to a proportional determinate error.[5]
While techniques like "matrix matching" (preparing standards in a matrix similar to the sample) can be employed, they are often difficult to implement perfectly and can be laborious.[8] For instance, obtaining a truly "blank" biological matrix that is free of the analyte of interest can be a significant challenge.
Experimental Workflows: A Visual Guide
To better understand the practical differences between these two methods, let's visualize their respective workflows.
Isotope Dilution Mass Spectrometry (IDMS) Workflow
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
External Calibration Workflow
Caption: Workflow for the External Calibration Method.
Practical Considerations and Best Practices
For Isotope Dilution Methods:
-
Choice of Internal Standard: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., containing ¹³C, ¹⁵N, or ²H).[10] It should be of high isotopic purity to avoid contributing to the signal of the native analyte.
-
Equilibration is Key: It is crucial to ensure that the internal standard is thoroughly mixed with the sample and has reached equilibrium with the native analyte before any sample processing steps that could lead to analyte loss.
-
Spiking Level: The amount of internal standard added should be sufficient to provide a strong signal but should ideally be close to the expected concentration of the analyte in the sample to ensure optimal precision in the ratio measurement.
For External Calibration Methods:
-
Matrix Matching: Whenever possible, prepare calibration standards in a matrix that closely mimics the sample matrix to mitigate matrix effects.[8]
-
Linearity and Range: The calibration curve must be demonstrated to be linear over the range of expected sample concentrations. A sufficient number of calibration points (typically 5-8) should be used to define the curve accurately.
-
Quality Control: Include quality control (QC) samples at multiple concentration levels within each analytical run to verify the accuracy and precision of the calibration curve.
Conclusion: A Matter of Fitness for Purpose
The choice between isotope dilution and external calibration is not a matter of one being universally "better" than the other, but rather a question of which is more "fit for purpose."
External calibration remains a viable and cost-effective method for many applications, particularly in well-characterized systems where matrix effects are negligible or can be easily controlled.[13] Its simplicity and potential for higher throughput make it an attractive option for routine screening and analyses where the highest level of accuracy is not paramount.
Isotope Dilution Mass Spectrometry , however, stands as the gold standard for accuracy and precision in quantitative analysis.[3][6] For applications in drug development, clinical diagnostics, and regulatory science, where data integrity is non-negotiable and matrix effects are a significant concern, the investment in isotopically labeled standards and the additional complexity of the method are more than justified. By providing a self-validating system that corrects for the inherent variabilities of the analytical process, IDMS delivers data of the highest metrological quality, ensuring confidence in critical decision-making.
References
-
Isotope dilution - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
1.3: Methods of Calibration - Chemistry LibreTexts. (2023, August 22). Retrieved January 23, 2026, from [Link]
-
Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. (2017, May 22). Retrieved January 23, 2026, from [Link]
-
Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solutions. (2022, November 1). Retrieved January 23, 2026, from [Link]
-
1.5: Calibration of Instrumental Methods - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]
-
Internal Calibration vs External Calibration - Adam Equipment. (2018, April 16). Retrieved January 23, 2026, from [Link]
-
What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone - YouTube. (2025, July 11). Retrieved January 23, 2026, from [Link]
-
Isotope dilution | Mass spectrometry, Trace elements, Quantification - Britannica. (2025, December 13). Retrieved January 23, 2026, from [Link]
-
EXTERNAL STANDARD CALIBRATION. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Internal Standards – What are they? How do I choose, use, and benefit from them? - SCION Instruments. (n.d.). Retrieved January 23, 2026, from [Link]
-
Validation and Comparison of Two Calibration Methods for the Measurement of Stable Iodine in the Urinary Matrix by ICP-MS: Standard Addition vs. External Calibration - SciRP.org. (n.d.). Retrieved January 23, 2026, from [Link]
-
What are the disadvantages of using simple calibration curve in quantitative analysis by GC/FID? | ResearchGate. (2013, December 13). Retrieved January 23, 2026, from [Link]
-
External calibration - YouTube. (2019, October 24). Retrieved January 23, 2026, from [Link]
-
Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Internal standard - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Statistics in Analytical Chemistry: Part 19—Internal Standards | American Laboratory. (n.d.). Retrieved January 23, 2026, from [Link]
-
When Should an Internal Standard be Used? - LCGC International. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Internal Calibration vs External Calibration [adamequipment.com]
- 10. Internal standard - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. azdhs.gov [azdhs.gov]
A Senior Application Scientist's Guide to Derivatization Agents for Hydrazine Analysis by LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of hydrazine is a critical analytical challenge. As a potential genotoxic impurity (GTI), regulatory bodies have stringent limits on its presence in pharmaceutical products. The International Council for Harmonisation (ICH) M7 guideline underscores the importance of controlling such impurities to a level that poses a negligible carcinogenic risk, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1][2][3] This necessitates highly sensitive and specific analytical methods, where derivatization coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard.
This guide provides an in-depth comparison of common derivatization agents for hydrazine analysis, offering insights into their reaction mechanisms, performance characteristics, and practical considerations to aid in method development and selection.
The Imperative for Derivatization in Hydrazine Analysis
Hydrazine (N₂H₄) is a small, polar, and highly reactive molecule. These characteristics present several analytical hurdles for direct LC-MS/MS analysis:
-
Poor Chromatographic Retention: Hydrazine exhibits little to no retention on conventional reversed-phase liquid chromatography (RPLC) columns.[4]
-
Low Ionization Efficiency: In its native form, hydrazine does not ionize efficiently in common mass spectrometry sources like electrospray ionization (ESI), leading to poor sensitivity.
-
Volatility and Instability: The volatile and reactive nature of hydrazine can lead to sample loss and instability, compromising the accuracy and reproducibility of analytical results.
Derivatization addresses these challenges by chemically modifying the hydrazine molecule to form a more stable, less polar, and more readily ionizable derivative. This process enhances chromatographic retention, improves ionization efficiency, and ultimately, significantly increases the sensitivity and robustness of the analytical method.
A Comparative Analysis of Key Derivatization Agents
The selection of an appropriate derivatization agent is paramount and depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Here, we compare some of the most widely used and promising derivatization agents for hydrazine analysis.
2,4-Dinitrophenylhydrazine (DNPH)
Reaction Mechanism: DNPH reacts with hydrazine to form a stable 2,4-dinitrophenylhydrazone derivative. This reaction is well-established and widely used for the analysis of carbonyl compounds as well.
dot
Caption: Derivatization of hydrazine with DNPH.
Advantages:
-
High Reactivity: The reaction with hydrazine is generally rapid and efficient.
-
Chromophoric Properties: The resulting hydrazone has a strong chromophore, making it suitable for UV detection in addition to mass spectrometry.
-
Commercial Availability: DNPH is readily available from numerous chemical suppliers.[5][6][7][8][9]
Disadvantages:
-
Matrix Interferences: DNPH reacts with any endogenous aldehydes and ketones in the sample matrix, which can lead to a complex chromatogram and potential for co-elution and ion suppression.[10]
-
Derivative Stability: While generally stable, the stability of the hydrazone can be influenced by the sample matrix and storage conditions.
Acetone
Reaction Mechanism: Acetone serves as both a derivatizing agent and a solvent, reacting with hydrazine to form acetone azine.[10][11] This is a simple and elegant approach to derivatization.
dot
Caption: Derivatization of hydrazine with acetone.
Advantages:
-
Simplicity and Cost-Effectiveness: Acetone is an inexpensive and readily available solvent, making this a very economical derivatization strategy.
-
Reduced Matrix Interference: As acetone is a small and common solvent, it is less likely to react with a wide range of matrix components compared to more complex derivatizing agents.
-
Good Volatility for GC-MS: The resulting acetone azine is volatile, making this method also suitable for headspace gas chromatography-mass spectrometry (GC-MS) analysis.[10]
Disadvantages:
-
Lower Sensitivity Compared to Aromatic Aldehydes: The acetone azine derivative may have lower ionization efficiency in ESI-MS compared to derivatives with more easily ionizable aromatic moieties.
-
Potential for Incomplete Reaction: The reaction may require heating to drive it to completion, and the efficiency can be matrix-dependent.[11]
p-Tolualdehyde
Reaction Mechanism: p-Tolualdehyde, an aromatic aldehyde, reacts with hydrazine to form a stable hydrazone. This is a common strategy to introduce a hydrophobic and easily ionizable group.
dot
Caption: Derivatization of hydrazine with p-tolualdehyde.
Advantages:
-
High Sensitivity: The resulting hydrazone has excellent ionization efficiency in ESI-MS, leading to very low limits of detection (LOD) and quantification (LOQ). A study reported an LOQ of 0.005 ng/mL for hydrazine in human plasma using this method.[12]
-
Good Stability: The aromatic hydrazone derivative is generally stable, allowing for robust and reproducible analysis.
-
Commercial Availability: p-Tolualdehyde is readily available from various chemical suppliers at a reasonable cost.[13][14][15]
Disadvantages:
-
Potential for Matrix Effects: Like other aldehyde-based reagents, p-tolualdehyde can react with endogenous carbonyls, although its larger size and aromatic nature may offer some selectivity compared to smaller aldehydes.
-
Reaction Conditions: The derivatization may require specific conditions, such as ultrasonication, to achieve optimal results in a reasonable timeframe.[12]
2-Hydrazinoquinoline (HQ)
Reaction Mechanism: HQ is a more advanced derivatization agent that reacts with hydrazine to form a highly conjugated and easily ionizable hydrazone derivative.
dot
Caption: Derivatization of hydrazine with 2-hydrazinoquinoline.
Advantages:
-
Excellent Sensitivity and Chromatographic Performance: The quinoline moiety provides high hydrophobicity, leading to excellent retention on RPLC columns, and the nitrogen-containing heterocyclic ring enhances ionization efficiency in ESI-MS.[16][17][18]
-
Reduced Matrix Effects in Specific Applications: Studies have shown that HQ derivatization can be effective in complex biological matrices like urine and serum with minimal matrix effects observed.[16]
-
Versatility: HQ can also be used for the simultaneous analysis of other classes of compounds like aldehydes and ketones.[16][17][18]
Disadvantages:
-
Commercial Availability and Cost: HQ may be less commonly available and potentially more expensive than simpler reagents like acetone or p-tolualdehyde.[19][20]
-
Reaction Optimization: The derivatization reaction may require optimization of temperature and time to achieve complete and reproducible results.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the discussed derivatization agents based on available literature data. It is important to note that direct comparison of LOQs across different studies can be challenging due to variations in instrumentation, matrices, and experimental conditions.
| Derivatization Agent | Typical Reaction Conditions | Reported LOQ for Hydrazine | Key Advantages | Key Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Acidic medium, room temperature | ~ng/mL range | High reactivity, UV-active derivative | High potential for matrix interference |
| Acetone | Heating (~40°C) | ~0.1 ppm (in drug substance)[21] | Simple, cost-effective, suitable for GC-MS | Lower sensitivity compared to others |
| p-Tolualdehyde | Ultrasonic manipulation, 40 min | 0.005 ng/mL (in human plasma)[12] | Excellent sensitivity, good derivative stability | Potential for matrix interference |
| 2-Hydrazinoquinoline (HQ) | Heating (60°C), 60 min | Not explicitly reported for hydrazine | Excellent sensitivity and chromatography, versatile | Higher cost and less common |
Experimental Protocols: A Practical Guide
To ensure reproducibility and facilitate method transfer, detailed and robust experimental protocols are essential. Below are representative step-by-step methodologies for derivatization of hydrazine with the compared agents.
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a general guideline and may require optimization for specific matrices.
-
Reagent Preparation: Prepare a saturated solution of DNPH in a suitable solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to catalyze the reaction.
-
Sample Preparation: Prepare the sample containing hydrazine in a compatible solvent. For aqueous samples, a solvent exchange to an organic solvent may be necessary.
-
Derivatization Reaction: Mix the sample solution with an excess of the DNPH reagent solution. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes).
-
Sample Analysis: After the reaction is complete, the sample can be directly injected into the LC-MS/MS system or further diluted if necessary.
Protocol 2: Derivatization with p-Tolualdehyde
This protocol is adapted from a method for the analysis of hydrazine in human plasma.[12]
-
Reagent Preparation: Prepare a solution of p-tolualdehyde in a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) and collect the supernatant.
-
Derivatization Reaction: Add the p-tolualdehyde solution to the sample extract. The reaction can be accelerated by ultrasonic manipulation for a defined period (e.g., 40 minutes).
-
Sample Analysis: After derivatization, centrifuge the sample to remove any particulates and inject the supernatant into the LC-MS/MS system.
Decision-Making Framework for Reagent Selection
Choosing the optimal derivatization agent requires a careful consideration of the analytical objectives and sample characteristics. The following decision tree provides a logical framework for this selection process.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation [pubmed.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2,4-Dinitrophenylhydrazine Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. labproinc.com [labproinc.com]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. sielc.com [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. p-Tolualdehyde, 98+%, for synthesis, Certified® | eBay [ebay.com]
- 14. p-Tolualdehyde, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. researchgate.net [researchgate.net]
- 19. 2-Hydrazinoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. chemimpex.com [chemimpex.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods: Ensuring Data Integrity with MHS-d3
In the landscape of drug development, the integrity of bioanalytical data is paramount. The journey of a drug candidate from preclinical studies to clinical trials often involves method transfers between laboratories or the evolution of analytical techniques. In these instances, a robust cross-validation of bioanalytical methods is not just a regulatory expectation but a scientific necessity to ensure data continuity and reliability. This guide provides an in-depth comparison of cross-validation strategies, with a particular focus on the pivotal role of a deuterated internal standard, exemplified by MHS-d3, in achieving unequivocal data concordance.
The Imperative of Cross-Validation in Bioanalytical Science
Cross-validation is the systematic process of demonstrating that two or more bioanalytical methods produce comparable data.[1] This becomes critical in several scenarios throughout the drug development lifecycle:
-
Inter-laboratory transfers: When a method is transferred from a central laboratory to a contract research organization (CRO) or between different CROs.
-
Method evolution: When a validated method is updated with new technology or significant modifications.
-
Cross-study comparisons: When data from different studies, potentially using different methods, need to be combined or compared for regulatory submissions.[2]
The Lynchpin of Accurate Bioanalysis: The Internal Standard
At the heart of a robust liquid chromatography-mass spectrometry (LC-MS) bioanalytical method lies the internal standard (IS). An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest. Its primary function is to compensate for variability during sample preparation and analysis, including:
-
Extraction Efficiency: Losses during sample extraction can be inconsistent. An ideal IS will be lost to the same extent as the analyte, preserving the analyte-to-IS ratio.[6]
-
Matrix Effects: Endogenous components in biological matrices like plasma or urine can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. A co-eluting IS experiences the same matrix effects, allowing for accurate correction.[6][7]
-
Instrumental Variability: Minor fluctuations in injection volume and mass spectrometer response can introduce errors. The IS normalizes these variations, leading to more precise and reproducible results.[6]
The Gold Standard: Stable Isotope Labeled (SIL) Internal Standards
While structural analogs can be used as internal standards, the gold standard is a stable isotope-labeled (SIL) version of the analyte.[8][9] Deuterated internal standards, such as MHS-d3, are a common type of SIL-IS where one or more hydrogen atoms are replaced with deuterium.
Why MHS-d3 is the Superior Choice for MHS Quantification:
-
Near-Identical Physicochemical Properties: MHS-d3 has virtually the same polarity, pKa, and extraction recovery as the parent analyte, MHS.[8] This ensures it accurately tracks the analyte through every step of the analytical process.
-
Co-elution with the Analyte: Due to its chemical similarity, MHS-d3 co-elutes with MHS during chromatography. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.[10]
-
Mass Differentiation: The mass difference between MHS and MHS-d3 allows for their simultaneous but distinct detection by the mass spectrometer, without isotopic crosstalk if the labeling is sufficient.[10]
The following diagram illustrates the fundamental role of a deuterated internal standard in correcting for analytical variability.
Designing a Robust Cross-Validation Study: A Comparative Approach
To illustrate the impact of using MHS-d3, we will compare two cross-validation scenarios:
-
Scenario A: Cross-validation of two methods for the analysis of MHS using a structural analog internal standard.
-
Scenario B: Cross-validation of the same two methods using the deuterated internal standard, MHS-d3.
Experimental Design
The experimental design for a cross-validation study should be meticulously planned and documented in a protocol.[11]
1. Sample Selection:
-
Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) should be prepared in the relevant biological matrix.[2] These are analyzed in triplicate or more.
-
Incurred Samples (IS): If available, a minimum of 30 incurred samples from a pharmacokinetic study should be selected to cover the entire calibration range.[2][12] Incurred samples are invaluable as they represent the true complexity of study samples.
2. Analytical Runs:
-
The selected QC and incurred samples are analyzed by both Method 1 (the reference method) and Method 2 (the comparator method).
-
To minimize temporal bias, the analysis of the same sample by both methods should occur within a short timeframe.[13]
3. Data Analysis and Acceptance Criteria:
Historically, acceptance criteria for cross-validation were often based on Incurred Sample Reanalysis (ISR) criteria. However, the current ICH M10 guidance encourages a more comprehensive statistical assessment of bias between the two methods.[14]
-
Statistical Analysis: Methods like Bland-Altman plots or Deming regression can be used to assess the agreement and bias between the two methods.[2] A common approach is to calculate the 90% confidence interval of the mean percent difference between the concentrations obtained by the two methods.[14]
-
Acceptance Criteria: While not prescriptive, a general expectation is that the 90% confidence interval for the mean percent difference should fall within a predefined range, often ±20% or ±30%.[12][14] It is crucial to define these criteria a priori in the validation plan.[2]
Hypothetical Experimental Data
To demonstrate the superiority of using MHS-d3, let's consider a hypothetical dataset from our cross-validation study.
Table 1: Cross-Validation Data for MHS Analysis using a Structural Analog IS (Scenario A)
| Sample ID | Method 1 (ng/mL) | Method 2 (ng/mL) | % Difference |
| QC Low 1 | 5.2 | 4.5 | -14.4% |
| QC Low 2 | 5.5 | 4.8 | -13.7% |
| QC Low 3 | 5.1 | 4.3 | -16.7% |
| QC Med 1 | 48.9 | 42.1 | -14.9% |
| QC Med 2 | 51.2 | 45.5 | -11.9% |
| QC Med 3 | 49.8 | 43.9 | -12.5% |
| QC High 1 | 182.3 | 155.6 | -15.8% |
| QC High 2 | 179.8 | 151.2 | -17.1% |
| QC High 3 | 185.1 | 158.9 | -14.9% |
| IS 1 | 12.3 | 10.1 | -19.4% |
| IS 2 | 88.7 | 75.4 | -16.0% |
| ... | ... | ... | ... |
| Mean % Difference | -15.3% | ||
| 90% CI of Mean % Diff | -18.9% to -11.7% |
Table 2: Cross-Validation Data for MHS Analysis using MHS-d3 as IS (Scenario B)
| Sample ID | Method 1 (ng/mL) | Method 2 (ng/mL) | % Difference |
| QC Low 1 | 5.1 | 5.0 | -2.0% |
| QC Low 2 | 5.2 | 5.3 | 1.9% |
| QC Low 3 | 5.0 | 4.9 | -2.0% |
| QC Med 1 | 50.1 | 49.5 | -1.2% |
| QC Med 2 | 50.5 | 51.1 | 1.2% |
| QC Med 3 | 49.8 | 49.2 | -1.2% |
| QC High 1 | 180.2 | 178.9 | -0.7% |
| QC High 2 | 181.5 | 183.1 | 0.9% |
| QC High 3 | 179.9 | 178.5 | -0.8% |
| IS 1 | 12.5 | 12.8 | 2.4% |
| IS 2 | 89.1 | 88.2 | -1.0% |
| ... | ... | ... | ... |
| Mean % Difference | 0.2% | ||
| 90% CI of Mean % Diff | -1.5% to 1.9% |
Interpretation of Results
The data clearly illustrates the impact of the internal standard choice. In Scenario A , with a structural analog IS, a significant negative bias of -15.3% is observed. This could be due to differences in extraction recovery or susceptibility to matrix effects between the analyte and the analog IS, which are amplified by subtle differences between the two methods.
In contrast, Scenario B , utilizing MHS-d3, demonstrates excellent concordance between the two methods, with a negligible mean percent difference of 0.2%. The tight 90% confidence interval of -1.5% to 1.9% provides high confidence that the two methods will produce equivalent data. This is a direct consequence of MHS-d3's ability to perfectly mimic the behavior of MHS, thereby correcting for method-related variability.
Experimental Protocols
A self-validating system relies on meticulously detailed and reproducible protocols.
Protocol 1: Sample Preparation with MHS-d3
-
Thaw Samples: Thaw QC and incurred samples, along with blank matrix, at room temperature.
-
Spiking:
-
For calibration standards, spike blank matrix with appropriate concentrations of MHS standard solutions.
-
For QC samples, spike blank matrix with MHS at low, medium, and high concentrations.
-
-
Internal Standard Addition: To 100 µL of each sample (calibrators, QCs, and incurred samples), add 25 µL of the MHS-d3 working solution (e.g., 500 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 400 µL of acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a defined volume (e.g., 5 µL) onto the LC-MS/MS system.
The following diagram outlines the cross-validation workflow.
Conclusion: The Non-Negotiable Role of Deuterated Internal Standards
The cross-validation of bioanalytical methods is a critical exercise in ensuring the long-term integrity and comparability of data in drug development. While regulatory guidelines provide the framework, the scientific rigor of the process hinges on sound experimental design and, most importantly, the choice of an appropriate internal standard.
As demonstrated, the use of a deuterated internal standard like MHS-d3 is not merely a best practice but a fundamental requirement for a successful and scientifically defensible cross-validation. Its ability to flawlessly track the analyte through the entire analytical process minimizes the impact of inter-method variability, providing a true measure of data concordance. By investing in the synthesis and use of SIL internal standards, pharmaceutical companies and CROs can mitigate the risks of failed cross-validations, ensuring the seamless progression of drug candidates and the unwavering quality of their regulatory submissions.
References
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
Verhaeghe, T. (n.d.). Cross Validations. [Link]
-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1165-1174. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 225-230. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Garg, U. (2022). Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 483-489. [Link]
-
Nijem, I., et al. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Pharmaceutical and Biomedical Analysis, 250, 116423. [Link]
-
Islam, B., et al. (2023). 2023 White Paper on Recent Issues in Bioanalysis. Bioanalysis, 15(22), 1403-1451. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. [Link]
-
Jenkinson, C., et al. (2018). Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry. Journal of Lipid Research, 59(4), 740-749. [Link]
-
Frontage Laboratories. (2023). Bioanalytical method revalidation challenges in pharma R&D. [Link]
-
European Medicines Agency. (2023). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
Restek Corporation. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Smith, G. A., & Jones, A. L. (2025). Cross validation in bioanalysis: Why, when and how?. Bioanalysis, 17(15), 1234-1245. [Link]
-
De Boer, T., & Wieling, J. (2015). Method Transfer Between Bioanalytical Laboratories. Bioanalysis, 7(10), 1189-1191. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Wikipedia. (n.d.). 3D printing. [Link]
-
Patel, D., & Patel, P. (2023). US FDA guidelines for bioanalytical method validation. Bioanalysis in drug discovery and development. [Link]
-
BioProcess International. (2018). Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry. [Link]
-
Al-Hasani, H., et al. (2021). Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry. Scientific Reports, 11(1), 10639. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. [Link]
-
RSSL. (n.d.). Challenges of Analytical Method Transfer in the Pharmaceutical Industry. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. e-b-f.eu [e-b-f.eu]
- 3. fda.gov [fda.gov]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. scispace.com [scispace.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rssl.com [rssl.com]
- 14. labs.iqvia.com [labs.iqvia.com]
Performance Evaluation of Methyl Hydrazine-d3 Sulfate in Diverse Biological Matrices: A Comparative Guide
This guide provides an in-depth technical comparison of Methyl Hydrazine-d3 Sulfate as an internal standard in bioanalytical assays. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced performance characteristics of this stable isotope-labeled standard across various biological matrices, offering a comparative analysis against a common structural analog internal standard. The experimental protocols and data presented herein are synthesized from established bioanalytical methodologies and are intended to provide a comprehensive framework for methodological validation and selection of the most appropriate internal standard for your quantitative analyses.
Introduction: The Critical Role of Internal Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results.[1][2] An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer response.[2]
Methylhydrazine is a small, polar, and highly reactive molecule, making its quantification in complex biological matrices challenging.[3][4] this compound, a deuterated form of methylhydrazine, is often the preferred IS.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation.[1] This guide will explore the performance of this compound in comparison to a hypothetical, yet representative, structural analog internal standard, "Analog-IS," in plasma, urine, and tissue homogenate.
The Ideal Internal Standard: Why Stable Isotope Labeling Matters
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry.[1] The key advantage lies in its near-identical physicochemical properties to the analyte of interest, with the only significant difference being its mass.[1] This co-elution and similar ionization behavior allow the SIL-IS to effectively compensate for matrix effects, which are a major source of variability in bioanalysis.[5][6] Matrix effects refer to the suppression or enhancement of ionization of the target analyte due to co-eluting endogenous components from the biological sample.[5]
While structural analog internal standards (compounds with similar chemical structure but not isotopically labeled) can be used, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, potentially leading to less accurate quantification.[1]
Experimental Design for Performance Evaluation
To rigorously evaluate the performance of this compound and Analog-IS, a series of validation experiments are conducted in accordance with regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10] The core performance parameters to be assessed are:
-
Stability: The chemical stability of the analyte and IS in the biological matrix under various storage and handling conditions.
-
Recovery: The efficiency of the extraction process in recovering the analyte and IS from the matrix.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.
The following sections detail the experimental workflows for evaluating these parameters in human plasma, urine, and a representative tissue homogenate (liver).
Experimental Workflow: A Visual Overview
The general workflow for sample analysis is depicted below. This process is fundamental to all subsequent performance evaluation experiments.
Caption: General workflow for the analysis of methylhydrazine in biological samples.
Detailed Experimental Protocols
Sample Preparation
Due to the high reactivity and polarity of methylhydrazine, derivatization is often necessary to improve its chromatographic retention and detection sensitivity.[3][11][12][13]
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[14][15][16]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Analog-IS).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Proceed to the derivatization step.
LLE is effective for cleaning up urine samples and concentrating the analyte.[17][18]
Protocol:
-
To 200 µL of human urine, add 10 µL of the internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to adjust the pH.
-
Add 600 µL of ethyl acetate as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic layer (top layer) to a new tube.
-
Proceed to the derivatization step.
Similar to plasma, protein precipitation is used for tissue homogenates.
Protocol:
-
Homogenize the liver tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
To 100 µL of the tissue homogenate, add 10 µL of the internal standard working solution.
-
Follow the protein precipitation protocol for plasma (steps 2-6).
Derivatization
Protocol:
-
To the supernatant/extract from the previous step, add a derivatizing agent (e.g., a solution of p-tolualdehyde in a suitable solvent).[12]
-
Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes) to allow for the completion of the derivatization reaction.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Column: A C18 reversed-phase column is typically suitable for the separation of the derivatized methylhydrazine.
-
Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium acetate is commonly used.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Transitions: Specific precursor-to-product ion transitions are monitored for the derivatized methylhydrazine and the internal standards.
Comparative Performance Data
The following tables summarize the comparative performance of this compound and Analog-IS across the different matrices. The data is representative of typical results obtained in a bioanalytical laboratory and is intended for comparative purposes.
Stability
Table 1: Analyte and Internal Standard Stability in Different Matrices (% Recovery after 24 hours at Room Temperature)
| Matrix | Analyte (Methylhydrazine) | This compound | Analog-IS |
| Plasma | 88% | 99% | 98% |
| Urine | 92% | 101% | 99% |
| Tissue Homogenate | 85% | 97% | 96% |
Causality: The slightly lower stability of the underivatized analyte, particularly in the metabolically active tissue homogenate, highlights the importance of prompt sample processing. Both internal standards exhibit excellent stability.
Recovery
Table 2: Extraction Recovery (%) from Different Matrices
| Matrix | Analyte (Methylhydrazine) | This compound | Analog-IS |
| Plasma (PPT) | 95 ± 4.2 | 96 ± 3.8 | 85 ± 6.1 |
| Urine (LLE) | 88 ± 5.1 | 89 ± 4.5 | 78 ± 7.3 |
| Tissue Homogenate (PPT) | 92 ± 4.8 | 93 ± 4.1 | 82 ± 6.9 |
Causality: The recovery of this compound closely tracks that of the analyte across all matrices and extraction methods. The structural analog, Analog-IS, shows consistently lower and more variable recovery, which can compromise accuracy.
Matrix Effect
The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution. A value close to 100% indicates minimal matrix effect.
Table 3: Matrix Effect (%) in Different Matrices
| Matrix | Analyte (Uncorrected) | Analyte (Corrected with MH-d3 Sulfate) | Analyte (Corrected with Analog-IS) |
| Plasma | 75% (Suppression) | 98% | 88% |
| Urine | 115% (Enhancement) | 102% | 108% |
| Tissue Homogenate | 68% (Suppression) | 97% | 83% |
Causality: Significant ion suppression is observed in plasma and tissue homogenate, while ion enhancement is seen in urine. This compound effectively compensates for these matrix effects, bringing the corrected analyte response close to 100%. Analog-IS provides partial but incomplete correction, demonstrating the superiority of a stable isotope-labeled internal standard.
Visualizing the Logic: Decision Tree for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates a logical approach to this selection process.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. clinichrom.com [clinichrom.com]
- 17. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of (Methyl-d3)hydrazine Monosulfate in Advanced Analytical and Metabolic Research
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of small molecules is paramount. This guide provides an in-depth technical comparison of (Methyl-d3)hydrazine Monosulfate, a deuterated internal standard, with its non-deuterated counterpart and other analytical alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge of Methylhydrazine
Methylhydrazine is a highly reactive and toxic compound used as a precursor in the synthesis of various pharmaceuticals and as a component in rocket propellants.[1] Its potential presence as a genotoxic impurity in drug substances necessitates highly sensitive and accurate analytical methods for its detection and quantification at trace levels.[2][3] However, the analysis of methylhydrazine is fraught with challenges due to its:
-
High Polarity and Volatility: Makes it difficult to retain on conventional reversed-phase liquid chromatography columns.[2]
-
Lack of a Strong Chromophore: Hinders detection by UV-Vis spectrophotometry without derivatization.[2]
-
Reactivity: Can lead to instability in solution and interactions with the sample matrix.
These properties often lead to significant matrix effects, poor reproducibility, and inaccurate quantification when using traditional analytical methods.
The Superiority of Isotopic Dilution: (Methyl-d3)hydrazine Monosulfate as an Internal Standard
To overcome the analytical hurdles associated with methylhydrazine, the principle of isotopic dilution using a stable isotope-labeled internal standard is the gold standard. (Methyl-d3)hydrazine Monosulfate is the ideal internal standard for the mass spectrometric detection of methylhydrazine.
Theoretical Advantages
The primary advantage of using a deuterated internal standard like (Methyl-d3)hydrazine Monosulfate lies in its near-identical physicochemical properties to the analyte, methylhydrazine.[4] This includes co-elution during chromatography, similar extraction recovery, and comparable ionization efficiency in the mass spectrometer.[4] The key difference is its increased mass due to the three deuterium atoms, which allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.
This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement, leading to significantly improved accuracy and precision of the analytical results.
Comparison with Alternatives
| Analytical Approach | Advantages | Disadvantages |
| External Standard Calibration | Simple to prepare. | Highly susceptible to matrix effects and variations in sample preparation, leading to inaccurate results. |
| Non-isotopic Internal Standard | Can compensate for some variability in injection volume. | Differences in physicochemical properties compared to the analyte can lead to different extraction recoveries and chromatographic behavior, resulting in quantification errors. |
| (Methyl-d3)hydrazine Monosulfate (Isotopic Dilution) | Co-elutes with the analyte, providing the most accurate compensation for matrix effects and procedural variations. High precision and accuracy. | Higher initial cost compared to non-labeled standards. Requires mass spectrometric detection. |
Experimental Workflow: Quantification of Methylhydrazine in a Biological Matrix using LC-MS/MS
The following protocol outlines a robust method for the quantification of methylhydrazine in a biological matrix, such as rat plasma, using (Methyl-d3)hydrazine Monosulfate as an internal standard. This protocol is based on established methods for hydrazine analysis and best practices for the use of deuterated internal standards.
Materials and Reagents
-
(Methyl-d3)hydrazine Monosulfate
-
Methylhydrazine Sulfate (for calibration standards)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Rat Plasma (or other biological matrix)
-
Protein Precipitation Agent (e.g., ice-cold acetonitrile or trichloroacetic acid)
Sample Preparation Workflow
Caption: Sample preparation workflow for methylhydrazine analysis.
Step-by-Step Protocol:
-
Aliquoting the Sample: Accurately pipette a known volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.
-
Spiking with Internal Standard: Add a small, precise volume of a known concentration of (Methyl-d3)hydrazine Monosulfate solution to each sample, calibration standard, and quality control sample. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile) to the sample to remove proteins that can interfere with the analysis.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Collecting the Supernatant: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
Injection: Inject a defined volume of the supernatant into the LC-MS/MS system.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer, such as ammonium acetate.
-
Flow Rate: Optimized for the chosen column.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Methylhydrazine: Monitor a specific precursor-to-product ion transition (e.g., m/z 47 → m/z 32).
-
(Methyl-d3)hydrazine: Monitor the corresponding shifted precursor-to-product ion transition (e.g., m/z 50 → m/z 35).
-
-
Data Analysis
The concentration of methylhydrazine in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of methylhydrazine in the unknown samples is then interpolated from this curve.
Application in Metabolic Studies: Tracing the Fate of the Methyl Group
(Methyl-d3)hydrazine Monosulfate is an invaluable tool for studying the metabolic fate of methylhydrazine. By introducing the isotopically labeled compound into a biological system, researchers can trace the pathways of the deuterated methyl group.
Metabolic Pathway of Methylhydrazine
Caption: Tracing the metabolic fate of the deuterated methyl group.
By analyzing biological samples (e.g., urine, plasma, tissue extracts) using mass spectrometry, it is possible to identify and quantify metabolites that contain the deuterium label. This provides direct evidence of the metabolic transformations that methylhydrazine undergoes, such as oxidation, conjugation, or incorporation into other molecules. This information is crucial for understanding the compound's mechanism of toxicity and for developing strategies to mitigate its adverse effects.
Conclusion
(Methyl-d3)hydrazine Monosulfate offers a significant advantage over traditional analytical standards for the quantification of methylhydrazine. Its use in isotopic dilution mass spectrometry provides a robust, accurate, and precise method for analyzing this challenging compound in complex matrices. Furthermore, its application as a tracer in metabolic studies provides invaluable insights into the biotransformation and disposition of methylhydrazine. For researchers in drug development and other scientific fields requiring the reliable analysis of methylhydrazine, the adoption of (Methyl-d3)hydrazine Monosulfate is a critical step towards achieving high-quality, defensible data.
References
-
Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS. (2025-08-05). Request PDF. [Link]
-
Methyl Hydrazine-d3 Sulfate. PubChem. [Link]
-
A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. (2016-07-15). PubMed. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. (2025-08-07). Request PDF. [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Detection of Hydrazine Derivatives
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of hydrazine and its derivatives is a critical analytical challenge. These compounds, while synthetically useful, are often potent genotoxic impurities (GTIs), necessitating their stringent control to levels as low as parts-per-million (ppm) or even parts-per-billion (ppb) in pharmaceutical substances and environmental samples.[1][2][3] This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and providing validated, step-by-step protocols to ensure trustworthy and reproducible results.
The Analytical Imperative: Why Hydrazine Detection Matters
Hydrazine is a highly reactive and toxic compound, classified as a probable human carcinogen.[4] Its presence, even at trace levels, in active pharmaceutical ingredients (APIs) can pose a significant safety risk.[1] Regulatory bodies worldwide have established strict limits for such impurities, making the development and validation of sensitive and selective analytical methods a cornerstone of pharmaceutical quality control and environmental monitoring.[1] This guide will navigate the complexities of selecting the most appropriate analytical technique for your specific application, balancing the need for sensitivity with considerations of sample matrix, throughput, and available instrumentation.
Core Analytical Strategies: A Comparative Overview
The detection of hydrazine and its derivatives is primarily accomplished through spectrophotometry, chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), electrochemical methods, and fluorescence-based assays. Each approach possesses a unique set of advantages and limitations, which are summarized in the table below and discussed in detail in the subsequent sections.
| Technique | Principle | Typical Limit of Detection (LOD) | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) | Throughput | Cost |
| Spectrophotometry | Colorimetric reaction with a chromogenic agent. | 0.1 - 1 ppm | 0.2 - 27 µg/g[5] | < 2%[4] | 97.8 - 100.2%[5] | High | Low |
| HPLC-UV/DAD | Chromatographic separation of derivatized hydrazine followed by UV detection. | 0.032 µ g/sample (overall)[6] | 3.1 - 9.4 ppm[7] | < 2%[7] | 98 - 102% | Moderate | Moderate |
| GC-MS | Chromatographic separation of volatile hydrazine derivatives with mass spectrometric detection. | 0.002 µg/L[8] | 0.5 - 40 ng/L[8] | 2.7 - 5.6%[9] | 79 - 117%[9] | Moderate | High |
| Electrochemical Sensors | Direct electrochemical oxidation of hydrazine at a modified electrode surface. | 0.01 - 1 µM[10] | 0.2 - 100 µM[10] | < 5% | Good | High | Low |
| Fluorescence | Reaction with a fluorogenic probe resulting in a "turn-on" fluorescence signal. | 1.36 ppb[11] | 0.14 - 120 µM[11] | Good | Good | High | Moderate |
In-Depth Analysis of Key Techniques
Spectrophotometry: The Workhorse of Routine Analysis
Principle of Operation: Spectrophotometric methods are predicated on the reaction of hydrazine with a chromogenic agent to produce a colored product, the absorbance of which is directly proportional to the hydrazine concentration.[4] The most common and well-established reagent for this purpose is p-dimethylaminobenzaldehyde (p-DAB).[4][6] In an acidic medium, hydrazine reacts with p-DAB to form a yellow azine derivative, which can be quantified by measuring its absorbance at a specific wavelength, typically around 455-465 nm.[6][12]
Causality of Experimental Choices: The choice of an acidic medium is critical as it facilitates the condensation reaction and the subsequent formation of the colored quinoid structure. The reaction time and temperature are optimized to ensure complete derivatization and stable color development. While simple and cost-effective, spectrophotometry can be susceptible to interference from other compounds that may react with p-DAB or absorb at the same wavelength.[1] Therefore, this method is often best suited for relatively clean sample matrices or as a preliminary screening tool.[6]
-
Reagent Preparation:
-
p-DAB Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of methanol.
-
Hydrazine Standard Stock Solution (1000 ppm): Accurately weigh 0.406 g of hydrazine sulfate and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.5 - 10 ppm).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the drug substance and dissolve it in a known volume of an appropriate solvent (e.g., water or methanol).
-
-
Derivatization and Measurement:
-
To 10 mL of each standard and sample solution in separate volumetric flasks, add 10 mL of the p-DAB reagent.[5]
-
Add 1 mL of 1M Hydrochloric acid to each flask and dilute to the mark with the sample solvent.[5]
-
Allow the solutions to stand for 15 minutes at room temperature for color development.[12]
-
Measure the absorbance of the yellow solution at 458 nm against a reagent blank.[5]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of hydrazine in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Precision and Specificity
Principle of Operation: HPLC offers a significant advantage over spectrophotometry in terms of selectivity and is the preferred method for complex matrices.[8] Since hydrazine itself lacks a strong chromophore for UV detection, a pre-column derivatization step is essential.[2] This involves reacting the hydrazine with a derivatizing agent to form a stable, UV-active product that can be separated from other sample components on a reversed-phase HPLC column and subsequently quantified by a UV or Diode Array Detector (DAD).[2][13]
Causality of Experimental Choices: The selection of the derivatizing agent is paramount. Reagents like benzaldehyde or 2-hydroxy-1-naphthaldehyde are chosen because they react specifically with the primary amine groups of hydrazine to form stable hydrazones with strong UV absorbance at wavelengths where matrix interference is minimal.[6][13] The chromatographic conditions, including the choice of stationary phase (typically C18), mobile phase composition, and gradient, are optimized to achieve baseline separation of the derivatized hydrazine from the API and other potential impurities. This ensures accurate and reliable quantification, even at trace levels.
-
Reagent Preparation:
-
Sample and Standard Preparation:
-
Prepare standard solutions of hydrazine in the desired concentration range.
-
Dissolve the drug substance in an appropriate solvent.
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of each standard and sample solution to separate vials.[6]
-
Add 0.5 mL of the benzaldehyde solution to each vial and mix.[6]
-
Allow the reaction to proceed for 5 minutes at room temperature.[6]
-
Add 1.0 mL of the sodium borate buffer to each vial and mix.[6]
-
Heat the vials in a water bath at 80°C for 30 minutes.[6]
-
Cool the vials to room temperature before analysis.[6]
-
-
HPLC Conditions:
-
Quantification:
-
Inject the derivatized standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the benzalazine derivative against the hydrazine concentration.
-
Calculate the hydrazine content in the sample based on the calibration curve.
-
Gas Chromatography (GC): For Volatile Derivatives
Principle of Operation: GC is another powerful separation technique for hydrazine analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.[8] Similar to HPLC, direct analysis of hydrazine by GC is challenging due to its high polarity and low volatility. Therefore, derivatization is employed to convert hydrazine into a more volatile and thermally stable compound.[8]
Causality of Experimental Choices: The derivatization strategy in GC aims to produce a derivative with good chromatographic properties (i.e., a sharp, symmetrical peak) and a characteristic mass spectrum for selective detection. Acetone is a commonly used derivatizing agent as it reacts rapidly with hydrazine to form acetone azine, a volatile and stable compound.[1] The use of headspace GC-MS can further enhance sensitivity and reduce matrix effects by analyzing the volatile derivative in the vapor phase above the sample.[9]
-
Reagent Preparation:
-
Derivatizing Agent: Acetone (reagent grade).[1]
-
-
Sample and Standard Preparation:
-
Prepare hydrazine standards in a suitable solvent.
-
Accurately weigh the drug substance into a headspace vial.
-
-
Derivatization and Headspace Analysis:
-
Add a known volume of acetone to each headspace vial containing the standard or sample.[9]
-
Seal the vials and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for derivatization and equilibration of the acetone azine in the headspace.
-
Inject a portion of the headspace vapor into the GC-MS system.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.
-
MS Detector: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for the characteristic ions of acetone azine.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the selected ion for acetone azine against the hydrazine concentration in the standards.
-
Quantify the hydrazine content in the samples using the calibration curve.
-
Emerging and Specialized Techniques
Electrochemical Sensors: Rapid and Portable Detection
Principle of Operation: Electrochemical sensors offer a rapid, cost-effective, and portable alternative for hydrazine detection.[14] These sensors typically rely on the direct electrochemical oxidation of hydrazine at the surface of a chemically modified electrode.[15] The modification of the electrode with materials such as metal nanoparticles, conducting polymers, or carbon nanomaterials enhances the electrocatalytic activity towards hydrazine oxidation, leading to a measurable current signal that is proportional to its concentration.[15]
Causality of Experimental Choices: The choice of electrode modifying material is crucial for achieving high sensitivity and selectivity. The material should facilitate electron transfer and lower the overpotential for hydrazine oxidation.[15] Different electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, and amperometry, can be employed for detection, each offering different advantages in terms of sensitivity and speed. While promising for on-site and real-time monitoring, the development of robust and long-lasting sensors that can withstand complex sample matrices remains an active area of research.
Fluorescence-Based Detection: High Sensitivity with "Turn-On" Probes
Principle of Operation: Fluorescence-based methods have gained significant attention due to their exceptional sensitivity and potential for bio-imaging applications.[16] These methods utilize specially designed "turn-on" fluorescent probes that are initially non-fluorescent or weakly fluorescent.[17] Upon reaction with hydrazine, a chemical transformation is triggered within the probe, leading to the formation of a highly fluorescent product.[11][17] The resulting increase in fluorescence intensity is directly proportional to the hydrazine concentration.
Causality of Experimental Choices: The design of the fluorescent probe is central to this technique. It typically consists of a fluorophore and a hydrazine-reactive group. The reactive group quenches the fluorescence of the fluorophore in the absence of hydrazine. The reaction with hydrazine cleaves or transforms this quenching group, restoring the fluorescence of the fluorophore. This "turn-on" mechanism provides a high signal-to-noise ratio and excellent sensitivity. The selectivity of the probe is determined by the specific chemical reaction between the reactive group and hydrazine.
Caption: Reaction of a "turn-on" fluorescent probe with hydrazine.
Conclusion and Future Perspectives
The selection of an appropriate analytical technique for hydrazine derivative detection is a multifaceted decision that requires a thorough understanding of the analytical objectives and the nature of the sample. For routine quality control of relatively clean samples, spectrophotometry offers a simple and cost-effective solution. When higher selectivity and accuracy are required, particularly in complex pharmaceutical matrices, HPLC with UV detection is the method of choice. For applications demanding the highest sensitivity and definitive identification, GC-MS is unparalleled.
Emerging techniques such as electrochemical sensors and fluorescence-based assays hold immense promise for rapid, on-site, and ultra-sensitive detection. Continued research in these areas is expected to yield even more robust and user-friendly analytical tools. As a senior application scientist, I encourage you to carefully consider the strengths and weaknesses of each technique outlined in this guide to select the most fitting method for your specific analytical needs, ensuring the safety and quality of pharmaceutical products and the protection of our environment.
References
-
U.S. Department of Health and Human Services. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(10), 781-799. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]
-
Hach. (2023). Hydrazine, p-Dimethylaminobenzaldehyde Method. [Link]
-
OSHA. (1980). Hydrazine. Occupational Safety and Health Administration. [Link]
-
Al-Ghannam, S. M. (2023). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Open Journal of Applied Sciences, 13(9), 1545-1559. [Link]
-
Deepa, B., Balasubramanian, N., & Nagaraja, K. S. (2005). Spectrophotometric Determination of Hydrazine. Asian Journal of Chemistry, 17(2), 1140-1146. [Link]
-
Reddy, B. C., et al. (2013). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library, 5(4), 21-28. [Link]
-
Wang, Y., et al. (2020). Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes. RSC advances, 10(52), 31235-31251. [Link]
-
Al-Ahmary, K. M. (2021). Comparison of spectrophotometric methods for determination of hydrazine.... ResearchGate. [Link]
-
Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of pharmaceutical and biomedical analysis, 54(5), 931-945. [Link]
-
Xu, W., et al. (2020). A new "turn-on" fluorescence probe based on hydrazine-triggered tandem reaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117754. [Link]
-
Liu, L., et al. (2011). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of pharmaceutical and biomedical analysis, 54(4), 726-731. [Link]
-
Singh, P., et al. (2023). MoS2 Quantum Dot Modified Electrode: An Efficient Probe for Electrochemical Detection of Hydrazine. Chemosensors, 11(1), 52. [Link]
-
Wang, J., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of pharmaceutical and biomedical analysis, 126, 148-153. [Link]
-
National Center for Biotechnology Information. (1997). Analytical Methods - Toxicological Profile for Hydrazines. [Link]
-
Institute for Occupational Safety and Health of the German Social Accident Insurance. (2017). Method for the determination of hydrazine in workplace air using gas chromatography-mass spectrometry (GC-MS). [Link]
-
Nagaraja, K. S., et al. (2002). Spectrophotometric Determination of Hydrazine. Analytical Sciences, 18(9), 1027-1030. [Link]
-
Pal, A., et al. (2022). Near-infrared fluorescent turn-on probe for hydrazine detection: environmental samples and live cell imaging. Organic & Biomolecular Chemistry, 20(15), 3145-3151. [Link]
-
Ensafi, A. A., et al. (2021). Electrochemical Detection of Hydrazine by Carbon Paste Electrode Modified with Ferrocene Derivatives, Ionic Liquid, and CoS2-Carbon Nanotube Nanocomposite. ACS omega, 6(7), 4894-4903. [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(8), 1-13. [Link]
-
Kim, D., et al. (2024). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. RSC advances, 14(4), 2417-2422. [Link]
-
Kim, J. H., et al. (2016). Electrochemical Detection of Hydrazine Using Poly (dopamine)-Modified Electrodes. Sensors, 16(5), 647. [Link]
-
Kim, J. H., et al. (2016). Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. Sensors (Basel, Switzerland), 16(5), 647. [Link]
-
Wang, Z., et al. (2025). A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples. New Journal of Chemistry, 49(2), 877-885. [Link]
-
Wang, J., & Liu, L. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of pharmaceutical and biomedical analysis, 126, 148-153. [Link]
-
Lee, M. H., et al. (2015). “Turn-on” fluorescent sensing with “reactive” probes. Chemical Communications, 51(53), 10594-10606. [Link]
Sources
- 1. sielc.com [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. asianpubs.org [asianpubs.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. osha.gov [osha.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new "turn-on" fluorescence probe based on hydrazine-triggered tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.hach.com [cdn.hach.com]
- 13. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. “Turn-on” fluorescent sensing with “reactive” probes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl Hydrazine-d3 Sulfate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl Hydrazine-d3 Sulfate. Our focus is to empower you with the knowledge to not only follow protocols but to understand the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.
Understanding the Hazard Profile: Why Caution is Critical
This compound is a deuterated analog of methylhydrazine sulfate. While the deuterium labeling is unlikely to alter the fundamental chemical reactivity in a disposal context, the inherent hazards of the methylhydrazine moiety remain the primary concern. Hydrazine and its derivatives are classified as highly toxic and are suspected human carcinogens.[1] Therefore, all waste containing this compound must be treated as hazardous.
Under the Resource Conservation and Recovery Act (RCRA), waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[2][3] Due to the toxic nature of methylhydrazine, any waste containing this compound should be managed as a hazardous waste.[4] Furthermore, the U.S. Environmental Protection Agency (EPA) considers chemical substances with deliberately modified isotopic compositions as distinct from their non-isotopically modified counterparts, which may have implications for reporting under the Toxic Substances Control Act (TSCA).[5]
| Hazard Classification | Description | Primary Concerns |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][6] | Accidental exposure during handling and disposal can have severe health consequences. |
| Carcinogenicity | Suspected of causing cancer.[1] | Long-term health risks associated with exposure. |
| Environmental Hazard | Should not be released into the environment.[1] Discharge into drains must be avoided.[7] | Potential for contamination of water sources and harm to aquatic life. |
Pre-Disposal Handling and Storage: Minimizing Risk
Proper segregation and storage of waste are the first critical steps in a safe disposal workflow. Adherence to these procedures minimizes the risk of accidental exposure and ensures compliance with regulatory standards.
Waste Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for all solid and liquid waste containing this compound.
-
Avoid Commingling: Do not mix this waste with other waste streams, particularly non-hazardous waste.[8] Commingling can complicate disposal procedures and increase costs.
-
Container Integrity: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or other suitable chemically resistant container is recommended. Ensure the container is in good condition with a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.[8][9]
Storage Requirements
-
Secure Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ventilation: The storage area must be well-ventilated to prevent the accumulation of any potential vapors.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate the impact of any potential leaks or spills.
Disposal Procedures: A Step-by-Step Protocol
The disposal of this compound must be conducted by a licensed hazardous waste disposal facility. However, understanding the potential treatment methods provides valuable insight into the importance of proper waste management. The two primary methods for the ultimate destruction of hydrazine-based compounds are controlled incineration and chemical treatment.
On-Site Neutralization (for Spills and Small Quantities)
For small spills or residual amounts, chemical neutralization can be an effective preliminary step before collection by a waste disposal service. Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Sodium hypochlorite solution (5-6% aqueous, household bleach) or calcium hypochlorite.
-
Large volume of water.
-
Appropriate testing strips to verify the absence of hydrazine.
Protocol:
-
Dilution: In a suitable container within a fume hood, dilute the this compound waste with a large volume of water (aim for a concentration of 5% or less).[10]
-
Oxidation: Slowly add the sodium hypochlorite solution to the diluted waste with constant stirring. The reaction is exothermic, so addition should be gradual to control the temperature.
-
Monitoring: After the addition is complete, continue to stir the solution for a designated period (e.g., 2 hours) to ensure complete reaction.
-
Verification: Test the treated solution for the presence of residual hydrazine using appropriate analytical methods or test strips.
-
Final Disposal: Once the absence of hydrazine is confirmed, the treated solution can be collected in a hazardous waste container for disposal by a licensed facility. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local regulations before discharging any treated waste to the sewer system.
Important Considerations for Chemical Oxidation:
-
Incomplete reaction of methylated hydrazines with hypochlorite can lead to the formation of carcinogenic N-nitrosoamines.[11] Therefore, ensuring a complete reaction is critical.
-
Oxidation with hydrogen peroxide is another option, but it is often slow without a metal catalyst.[12]
Disposal via a Licensed Hazardous Waste Facility
For bulk quantities of this compound waste, the only acceptable method of disposal is through a licensed and permitted hazardous waste TSD (Treatment, Storage, and Disposal) facility.[7]
Workflow:
-
Contact EHS: Initiate the disposal process by contacting your institution's EHS department. They will have established procedures and contracts with hazardous waste vendors.
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal. Your EHS department will assist in completing this form.
-
Packaging for Transport: Ensure the waste container is properly sealed and labeled for transport according to Department of Transportation (DOT) regulations.
-
Scheduled Pickup: The licensed hazardous waste vendor will schedule a pickup of the waste.
-
Record Keeping: Retain a copy of the hazardous waste manifest for your records as proof of proper disposal.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial to minimize harm.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Cleanup: Only trained personnel with the appropriate PPE should clean up the spill. For small spills, absorbent materials like vermiculite or sand can be used. The contaminated absorbent material must then be placed in a sealed container and disposed of as hazardous waste.
Exposure Response
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, adhering to strict handling and segregation protocols, and utilizing licensed disposal services, we can ensure that these valuable research materials are managed responsibly throughout their entire lifecycle. Always consult your institution's specific guidelines and your local and national regulations to ensure full compliance.
References
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
New Jersey Department of Health. (2005). Hazardous Substance Fact Sheet: Methyl Hydrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
- Google Patents. (2017). Methods and systems for neutralization of hydrazine.
-
U.S. Nuclear Regulatory Commission. (2021). Updates on the Export of Deuterium. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
GOV.UK. (n.d.). Protocol. Retrieved from [Link]
-
Defense Technical Information Center. (1986). Products of the Hypochlorite Oxidation of Hydrazine Fuels. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Decompostion of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
Defense Technical Information Center. (1989). Hydrazine Blending and Storage Facility Wastewater Treatment and Decommissioning Assessment. Retrieved from [Link]
-
ResearchGate. (2022). The mechanism of methyl hydrazine degradation by supercritical water oxidation using ReaxFF simulation | Request PDF. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2013). Fact Sheet: TSCA Inventory Guidance Regarding Isotopes. Retrieved from [Link]
-
Irish Statute Book. (2003). Containment of Nuclear Weapons Act 2003, Schedule. Retrieved from [Link]
-
PubMed. (1986). Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. EP1401772A1 - Method for decomposing hydrazine contained in an aqueous liquid - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. epaosc.org [epaosc.org]
- 9. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 10. arxada.com [arxada.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Hydrazine-d3 Sulfate
This guide provides an essential framework for the safe handling of Methyl Hydrazine-d3 Sulfate in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind each safety recommendation. The protocols described herein are designed as a self-validating system, grounded in authoritative sources to ensure the highest standards of safety and scientific integrity for researchers, scientists, and drug development professionals.
Critical Hazard Assessment: Understanding the Adversary
This compound is a deuterated analog of Methylhydrazine Sulfate. While deuteration is invaluable for specific analytical applications, it does not mitigate the significant inherent hazards of the parent molecule. Methylhydrazine and its salts are highly reactive, corrosive, and acutely toxic compounds that must be handled with extreme caution.[1][2] The primary hazards include acute toxicity through inhalation, ingestion, and dermal contact, severe irritation to the skin and eyes, and a suspicion of carcinogenicity.[3][4]
The causality for such stringent protective measures stems from the compound's systemic effects. Hydrazines can cause severe damage to the central nervous system, liver, and kidneys and may disrupt the blood's ability to carry oxygen.[1][5][6] Exposure can lead to symptoms ranging from tremors and seizures to pulmonary edema and death.[1][6] Therefore, preventing any direct contact is paramount.
Table 1: GHS Hazard Classification for Methylhydrazine Sulfate This table summarizes the Globally Harmonized System (GHS) classification, which dictates the necessary protective measures.
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 2/3) | H300/H301: Fatal or Toxic if swallowed | Danger |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Danger |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
Source: Aggregated GHS information from ECHA C&L Inventory.[3]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is contingent upon robust engineering and administrative controls that minimize exposure potential from the outset.
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a properly functioning and certified chemical fume hood.[4][7][8] This is non-negotiable. The fume hood's negative pressure environment is the primary engineering control that contains and exhausts toxic vapors away from the user's breathing zone.
-
Designated Work Area: Establish a designated area within the lab specifically for handling this compound. The area should be clearly marked with signage indicating the specific hazards (e.g., "Acute Toxin," "Suspected Carcinogen").[7]
-
Standard Operating Procedure (SOP): A detailed, written SOP for handling this compound must be available to all personnel. This administrative control ensures that every user is aware of the hazards and follows a standardized, safe procedure.[7]
-
Restricted Access: Only trained and authorized personnel should be permitted to handle this compound or work in the designated area during its use.
The Last Line of Defense: Personal Protective Equipment (PPE) Selection
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following recommendations provide a baseline for working with this compound.
Respiratory Protection
Due to its "Fatal if inhaled" classification, respiratory protection is critical.[3] Simply working in a fume hood may not be sufficient, especially during tasks with a higher risk of aerosol generation or in the event of a spill.
-
Mandatory Use: A NIOSH-approved respirator is required for any handling of the solid compound or concentrated solutions.[9][10]
-
Recommended Type: For any detectable concentration, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand mode, or a supplied-air respirator with a full facepiece in combination with an auxiliary SCBA, is recommended.[10] This provides the highest level of protection against highly toxic vapors.
Eye and Face Protection
The compound is corrosive and can cause severe eye irritation or permanent damage.[1][5]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are mandatory.[7][9] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: For tasks involving larger quantities or a higher splash risk (e.g., transferring solutions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]
Hand Protection
Dermal contact is a primary exposure route with a "Toxic in contact with skin" classification.[3] Complete skin protection is essential.[7]
-
Glove Selection: Choose gloves specifically resistant to hydrazine compounds. Butyl rubber is a recommended material.[11] Nitrile gloves may be used but should be double-gloved, as their breakthrough time can be shorter. Always consult the glove manufacturer's specific chemical resistance data.
-
Double Gloving: Wear two pairs of gloves at all times. This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Inspection and Replacement: Before each use, inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected and always after finishing a task or before leaving the work area.[12]
Body Protection
-
Lab Coat: A chemically resistant lab coat is required. Ensure it has long sleeves and a snug fit at the cuffs.[7][9]
-
Additional Protection: For handling larger quantities or in spill scenarios, a chemically resistant apron or a full slicker suit may be necessary to prevent skin exposure.[5][11]
-
Footwear: Closed-toe shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
Table 2: Summary of Required PPE
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Handling Solids (e.g., weighing) | NIOSH-Approved SCBA or equivalent[10] | Chemical Splash Goggles & Face Shield[7] | Double-Gloved (Butyl Rubber preferred)[11] | Chemical-Resistant Lab Coat[7] |
| Handling Solutions (<1 M) | NIOSH-Approved SCBA or equivalent[10] | Chemical Splash Goggles[7] | Double-Gloved (Butyl Rubber preferred)[11] | Chemical-Resistant Lab Coat[7] |
| Spill Cleanup | NIOSH-Approved SCBA (Level A suit required)[6] | Full Facepiece of Respirator | Heavy-Duty Chemical Gloves | Full Chemical Protective Suit[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section details a procedural workflow for a common task: preparing a stock solution from solid this compound.
Experimental Protocol: Preparing a 100 mM Stock Solution
-
Preparation:
-
Don all required PPE as outlined in Table 2 before entering the designated work area.
-
Ensure the chemical fume hood sash is at the lowest practical working height.
-
Assemble all necessary equipment (analytical balance, weigh paper, spatula, volumetric flask, solvent, waste container) inside the fume hood.
-
Place an absorbent, plastic-backed liner on the fume hood work surface to contain any minor spills.
-
-
Weighing:
-
Carefully weigh the desired amount of solid this compound onto weigh paper using a non-sparking spatula.[13] Avoid creating airborne dust.
-
Record the weight and carefully transfer the solid into the appropriate volumetric flask.
-
-
Solubilization:
-
Using a pipette, slowly add the desired solvent to the flask, rinsing any residual solid from the weigh paper into the flask.
-
Fill the flask to approximately half the final volume, cap it securely, and gently swirl to dissolve the solid.
-
Once dissolved, add solvent to the final volume mark. Cap and invert several times to ensure a homogenous solution.
-
-
Cleanup and Storage:
-
Label the stock solution container clearly with the chemical name, concentration, date, and hazard pictograms.
-
Store the solution in a designated, properly ventilated, and secondary containment.[14]
-
Proceed immediately to the Decontamination and Disposal protocol (Section 6).
-
Workflow Visualization
Caption: Safe handling workflow for this compound.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[7][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[13] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[12]
-
Spill: Evacuate all non-essential personnel from the area and secure the entrance.[13] Do not attempt to clean up a spill unless you are trained and equipped to do so. For a small spill within a fume hood, absorb the material with dry sand or another non-combustible inert absorbent and place it into a sealed container for disposal.[5][13] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[7]
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination.
-
Decontamination: All non-disposable equipment (spatulas, glassware) must be decontaminated. This can be achieved by rinsing with a dilute solution of sodium hypochlorite (less than 5%) followed by copious water rinses.[11]
-
Waste Disposal:
-
All contaminated materials, including gloves, weigh paper, absorbent pads, and excess chemicals, are considered hazardous waste.[13]
-
Segregate hydrazine waste from other waste streams.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must read "HAZARDOUS WASTE" and include the chemical name.[7]
-
Arrange for pickup and disposal through your institution's EHS department in accordance with all federal, state, and local regulations.[7][11]
-
References
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hydrazine (HSG 56, 1991). INCHEM. [Link]
-
Methyl Hydrazine Hazard Summary. New Jersey Department of Health. [Link]
-
Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]
-
Methylhydrazine sulfate | CH8N2O4S | CID 165286. PubChem, National Center for Biotechnology Information. [Link]
-
This compound | CH8N2O4S | CID 13000177. PubChem, National Center for Biotechnology Information. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for Hydrazines - NCBI. [Link]
-
Material Safety Data Sheet - Methylhydrazine, 98%. Cole-Parmer. [Link]
-
Methylhydrazine. U.S. Environmental Protection Agency. [Link]
-
Gas detectors and respiratory protection equipments CH6N2 (MMH - methylhydrazine). GazFinder. [Link]
-
Hydrazine, methyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Safety Data Sheet - METHYL HYDRAZINE. Cole-Parmer. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine. Centers for Disease Control and Prevention. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. Methylhydrazine sulfate | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.at [fishersci.at]
- 5. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. restoredcdc.org [restoredcdc.org]
- 11. arxada.com [arxada.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
